molecular formula C13H15NO2 B1498752 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL CAS No. 885273-47-2

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL

Cat. No.: B1498752
CAS No.: 885273-47-2
M. Wt: 217.26 g/mol
InChI Key: FEKRJXVGUXPGHT-UHFFFAOYSA-N
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Description

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1H-indol-6-yl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(4-7-16-8-5-13)11-2-1-10-3-6-14-12(10)9-11/h1-3,6,9,14-15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKRJXVGUXPGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC3=C(C=C2)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654175
Record name 4-(1H-Indol-6-yl)oxan-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-47-2
Record name Tetrahydro-4-(1H-indol-6-yl)-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Indol-6-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Evaluation of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol: A Novel Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] Similarly, the tetrahydropyran motif is a privileged scaffold in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4] The novel compound, 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol, which conjugates these two key pharmacophores, represents a promising, yet unexplored, area for therapeutic innovation. This technical guide provides a comprehensive roadmap for the synthesis, characterization, and preliminary biological evaluation of this novel chemical entity. We present a robust synthetic strategy, outline key analytical methodologies for structural verification, and propose a panel of in vitro assays to elucidate its potential as a therapeutic agent.

Introduction: The Rationale for a Novel Indole-Tetrahydropyran Conjugate

The indole ring system is a prevalent feature in a vast array of natural products and synthetic molecules with significant biological activities.[5][6] Its ability to mimic peptide structures and interact with various enzymes makes it a highly attractive scaffold for drug development.[1] The tetrahydropyran ring, a saturated oxygen-containing heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical properties.[4] The strategic combination of these two moieties in 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol is hypothesized to yield a molecule with unique biological properties and a favorable drug-like profile. The tertiary alcohol functionality at the 4-position of the tetrahydropyran ring can act as a hydrogen bond donor and acceptor, potentially facilitating strong interactions with biological targets.

Proposed Synthetic Pathway

A convergent synthetic approach is proposed for the efficient preparation of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol. The key transformation involves a Grignard reaction between a protected 6-indolylmagnesium halide and tetrahydropyran-4-one.[7][8]

Synthesis of Precursors
  • N-Protected 6-Bromoindole: Commercially available 6-bromoindole will be protected to prevent the acidic N-H proton from interfering with the Grignard reagent formation.[9] A common protecting group such as tert-butyloxycarbonyl (Boc) can be introduced by reacting 6-bromoindole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP).

  • Tetrahydropyran-4-one: This starting material is commercially available and can be used as received.[10][11] Several synthetic methods for its preparation have also been reported.[12]

Grignard Reaction and Deprotection

The N-protected 6-bromoindole will be converted to the corresponding Grignard reagent by treatment with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).[13][14] The subsequent addition of tetrahydropyran-4-one to the Grignard reagent will yield the protected tertiary alcohol.[15] Finally, removal of the protecting group under acidic conditions will afford the target compound, 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol.

Synthesis_Workflow A 6-Bromoindole B N-Protected 6-Bromoindole A->B Boc₂O, DMAP C N-Protected 6-Indolyl Grignard Reagent B->C Mg, THF E Protected 4-(1H-Indol-6-yl)- tetrahydro-pyran-4-ol C->E Addition D Tetrahydropyran-4-one D->E Addition F 4-(1H-Indol-6-yl)- tetrahydro-pyran-4-ol E->F Deprotection (e.g., TFA)

Caption: Proposed synthetic workflow for 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol.

Physicochemical and Pharmacokinetic Predictions

While experimental data is not yet available, in silico predictions can provide valuable insights into the potential properties of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol.

PropertyPredicted ValueSignificance
Molecular Weight ~231.28 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP 1.5 - 2.5Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 2Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2Contributes to target binding and solubility.
Polar Surface Area ~60 ŲSuggests good cell membrane permeability.

These values are estimations and require experimental verification.

Experimental Protocols

Synthesis of N-Boc-6-bromoindole
  • To a solution of 6-bromoindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 4-(1-Boc-1H-Indol-6-yl)-tetrahydro-pyran-4-ol
  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.

  • Add a solution of N-Boc-6-bromoindole (1.0 eq) in anhydrous THF dropwise to the magnesium suspension.

  • Gently heat the mixture to initiate the Grignard reagent formation.

  • Cool the resulting Grignard reagent to 0 °C and add a solution of tetrahydropyran-4-one (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Synthesis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol
  • Dissolve the purified 4-(1-Boc-1H-Indol-6-yl)-tetrahydro-pyran-4-ol in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 4:1 v/v).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the final product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the final compound by recrystallization or column chromatography.

Characterization and Purity Assessment

The structure and purity of the synthesized compound will be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Proposed Biological Evaluation

Given the diverse biological activities of indole derivatives, a tiered screening approach is recommended to explore the therapeutic potential of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol.[3][16][17][18][19][20]

In Vitro Anticancer Activity Screening

The compound will be screened against a panel of human cancer cell lines representing various tumor types (e.g., breast, colon, lung, leukemia) using a standard cell viability assay, such as the MTT or MTS assay.[4][21][22][23][24]

Anticancer_Screening_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Cancer Cell Lines (e.g., MCF-7, HCT116, A549) B Plate cells in 96-well plates A->B C Add varying concentrations of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol B->C D Incubate for 48-72 hours C->D E Add MTT/MTS reagent D->E F Incubate and measure absorbance E->F G Calculate IC₅₀ values F->G

Sources

4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthetic pathway, and its potential as a scaffold for novel therapeutics.

Introduction to a Privileged Scaffold

The molecular architecture of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol marries two "privileged" structural motifs in medicinal chemistry: the indole nucleus and the tetrahydropyran ring. The indole ring is a cornerstone of numerous biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. Its derivatives are known to possess a wide spectrum of biological activities. The tetrahydropyran ring is a common feature in many natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The combination of these two scaffolds in 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol suggests a high potential for this molecule as a building block in the design of novel therapeutic agents.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol involves a Grignard reaction. This approach leverages the commercially available tetrahydro-4H-pyran-4-one and a suitably protected 6-bromo-1H-indole. The indole's nitrogen must be protected to prevent interference with the Grignard reagent formation. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

The proposed multi-step synthesis is outlined below:

Step 1: Protection of 6-bromo-1H-indole. The nitrogen of 6-bromo-1H-indole is protected, for example, with a TBDMS group, to yield 6-bromo-1-(tert-butyldimethylsilyl)-1H-indole.

Step 2: Formation of the Grignard Reagent. The protected 6-bromoindole is then reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

Step 3: Reaction with Tetrahydro-4H-pyran-4-one. The freshly prepared Grignard reagent is then added to a solution of tetrahydro-4H-pyran-4-one. This nucleophilic addition to the ketone results in the formation of the tertiary alcohol.

Step 4: Deprotection. The protecting group is removed from the indole nitrogen under mild acidic conditions to yield the final product, 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Nucleophilic Addition cluster_3 Step 4: Deprotection 6-bromo-1H-indole 6-bromo-1H-indole 6-bromo-1-(TBDMS)-1H-indole 6-bromo-1-(TBDMS)-1H-indole 6-bromo-1H-indole->6-bromo-1-(TBDMS)-1H-indole TBDMSCl, Imidazole Grignard_Reagent 6-Indolylmagnesium bromide (protected) 6-bromo-1-(TBDMS)-1H-indole->Grignard_Reagent Mg, THF Protected_Product Protected Target Molecule Grignard_Reagent->Protected_Product Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one->Protected_Product Final_Product 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol Protected_Product->Final_Product TBAF or mild acid

Proposed synthetic workflow for 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol.

Structural Characterization and Validation

The successful synthesis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol would be confirmed through a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the indole protons, the tetrahydropyran ring protons, and the hydroxyl proton. The aromatic protons of the indole ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the tetrahydropyran ring would be observed in the upfield region (typically δ 1.5-4.0 ppm).

    • ¹³C NMR: Would display the expected number of carbon signals corresponding to the indole and tetrahydropyran rings. The carbon bearing the hydroxyl group would have a characteristic chemical shift in the range of δ 60-80 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 217.27.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹) and the N-H stretch of the indole (around 3400 cm⁻¹).

Potential Applications in Drug Discovery

The indole nucleus is a common feature in compounds targeting a wide range of biological processes. For instance, indole derivatives have been investigated as inhibitors of NADPH oxidase 2 (NOX2), an enzyme implicated in various diseases.[1] Furthermore, the tetrahydropyran motif is present in numerous bioactive compounds and can enhance pharmacokinetic properties.[2]

The combination of these two scaffolds in 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol makes it an attractive candidate for screening in various therapeutic areas, including:

  • Oncology: Many indole-containing compounds exhibit anticancer properties.

  • Neurodegenerative Diseases: The structural similarity to serotonin suggests potential activity in the central nervous system.

  • Infectious Diseases: Indole derivatives have been explored for their antibacterial and antiviral activities.

The rigid, three-dimensional structure of this molecule, conferred by the fusion of the planar indole and the chair-conformation of the tetrahydropyran, provides a well-defined scaffold for the spatial presentation of functional groups, which can lead to high-affinity interactions with biological targets.

Conclusion

4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. The synthetic route proposed herein is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The unique combination of the indole and tetrahydropyran moieties suggests that this compound and its derivatives could exhibit a range of interesting biological activities. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • Reagent Database. 4-(1H-INDAZOL-6-YL)-TETRAHYDRO-PYRAN-4-OL. [Link]

  • Pharmaffiliates. Tetrahydro-4-pyranol. [Link]

  • Covenant University. Synthesis, characterization, molecular structure, and computational studies on 4(1H). [Link]

  • Cheméo. Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

  • NIST WebBook. Tetrahydro-4H-pyran-4-ol. [Link]

  • MDPI. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. [Link]

  • ResearchGate. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]

  • MDPI. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • MDPI. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

  • Sciforum. Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. [Link]

  • PubChem. 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole. [Link]

  • ResearchGate. Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. [Link]

  • Research Square. One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. [Link]

  • PubMed. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • ResearchGate. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

Sources

Pharmacophore modeling of 6-substituted indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Pharmacophore Modeling of 6-Substituted Indole Derivatives: A Rational Approach to Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded exploration of pharmacophore modeling as applied to 6-substituted indole derivatives. Moving beyond a simple recitation of steps, we delve into the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational strategies to accelerate the discovery of novel therapeutics based on this privileged scaffold.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

The indole ring system is one of the most significant structural motifs in medicinal chemistry, rightfully earning the title of a 'privileged structure'.[1][2] This is due to its prevalence in essential endogenous molecules like serotonin and melatonin, its remarkable chemical versatility, and its capacity to interact with a wide array of biological targets.[1][3][4] This versatility allows for extensive derivatization at multiple positions, with substitutions on the C-6 position being a particularly effective strategy for modulating the electronic and lipophilic properties of the molecule, thereby fine-tuning its biological activity across diverse therapeutic areas, including oncology and infectious diseases.[1][5][6]

Parallel to the synthetic exploration of such scaffolds, computational methods have become indispensable in modern drug discovery.[7] Among these, pharmacophore modeling stands out as a powerful and intuitive approach.[8][9] A pharmacophore is an abstract, three-dimensional arrangement of the essential molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic regions—that are critical for a molecule's interaction with a specific biological target and the elicitation of a biological response.[8][9]

This guide will provide a detailed workflow for developing and validating robust pharmacophore models for 6-substituted indole derivatives, transforming a set of active compounds into a powerful predictive tool for virtual screening and the rational design of new chemical entities.

Part 1: Foundational Principles: The 'Why' Behind the 'How'

A successful modeling endeavor is built upon a strong theoretical foundation. Understanding the unique characteristics of the indole scaffold and the core tenets of pharmacophore modeling is crucial for making informed decisions throughout the workflow.

The Indole Scaffold: Nature's Versatile Blueprint

The indole nucleus is a cornerstone of drug design for several key reasons:

  • Biological Ubiquity: It forms the core of the amino acid tryptophan, and by extension, vital neurotransmitters and hormones, meaning that a multitude of biological systems are evolutionarily adapted to recognize and bind this scaffold.[1][2][3]

  • Rich Interaction Potential: The indole ring itself can participate in various non-covalent interactions. The fused aromatic system is a prime candidate for π-π stacking and hydrophobic interactions, while the N-H group serves as an excellent hydrogen bond donor.

  • Tunable Chemistry: The indole core is chemically robust, allowing for substitutions at numerous positions (N-1, C-2 through C-7) without compromising the central framework.[1][6][10] This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize drug-like properties.[1]

The Strategic Importance of C-6 Substitution

While every position on the indole ring offers an opportunity for modification, the C-6 position on the benzene portion of the scaffold is of particular strategic importance. Substituents at this position can profoundly influence:

  • Electronic Properties: Electron-withdrawing or electron-donating groups at C-6 can alter the electron density across the entire aromatic system, impacting key interactions with the target protein.

  • Lipophilicity and Solubility: The addition of groups at C-6 can modulate the molecule's overall lipophilicity, which is a critical factor for cell permeability, bioavailability, and metabolic stability.

  • Vectorial Exploration: The C-6 position often projects into a distinct sub-pocket of a binding site, allowing for the introduction of substituents that can form new, potency-enhancing interactions.

Core Concepts of Pharmacophore Modeling

Pharmacophore modeling serves as a bridge between chemical structure and biological activity. The primary approaches are dictated by the available data:

  • Ligand-Based Pharmacophore Modeling (LBPM): This is the method of choice when the 3D structure of the biological target is unknown, but a set of active molecules is available.[8][11] The fundamental assumption is that these molecules bind to the same target site in a similar fashion, thus sharing a common set of essential 3D chemical features. The process involves aligning the active molecules to derive a consensus hypothesis that explains their shared activity.[11]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target (e.g., from X-ray crystallography) is available, a pharmacophore can be derived directly from the key interaction points within the binding site.[11] This approach defines the ideal features a ligand should possess to bind effectively.

The ultimate goal for both approaches is to generate a predictive 3D query that can be used to rapidly screen vast chemical libraries to identify novel compounds with a high probability of being active.[11][12]

Part 2: The Ligand-Based Pharmacophore Modeling Workflow

This section details a robust, self-validating workflow for generating a pharmacophore model from a series of active 6-substituted indole derivatives.

Pharmacophore_Workflow cluster_prep Phase 1: Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Validation cluster_app Phase 4: Application A 1. Dataset Curation (Training, Test, Decoy Sets) B 2. 2D to 3D Conversion & Conformer Generation A->B Energy Minimization C 3. Feature Identification & Common Feature Alignment B->C Flexible Alignment D 4. Hypothesis Generation & Scoring C->D Rank by Fit Score E 5. Model Validation (Test Set & Decoy Set) D->E Top Hypotheses F Validated Pharmacophore Model E->F Statistical Significance G Virtual Screening F->G 3D Database Search H Scaffold Hopping F->H Find Novel Cores I 3D-QSAR F->I Predict Activity

Figure 1: A comprehensive workflow for ligand-based pharmacophore modeling.
Step 1: Dataset Curation and Preparation

Causality: The quality of the input data dictates the quality of the output model. A well-curated dataset is the single most critical factor for success.

Protocol:

  • Assemble a Training Set: Collect a set of 6-substituted indole derivatives with known biological activity against the target of interest. This set should ideally span several orders of magnitude in activity and include diverse chemical structures to ensure the model is robust.

  • Create a Test Set: Set aside a separate group of active compounds (around 20-30% of the total actives) that will not be used in model generation. This set is used to assess the predictive power of the final model.[13]

  • Generate a Decoy Set: Compile a large database of molecules that are presumed to be inactive. These should have similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but different topologies to challenge the model's specificity.

Step 2: Conformational Analysis

Causality: Molecules are not static; they are flexible and exist as an ensemble of different 3D shapes (conformers). The biologically active conformation must be represented in the dataset for a valid model to be generated.[11][14]

Protocol:

  • For each molecule in the training and test sets, generate a diverse and energetically plausible set of 3D conformers.

  • Use a robust conformational search algorithm (e.g., systematic or stochastic search) coupled with energy minimization (e.g., using a molecular mechanics force field like OPLS4) to ensure the generated structures are realistic.[15]

Step 3: Hypothesis Generation

Causality: The core of the process is to identify the common 3D pattern of chemical features shared among the most active molecules.

Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic (HY), and Positive/Negative Ionizable groups.

  • Common Feature Alignment: Using specialized software (e.g., Phase, LigandScout, Discovery Studio), the algorithm systematically aligns the conformers of the active training set molecules, searching for a common spatial arrangement of features.[12][15][16]

  • Hypothesis Scoring: The software generates multiple potential pharmacophore models (hypotheses). Each hypothesis is scored based on how well it maps the features of the most active compounds and its overall complexity.

Step 4: Pharmacophore Model Validation

Causality: A model is only useful if it is predictive. Validation is a non-negotiable step to ensure the generated hypothesis is statistically significant and not a result of random chance.

Protocol:

  • Test Set Screening: The generated hypotheses are used to screen the pre-prepared test set. A good model should identify most of the active molecules in the test set as "hits."

  • Decoy Set Screening: The model is used to screen the combined list of known actives and the large decoy set. The goal is to see if the model can preferentially select the active molecules. The results are often visualized using a Receiver Operating Characteristic (ROC) curve.

  • Statistical Assessment: Key metrics are calculated to quantify the model's quality.

Validation Metric Description Ideal Value
Enrichment Factor (EF) The ratio of the concentration of active compounds in the screened subset to the concentration of actives in the full dataset.High (e.g., >10)
Goodness of Hit (GH) Score A metric that incorporates both the hit rate of actives and the ratio of actives to the total size of the database.Closer to 1
ROC AUC The Area Under the Curve of the ROC plot. It measures the model's ability to discriminate between actives and inactives.> 0.7 (good), > 0.9 (excellent)

A model that performs well across these validation steps is considered robust and ready for application.

Part 3: Practical Application - A Case Study

Let's consider a hypothetical scenario: developing a pharmacophore model for a series of 6-substituted indoles that act as inhibitors of a specific protein kinase.

Our most potent compound, 6-Bromo-N-methyl-1H-indole-3-carboxamide , shows key interactions. We can translate this into a pharmacophoric representation.

Pharmacophore_Example cluster_ligand Chemical Structure cluster_pharma Pharmacophore Hypothesis Ligand AR AR HBD HBD HY HY HBA HBA p1 p1->AR Indole Rings p2 p2->HBD Indole N-H p3 p3->HY 6-Bromo p4 p4->HBA Amide Carbonyl

Figure 2: Translating a 6-substituted indole into pharmacophore features.

This model abstracts the chemical structure into its essential features:

  • Aromatic Ring (AR): The fused bicyclic system of the indole core.

  • Hydrogen Bond Donor (HBD): The proton on the indole nitrogen.

  • Hydrophobic Feature (HY): The bromo-substituent at the C-6 position.

  • Hydrogen Bond Acceptor (HBA): The oxygen of the carboxamide group at C-3.

A validated model based on these features can then be used in downstream applications.

Downstream Applications of the Validated Model
  • Virtual Screening: The pharmacophore model serves as a 3D query to rapidly search large compound databases (e.g., ZINC, ChEMBL) for molecules that match the required features and spatial constraints.[11][17] This is a computationally inexpensive way to filter millions of compounds down to a manageable number for experimental testing.

  • Scaffold Hopping: A key advantage of pharmacophores is their abstract nature. A virtual screen can identify molecules that fit the 3D feature requirements but are built on entirely different chemical frameworks (scaffolds) than the original indole derivatives.[14][18] This is a powerful strategy for discovering novel intellectual property.

  • 3D-QSAR Model Development: The alignment of active molecules based on the pharmacophore model provides the perfect input for building 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which can quantitatively predict the activity of new, unsynthesized analogs.[18][19]

Conclusion

Pharmacophore modeling is a scientifically rigorous and resource-efficient strategy in modern drug discovery. When applied to a privileged and versatile scaffold like the 6-substituted indole, it provides a powerful engine for rational drug design. By focusing on the essential molecular interactions required for biological activity, this technique allows researchers to transcend simple structural similarity and explore a vast chemical space for novel, potent, and diverse therapeutic candidates. The workflow detailed in this guide, which emphasizes causality and robust validation, provides a reliable framework for translating a collection of active molecules into a high-quality, predictive tool capable of accelerating the journey from hit identification to lead optimization.

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The Strategic Role of the Tetrahydropyran-4-ol Moiety in Enhancing Metabolic Stability for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The Imperative of Metabolic Stability in Drug Design

In the intricate process of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a suitable pharmacokinetic profile, which dictates the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1][2] Among these, metabolism—the body's enzymatic conversion of drug molecules—is a primary determinant of a compound's half-life, bioavailability, and overall therapeutic efficacy.[3] A compound that is too rapidly metabolized will be cleared from the body before it can exert its desired therapeutic effect, necessitating high or frequent dosing, which can lead to off-target toxicity.

Medicinal chemists employ various strategies to address metabolic liabilities, often by identifying and modifying "metabolic soft spots"—positions on a molecule that are particularly susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[4] A key tactic in this endeavor is the introduction of metabolic blockers: chemical groups that sterically or electronically shield these vulnerable sites.[5] The tetrahydropyran (THP) ring, and specifically its 4-hydroxy derivative, tetrahydropyran-4-ol (THP-4-ol), has emerged as a highly effective and versatile moiety for improving metabolic stability and optimizing drug-like properties.[6][7]

This guide provides an in-depth exploration of the role of the THP-4-ol group in modern medicinal chemistry. We will dissect the physicochemical properties that underpin its utility, examine the mechanisms by which it confers metabolic resistance, present case studies demonstrating its impact, and provide a practical guide to assessing its effects through established in vitro protocols.

The Tetrahydropyran-4-ol Moiety: A Profile of a Modern Bioisostere

The tetrahydropyran-4-ol group is a saturated six-membered heterocyclic ring containing an oxygen atom and a hydroxyl group at the 4-position. Its value in drug design stems from a unique combination of physicochemical properties that allow it to serve as an effective bioisostere—a substituent that retains similar biological function while altering other properties in a beneficial way.[8][9] It is frequently used to replace metabolically labile groups such as cyclohexyl, isopropyl, or gem-dimethyl moieties.

Key Physicochemical Properties:

  • Increased Polarity: The presence of two oxygen atoms (the ring ether and the hydroxyl group) significantly increases the polarity of the moiety compared to its carbocyclic analog, cyclohexane. This can lead to improved aqueous solubility and a reduction in lipophilicity (LogP/LogD).[6]

  • Hydrogen Bonding Capability: The THP-4-ol group is both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the ring ether oxygen and the hydroxyl oxygen). This allows it to form additional beneficial interactions with the target protein, potentially enhancing potency, while also improving its solubility profile.[6]

  • Conformational Rigidity: As a cyclic structure, the THP ring has lower conformational entropy compared to a linear ether.[6] This pre-organization can be advantageous for binding to a biological target, reducing the entropic penalty of binding.

  • Three-Dimensional Structure: The chair conformation of the THP ring provides a defined three-dimensional architecture that can act as a bulky shield to protect adjacent metabolic soft spots.

The strategic replacement of a lipophilic, metabolically susceptible group with the more polar and stable THP-4-ol scaffold is a cornerstone of modern lead optimization, providing a powerful tool to escape metabolic clearance without sacrificing biological activity.[6][9]

Mechanisms of Metabolic Stabilization

The THP-4-ol group enhances metabolic stability through several distinct, yet often complementary, mechanisms.

  • Steric Shielding: The primary mechanism is often steric hindrance. The bulky, conformationally restricted THP-4-ol ring can physically block the approach of large metabolizing enzymes, such as CYPs, to a nearby vulnerable site. By occupying the space required for the enzyme's active site to engage with the molecule, it effectively shields the metabolic soft spot from oxidation.

  • Blocking Labile Positions: In many instances, the THP-4-ol group is used to directly replace the site of metabolism. For example, a tertiary carbon atom prone to hydroxylation or a benzylic position can be replaced with a more robust scaffold incorporating the THP-4-ol moiety. Since the THP ring itself is generally more resistant to metabolism than many common aliphatic groups, this direct replacement removes the liability.

  • Modulation of Molecular Properties: The introduction of the polar THP-4-ol group can decrease the overall lipophilicity of the drug candidate.[6] Since highly lipophilic compounds tend to be better substrates for CYP enzymes, this reduction in lipophilicity can decrease the molecule's affinity for these enzymes, thereby slowing its rate of metabolism.[4] Furthermore, the alteration of the molecule's electronic properties can make adjacent bonds less susceptible to oxidative attack.

Below is a diagram illustrating the conceptual relationship between these mechanisms.

cluster_0 Introduction of THP-4-ol Moiety cluster_1 Physicochemical Changes cluster_2 Mechanistic Consequences cluster_3 Overall Outcome A Replace Labile Group (e.g., Cyclohexyl) B Increased Polarity (Reduced LogP) A->B Leads to C Increased Steric Bulk A->C Leads to D Removal of 'Soft Spot' A->D Leads to E Reduced Affinity for Metabolizing Enzymes (CYPs) B->E F Steric Shielding of Adjacent Sites C->F G Site of Metabolism Removed D->G H Improved Metabolic Stability (Increased t½, Reduced CLint) E->H Results in F->H Results in G->H Results in

Caption: Logical flow from THP-4-ol introduction to improved metabolic stability.

Data & Case Studies: Evidence of Improved Metabolic Profiles

The theoretical benefits of incorporating a THP-4-ol group are well-supported by experimental data across numerous drug discovery programs. A common strategy involves the bioisosteric replacement of a cyclohexyl group with a THP moiety, which often leads to dramatic improvements in metabolic clearance.

Compound Series Original Moiety Replacement Moiety Key Finding Reference
JAK1 Inhibitors CyclohexylTetrahydropyranThe THP derivative showed improved clearance in both rat and human liver microsomes and a large decrease in unbound in vivo rat clearance.[6]
Anti-leishmanial Agents CyclopropylTetrahydropyranThe THP analog (compound 13) demonstrated excellent metabolic stability in mouse liver microsomes compared to other alkyl substituents.[10]
CCR5 Antagonists 2-substituted-THP4-substituted-THPThe 4-substituted THP analog was 4-fold more stable in human liver microsomes (HLM), suggesting regiochemistry is also critical.[11]
Serotonin-4 Agonist N/A (THP-4-ol present)N/AMetabolism occurred via N-dealkylation of the methyltetrahydropyran moiety, not extensive ring degradation.

These examples highlight a consistent theme: the cyclohexyl-to-THP switch is a validated strategy for mitigating metabolic risk and improving the ADME properties of drug candidates.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

To empirically determine the effect of the THP-4-ol group, researchers rely on standardized in vitro assays. These experiments are essential for predicting a compound's metabolic fate in vivo.[5][12] The following is a generalized protocol for a typical metabolic stability screen.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound and its THP-4-ol analog, dissolved in DMSO (e.g., 10 mM stock).

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance).

  • Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis).

  • 96-well incubation and collection plates.

  • LC-MS/MS system for quantification.

Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the test compound and positive control working solutions by diluting stock solutions in buffer to achieve a final incubation concentration of 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (NADPH-containing samples):

    • In a 96-well plate, add the HLM solution.

    • Add the test compound working solution to triplicate wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The 0-minute time point is quenched immediately after adding NADPH.

  • Quenching:

    • At each designated time point, stop the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the test compound against time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])

The workflow for this assay is visualized below.

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Potential Considerations and Metabolic Fates

While the THP-4-ol moiety is a powerful tool for enhancing stability, it is not entirely metabolically inert. Drug developers must conduct thorough metabolite identification studies to ensure that no unexpected or pharmacologically active metabolites are formed.

For instance, a study on a serotonin-4 receptor partial agonist containing a THP-4-ol group found that one of the metabolic pathways was N-dealkylation of the entire methyltetrahydropyran moiety. More uniquely, a major circulating metabolite in humans was an unusual cyclized oxazolidine, proposed to form via an iminium ion intermediate on an adjacent piperidine ring, followed by intramolecular attack from the THP's hydroxyl group. This highlights that the reactivity of the THP-4-ol group can be influenced by the surrounding molecular architecture and underscores the importance of comprehensive metabolite profiling in all species.

Conclusion

The strategic incorporation of the tetrahydropyran-4-ol group represents a mature and highly effective approach in modern medicinal chemistry to overcome challenges of metabolic instability. By acting as a robust, polar, and sterically demanding bioisostere, it can shield metabolic soft spots, directly replace labile groups, and improve the overall physicochemical properties of a drug candidate. Its successful application, as evidenced in numerous drug discovery programs, confirms its status as a privileged scaffold for enhancing pharmacokinetic profiles. As drug discovery continues to tackle increasingly complex biological targets, the intelligent and data-driven use of tools like the THP-4-ol moiety will remain essential for designing safer, more effective, and more successful medicines.

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Rational Design and Evaluation of Indole-Based Kinase Inhibitors Incorporating Tetrahydropyran (THP) Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of protein kinases is a fundamental driver in various oncological and inflammatory pathologies. In the pursuit of highly selective, orally bioavailable targeted therapies, the fusion of privileged scaffolds with optimized bioisosteres has become a cornerstone of medicinal chemistry. This technical guide explores the mechanistic causality, structural advantages, and self-validating experimental workflows behind the development of indole-based kinase inhibitors that incorporate tetrahydropyran (THP) rings. By replacing traditional lipophilic moieties with THP, researchers can dramatically improve the physicochemical profile of ATP-competitive inhibitors while maintaining or enhancing target affinity.

Mechanistic Causality: The Indole-THP Pharmacophore

The architectural design of indole-THP hybrids is not arbitrary; it is driven by the precise topological requirements of the kinase ATP-binding pocket.

The Indole Core (The Hinge Binder): The indole, azaindole, and oxindole scaffolds act as classical ATP mimetics [[1]](). The nitrogen atom (and substituted heteroatoms in azaindoles) forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Leu932 in JAK2). This anchors the molecule deep within the catalytic cleft, competitively excluding ATP and halting autophosphorylation 2.

The THP Ring (The Solvent-Exposed Optimizer): Historically, hydrophobic groups like cyclohexane or piperidine were appended to the indole core to occupy the ribose-binding pocket or extend into the solvent-exposed region. However, these highly lipophilic groups often lead to poor aqueous solubility and high metabolic clearance. The substitution of cyclohexane with its bioisostere, tetrahydropyran (THP), introduces a polar oxygen atom into a conformationally rigid ring 3.

  • Causality of THP Integration: The THP oxygen acts as a novel hydrogen-bond acceptor, potentially interacting with solvent water molecules or specific polar residues (e.g., Arg) at the pocket's edge. Furthermore, the lower entropy and reduced lipophilicity (lower ClogP) of THP disrupt crystal packing, significantly enhancing aqueous solubility and improving the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile [[4]]().

G Ligand Extracellular Ligand (EGF / Cytokines) Receptor Receptor Tyrosine Kinase (EGFR / JAK / PI3K) Ligand->Receptor Binds Downstream1 Phosphorylation Cascade (STAT / AKT / mTOR) Receptor->Downstream1 ATP Hydrolysis & Autophosphorylation Inhibitor Indole-THP Inhibitor (ATP-Competitive) Inhibitor->Receptor Blocks Hinge Region Inhibitor->Downstream1 Prevents Activation Nucleus Gene Transcription (Cell Survival / Proliferation) Downstream1->Nucleus Translocation Apoptosis Apoptosis / Cell Death (Therapeutic Outcome) Nucleus->Apoptosis Inhibited state leads to

Fig 1: Mechanism of action for indole-THP inhibitors blocking kinase signaling cascades.

Quantitative Structural Advantages of THP Integration

The empirical impact of replacing a carbocyclic ring with a THP bioisostere is best observed through comparative ADME and potency metrics. The table below synthesizes representative data demonstrating how the THP ring maintains target affinity while drastically improving solubility and lipophilic ligand efficiency (LLE) 3, 5.

Compound ScaffoldR-Group BioisostereTarget KinaseIC₅₀ (nM)ClogPAqueous Sol. (µg/mL)Microsomal Clearance (µL/min/mg)
Indole-Derivative ACyclohexylEGFR (L858R)12.54.815.248.5
Indole-Derivative B 4-Tetrahydropyran EGFR (L858R) 8.2 3.1 145.0 18.2
Azaindole-Derivative CCyclopentylJAK2 / PI3K24.04.222.455.0
Azaindole-Derivative D 4-Tetrahydropyran JAK2 / PI3K 18.5 2.8 180.5 12.4

Table 1: Comparative SAR and ADME profiling of Cycloalkyl vs. THP-substituted Indole kinase inhibitors. The THP integration systematically lowers ClogP and clearance while boosting solubility.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these hybrids must rely on self-validating protocols. A protocol is self-validating when it contains intrinsic mechanisms (orthogonal controls, washouts, or mutant baselines) that automatically flag false positives or assay artifacts.

Workflow Synth 1. Synthesis Indole + THP-Amine Purify 2. Purification HPLC & NMR QC Synth->Purify Biochem 3. Biochem Assay FRET / ADP-Glo Purify->Biochem Cellular 4. Cellular Assay Western Blot (p-Kinase) Biochem->Cellular ADME 5. ADME Profiling LogP & Stability Cellular->ADME

Fig 2: Self-validating hit-to-lead experimental workflow for indole-THP kinase inhibitors.

Protocol 1: Synthesis and QC of Indole-THP Hybrids

Objective: Couple a halogenated indole core with a THP-amine via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

  • Reaction Setup: Dissolve the 3-bromo-indole precursor (1.0 eq) and 4-aminotetrahydropyran (1.2 eq) in anhydrous 1,4-dioxane.

  • Catalysis: Add Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq). Purge the vessel with N₂ for 10 minutes to prevent oxidative quenching of the palladium catalyst.

  • Execution: Heat the reaction at 100°C for 12 hours under a sealed inert atmosphere.

  • Self-Validating QC (Critical Step): Purify via preparative HPLC. Purity is self-validated using quantitative NMR (qNMR) with an internal standard (e.g., maleic acid). Causality: Only batches demonstrating >95% purity and the correct integration ratio for the THP protons (multiplets at δ 3.90 and 3.45 ppm) proceed to biological testing. This eliminates false-positive kinase inhibition caused by reactive palladium residues or unreacted electrophiles.

Protocol 2: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Objective: Quantify the ATP-competitive IC₅₀ of the Indole-THP inhibitor against purified recombinant kinase (e.g., EGFR L858R).

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase, a biotinylated peptide substrate, and ATP at its predetermined Michaelis constant (

    
    ). Causality: Running the assay at the ATP 
    
    
    
    ensures that the IC₅₀ value accurately reflects the inhibitor's binding affinity (
    
    
    ) according to the Cheng-Prusoff equation.
  • Compound Dispensing: Serially dilute the Indole-THP inhibitor (10 µM to 0.1 nM) into a 384-well plate.

  • Incubation & Detection: Add the kinase/ATP mix, incubate for 60 minutes, and quench with EDTA (to chelate Mg²⁺ and stop the reaction). Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal.

  • Self-Validating Controls:

    • Positive Control: Staurosporine (a pan-kinase inhibitor) is included to validate the dynamic range and sensitivity of the assay.

    • Negative Control: A kinase-dead mutant (e.g., EGFR D813N) is used to establish the absolute baseline, ruling out compound auto-fluorescence or assay interference.

Protocol 3: Cellular Target Engagement & Washout Validation

Objective: Confirm that the Indole-THP inhibitor penetrates the cell membrane and selectively inhibits the target kinase without causing immediate non-specific cytotoxicity.

  • Cell Culture: Seed Ba/F3 cells engineered to depend on the target kinase (e.g., mutant EGFR or JAK2) in 6-well plates.

  • Treatment: Treat cells with the inhibitor at 1x, 5x, and 10x the biochemical IC₅₀ for 4 hours.

  • Lysis & Western Blotting: Lyse cells using RIPA buffer containing protease/phosphatase inhibitors. Perform SDS-PAGE and immunoblot for total kinase and phosphorylated kinase (e.g., p-EGFR Tyr1068).

  • Self-Validating Washout Phase: In parallel wells, after the 4-hour treatment, wash the cells three times with PBS and re-incubate in inhibitor-free media for 2 hours before lysis. Causality: If the reduction in p-EGFR is genuinely due to reversible, target-specific inhibition by the Indole-THP compound, the phosphorylation signal must recover after the washout. Failure to recover indicates non-specific covalent binding, compound precipitation, or off-target cytotoxicity.

Conclusion

The strategic incorporation of the tetrahydropyran (THP) ring into indole-based kinase inhibitors represents a triumph of rational drug design. By leveraging the THP moiety as a bioisostere for lipophilic cycloalkanes, researchers can preserve the potent hinge-binding capabilities of the indole core while drastically optimizing the molecule's solubility, metabolic stability, and overall pharmacokinetic profile. When coupled with rigorous, self-validating experimental workflows, this pharmacophore strategy significantly accelerates the hit-to-lead optimization of next-generation targeted therapeutics.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC.[Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Identification of the Brucea javanica Constituent Brusatol as a EGFR-Tyrosine Kinase Inhibitor in a Cell-Free Assay. ACS Omega - ACS Publications.[Link]

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace.[Link]

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An In-depth Technical Guide to the Chemical Stability of Tertiary Alcohols in Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Tertiary Alcohols in Indole-Based Drug Candidates

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antiviral, antitumor, and analgesic properties.[1][2] The introduction of a tertiary alcohol moiety onto an indole-based molecule is a common strategy in drug design to enhance properties such as solubility, metabolic stability, and target binding.[3] Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, a significant metabolic pathway, which can improve a drug's pharmacokinetic profile.[3] However, this structural feature also introduces a potential liability: chemical instability, particularly under acidic conditions. This guide provides an in-depth exploration of the chemical stability of tertiary alcohols in indole-based compounds, offering insights into degradation pathways, strategies for stability assessment, and the development of robust analytical methods.

The Chemical Landscape: Understanding the Inherent Reactivities

The stability of an indole-based compound bearing a tertiary alcohol is governed by the interplay of the chemical properties of both the indole nucleus and the tertiary alcohol functional group.

The Indole Nucleus: An Electron-Rich and Reactive Heterocycle

The indole ring system is an aromatic heterocycle that is generally susceptible to oxidation and electrophilic substitution, with the C3 position being the most nucleophilic and reactive site.[1] The degradation of the indole nucleus itself can proceed through various pathways, including oxidation to form oxindoles, isatins, and ultimately anthranilic acid derivatives.[4][5] The susceptibility of the indole ring to degradation is influenced by the presence and nature of substituents on both the pyrrole and benzene rings. Electron-donating groups tend to increase the ring's reactivity, while electron-withdrawing groups can offer some degree of stabilization.[6]

The Tertiary Alcohol: Resistance to Oxidation but Prone to Acid-Catalyzed Degradation

Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, rendering them resistant to direct oxidation under mild conditions.[2] However, they are susceptible to acid-catalyzed dehydration, a reaction that proceeds via an E1 elimination mechanism.[7][8] This reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation, which is a key intermediate that dictates the subsequent reaction pathways.

Primary Degradation Pathway: Acid-Catalyzed Dehydration and Subsequent Reactions

The most significant degradation pathway for indole-based compounds containing a tertiary alcohol is acid-catalyzed dehydration. This process can lead to a cascade of reactions, resulting in a complex mixture of degradation products.

The mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: In the presence of an acid, the lone pair of electrons on the oxygen atom of the tertiary alcohol attacks a proton, forming a protonated alcohol.[7]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation. The stability of this carbocation is crucial and is influenced by the surrounding molecular structure.

  • Deprotonation to Form an Alkene: A base (which can be water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.[7]

For indole-based compounds where the tertiary alcohol is located on a side chain at the C3 position, the resulting alkene can be highly reactive. The electron-rich indole nucleus can participate in intramolecular cyclization reactions or polymerization, leading to a variety of complex degradation products.

Diagram: Acid-Catalyzed Dehydration of a Generic Indole-Based Tertiary Alcohol

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Deprotonation cluster_3 Further Reactions Indole_Tert_Alcohol Indole-C(R1)(R2)-OH Protonated_Alcohol Indole-C(R1)(R2)-OH2+ Indole_Tert_Alcohol->Protonated_Alcohol + H+ Carbocation Indole-C+(R1)(R2) Protonated_Alcohol->Carbocation - H2O Alkene Indole-C(R1)=CHR' Carbocation->Alkene - H+ Degradation_Products Polymerization/Cyclization Products Alkene->Degradation_Products G Start Drug Substance/Product Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Control Control Sample (No Stress) Start->Control Analysis Analyze by Stability-Indicating Analytical Method (e.g., HPLC) Stress_Conditions->Analysis Control->Analysis Identification Identify and Characterize Degradation Products (e.g., LC-MS) Analysis->Identification Quantification Quantify Degradation Products Identification->Quantification Pathway Elucidate Degradation Pathways Quantification->Pathway

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies for Stability Assessment

The development of a robust, stability-indicating analytical method is paramount for accurately assessing the stability of indole-based compounds with tertiary alcohols. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. [9]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method must be able to separate the parent drug from all potential degradation products and process-related impurities. Key Considerations for Method Development:

  • Column Selection: A C18 column is a good starting point for the separation of many indole-based compounds. The choice of stationary phase can be critical for achieving the desired selectivity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analytes.

  • Detector: A UV detector is commonly used for the analysis of indole-containing compounds due to their strong UV absorbance. [10]A photodiode array (PDA) detector is highly recommended as it can provide spectral information that helps in peak identification and purity assessment.

Protocol for a Generic Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

Identification and Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of degradation products. [11][12][13]By coupling the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of each degradation product, which is crucial for determining its structure.

Conclusion: A Proactive Approach to Ensuring Stability

The incorporation of a tertiary alcohol into an indole-based compound offers significant advantages in drug design, but it also introduces a specific stability challenge, primarily through acid-catalyzed degradation. A thorough understanding of the underlying chemical principles, coupled with a systematic approach to forced degradation studies and the development of robust, stability-indicating analytical methods, is essential for mitigating these risks. By proactively addressing the chemical stability of these promising drug candidates, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

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  • Zhang, Q., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 21(11), 1475. [Link]

  • International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. IJSDR, 6(6).
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  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Kuner, N., et al. (2021). Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method. Toxins, 13(5), 348. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. IJPSRR, 55(2), 45-55.
  • Madsen, E. L., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622-2627. [Link]

  • Bhuiyan, M. A. H., et al. (2014). An Isocratic HPLC Method For The Analysis Of Indole Alkaloids Of Catharanthus Roseus. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 149-155.
  • Bhuiyan, M. A. H., et al. (2014). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. ResearchGate. [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

  • Gribble, G. W. (2010). Indole ring synthesis: from natural products to drug discovery. John Wiley & Sons.
  • Liu, J., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 50(10), 916-922. [Link]

  • Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
  • Stack Exchange. (2015, September 3). Mechanism for oxidative cleavage of tertiary alcohols by NaOCl. Chemistry Stack Exchange. [Link]

  • Nielsen, C. J., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(39), 8596-8611. [Link]

  • Madsen, E. L., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed. [Link]

  • Study.com. (n.d.). Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • BenchChem. (2025).
  • Arora, P. K., & Bae, H. (2014). Degradation pathways of indole-3-acetic acid in (a) a Pseudomonas sp.. ResearchGate. [Link]

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An In-depth Technical Guide to IUPAC Naming Conventions for Complex Indole-Pyran Structures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic naming of complex fused heterocyclic systems, with a specific focus on indole-pyran scaffolds. As these structures form the core of numerous pharmacologically active compounds, a precise and universally understood nomenclature is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of rules, delving into the logic that underpins the International Union of Pure and Applied Chemistry (IUPAC) conventions to empower users with a robust and reproducible naming methodology.

The Foundation: Principles of Fused-Ring Nomenclature

The nomenclature of polycyclic fused-ring systems is a systematic process of deconstruction and reconstruction.[1] A fused system is one where two or more rings share two adjacent atoms and the bond between them (an ortho-fused system).[2][3] The core principle involves identifying a primary or "base" component and naming the other attached rings as prefixes.[3][4]

For heterocyclic systems, this process is governed by a clear hierarchy of rules designed to ensure a single, unambiguous name. The Hantzsch-Widman system is often employed for naming the individual monocyclic heterocycles before the fusion process is considered.[5][6][7]

Selecting the Base Component: A Hierarchy of Priority

The first and most critical step in naming a fused heterocycle like an indole-pyran is to determine which ring serves as the base component. The name of the base component will form the suffix of the final name. IUPAC provides a set of seniority rules to be applied in descending order of priority.[4][8] For an indole-pyran system, the decision is straightforward:

  • Nitrogen-Containing Component: A nitrogen-containing ring is preferred over a non-nitrogen-containing ring.[4][8] Indole (a benzopyrrole) contains a nitrogen atom, while pyran contains an oxygen atom. Therefore, indole is the senior ring and will be the base component.

  • Heteroatom Priority: In the absence of nitrogen, seniority is given to the ring containing a heteroatom that appears earlier in the sequence: O > S > Se > Te > N > P > As, etc.[4][8] This rule further solidifies the choice if we were comparing, for example, a pyran and a thiopyran.

The complete priority list for selecting the base component is summarized in the table below.

PriorityRule for Selecting Base ComponentExample (A vs. B)Base Component
1 A nitrogen-containing component.[4][8]Indole vs. PyranIndole
2 A component with a heteroatom of higher rank (O > S > Se...).[4][8]Thieno[2,3-b]furanFuran
3 A component with the greatest number of rings.[4][8]Pyrazino[2,3-c]carbazoleCarbazole
4 A component with the largest possible individual ring.[4][8]2H-Furo[3,2-b]pyranPyran
5 A component with the greatest number of heteroatoms.[4][8]5H-Pyrido[2,3-d]-o-oxazinePyrido-o-oxazine
6 A component with the greatest variety of heteroatoms.[4][8]1H-Pyrazolo[4,3-d]oxazolePyrazolo-oxazole
7 A component with the greatest number of heteroatoms highest in rank.[4]Selenazolo[5,4-f]benzothiazoleSelenazolo
8 A component with the lowest locants for heteroatoms before fusion.[4](Hypothetical)Component with lower numbers

The Systematic Naming Protocol: A Step-by-Step Workflow

To illustrate the causality behind each decision, we will follow a rigorous, self-validating protocol to name a common indole-pyran fusion pattern.

Experimental Protocol: Naming Pyrano[3,2-e]indole

Objective: To derive the systematic IUPAC name for the provided indole-pyran structure.

Methodology:

  • Deconstruct and Identify Components:

    • Visually separate the fused system into its constituent rings.

    • We identify a pyran ring and an indole ring.[9][10][11]

  • Select Base Component:

    • Apply the priority rules from Table 1.

    • Indole contains nitrogen, making it the senior component over the oxygen-containing pyran.[4][8]

    • Result: The base name is indole .

  • Name the Attached Component Prefix:

    • The name of the attached component is modified by changing the final "e" to "o".

    • "Pyran" becomes "pyrano".[3]

    • Result: The prefix is pyrano .

  • Identify the Fusion Site:

    • Number the Base Component (Indole): The standard numbering for indole is fixed. The peripheral bonds are then lettered sequentially, starting with the 1-2 bond as 'a', 2-3 as 'b', and so on.

    • Number the Attached Component (Pyran): The pyran ring is numbered to give the lowest possible locants to the points of fusion.

    • Describe the Fusion: The fusion is indicated by the atom numbers from the attached component (pyran) followed by the letter of the fusion bond from the base component (indole), enclosed in square brackets. For our example, the pyran ring is fused at its 3 and 2 positions to the 'e' face (the 4-5 bond) of the indole ring.

    • Result: The fusion descriptor is [3,2-e] .

  • Assemble the Full Name:

    • Combine the prefix, fusion descriptor, and base name.

    • Result: Pyrano[3,2-e]indole .

  • Number the Final Fused System:

    • The complete fused ring system must be re-numbered. The molecule is oriented to place the maximum number of rings in a horizontal row and the greatest number of remaining rings in the upper right quadrant.

    • Numbering starts from the uppermost ring furthest to the right and proceeds clockwise, giving heteroatoms the lowest possible locants. Interior atoms common to two or more rings are identified last.

  • Indicate Hydrogen Atoms:

    • If the fused system contains the maximum number of non-cumulative double bonds but still has a saturated atom, its position must be specified with an italicized capital H preceded by a locant.[12] For many common systems like indole, the indicated hydrogen is often omitted by convention if it is at the standard position (e.g., 1H-Indole is just called Indole).[12] For the final fused system, any non-standard saturation must be explicitly named.

This logical workflow provides a reproducible method for naming complex fused systems. The decision-making process is visualized in the diagram below.

IUPAC_Naming_Workflow start Start: Complex Indole-Pyran Structure deconstruct Step 1: Deconstruct into Indole and Pyran Rings start->deconstruct select_base Step 2: Select Base Component (Apply Priority Rules) deconstruct->select_base base_is_indole Indole contains Nitrogen -> Base = Indole select_base->base_is_indole Rule 1: N-containing name_prefix Step 3: Convert Attached Ring to Prefix (Pyran -> Pyrano) base_is_indole->name_prefix fusion_site Step 4: Identify Fusion Site (Numbering & Lettering) name_prefix->fusion_site assemble_name Step 5: Assemble Full Name (Prefix[fusion]Base) fusion_site->assemble_name number_final Step 6: Number Final Fused System assemble_name->number_final indicate_H Step 7: Specify Indicated Hydrogen (if any) number_final->indicate_H end Final IUPAC Name: Pyrano[...]indole indicate_H->end

Caption: Workflow for the systematic IUPAC naming of indole-pyran fused systems.

Advanced Considerations: Bridged and Multi-Fused Systems

While this guide focuses on ortho-fused indole-pyran structures, researchers may encounter more complex scaffolds.

  • Bridged Fused Systems: When rings are joined by a bridge of one or more atoms, the von Baeyer nomenclature is applied. The name will include the prefix "bicyclo" or "tricyclo," and the numbers in the brackets will indicate the number of atoms in the bridges connecting the bridgehead atoms.

  • Multi-Component Fusion: For systems involving three or more fused rings, the principles remain the same. A base component is chosen from the largest heterocyclic system, and the other components are cited as prefixes, alphabetized, each with its own fusion descriptor.[2]

Conclusion

A rigorous and systematic application of IUPAC nomenclature is not merely an academic exercise; it is a prerequisite for clear communication, data retrieval, and regulatory compliance in the chemical sciences. By understanding the hierarchical logic behind the rules—prioritizing nitrogenous components, correctly identifying fusion sites, and systematically numbering the final scaffold—researchers can confidently and accurately name even complex indole-pyran structures, ensuring their work is unambiguously documented and universally understood.

References

  • International Union of Pure and Applied Chemistry. "Nomenclature of Fused and Bridged Fused Ring Systems (IUPAC Recommendations 1998)." Pure and Applied Chemistry, vol. 70, no. 1, 1998, pp. 143-216. [Link]

  • ACD/Labs. "R-2.4.1 Fusion nomenclature." IUPAC Nomenclature of Organic Chemistry. [Link]

  • ACD/Labs. "Rule B-3. Fused Heterocyclic Systems." IUPAC Nomenclature of Organic Chemistry. [Link]

  • Scribd. "SCH 402 Nomenclature of Fused Heterocycles PDF." [Link]

  • YouTube. "#Nomenclature of Fused #Heterocyclic rings." Pharma Note Book, 3 Oct. 2020. [Link]

  • National Center for Biotechnology Information. "Indole." PubChem Compound Database, CID=798. [Link]

  • ACD/Labs. "Rule B-3. Fused Heterocyclic Systems (SPECIALIST HETEROCYCLIC NOMENCLATURE)." [Link]

  • Dr. Shyama Prasad Mukherjee University. "Heterocyclic Chemistry." Lecture Notes. [Link]

  • International Union of Pure and Applied Chemistry. "Fused Ring and Bridged Fused Ring Nomenclature (IUPAC Recommendations 1998) - Introduction." [Link]

  • Dr. Shyama Prasad Mukherjee University. "Nomenclature of Fused Heterocyclic Systems." Heterocyclic Compounds Lecture Notes. [Link]

  • Dr. Shyama Prasad Mukherjee University. "IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman." Heterocyclic Compounds Lecture Notes. [Link]

  • Wikipedia. "Indole." [Link]

  • Wikipedia. "Pyran." [Link]

  • Wikipedia. "Hantzsch–Widman nomenclature." [Link]

  • National Center for Biotechnology Information. "Pyran." PubChem Compound Database, CID=186148. [Link]

  • CAS. "3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]..." CAS Common Chemistry. [Link]

  • Michigan State University Department of Chemistry. "Heterocyclic Compounds." [Link]

  • University of Wisconsin-Platteville. "Heterocyclic Nomenclature." [Link]

  • International Union of Pure and Applied Chemistry. "FR-9 Indicated Hydrogen." Fused Ring and Bridged Fused Ring Nomenclature. [Link]

  • Grokipedia. "Von Baeyer nomenclature." [Link]

  • International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. [Link]

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Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable method for synthesizing 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK, IDO1) and requires precise regiocontrol during synthesis.

Executive Summary

The synthesis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol presents a specific challenge: the selective formation of a C-C bond at the indole C6 position in the presence of the acidic N-H proton (pKa ~16). While direct lithiation strategies exist, they often suffer from poor solubility of the N-lithio species and competitive side reactions.

This guide details a High-Fidelity Protection-Deprotection Protocol . By transiently masking the indole nitrogen with a Tosyl (Ts) group, we render the substrate lipophilic and amenable to clean Lithium-Halogen Exchange (Li-Br). This ensures high yields, reproducible kinetics, and simplified purification.

Key Chemical Transformation
  • Starting Material: 6-Bromoindole

  • Reagent: n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)[1]

  • Electrophile: Tetrahydro-4H-pyran-4-one[2][3]

  • Target: 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol

Retrosynthetic Analysis & Strategy

The logic follows a disconnection at the tertiary alcohol center. The most potent nucleophile for attacking the sterically hindered ketone is the C6-lithiated indole.

Retrosynthesis Target Target: 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol Inter1 Intermediate: N-Tosyl-4-(Indol-6-yl)-pyran-4-ol Target->Inter1 Deprotection (Base Hydrolysis) Disconnect Disconnection: C6-Li + Ketone Inter1->Disconnect C-C Bond Formation SM1 Starting Material 1: 6-Bromoindole Disconnect->SM1 Lithiation Precursor SM2 Starting Material 2: Tetrahydro-4H-pyran-4-one Disconnect->SM2 Electrophile Protect Protecting Group: TsCl (Tosyl Chloride) SM1->Protect Step 1: Protection

Figure 1: Retrosynthetic strategy prioritizing N-protection to enable clean metal-halogen exchange.

Detailed Experimental Protocol

Phase 1: N-Protection (Tosylation)

Objective: Mask the acidic N-H proton to prevent quenching of the organolithium reagent and improve solubility in THF.

  • Reagents: 6-Bromoindole (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), Tosyl Chloride (1.1 equiv).

  • Solvent: Anhydrous DMF or THF.

Protocol:

  • Charge a flame-dried flask with 6-Bromoindole (e.g., 10.0 g) and anhydrous DMF (100 mL) under Nitrogen. Cool to 0°C.

  • Add NaH portion-wise over 15 minutes. Allow gas evolution to cease. Stir for 30 min at 0°C to ensure complete deprotonation (Solution turns from clear to yellow/brown).

  • Add Tosyl Chloride (TsCl) as a solution in minimal DMF dropwise.

  • Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into ice water. Filter the precipitate (if solid) or extract with EtOAc. The product, 1-(Benzenesulfonyl)-6-bromoindole , is usually a stable solid.

Phase 2: Lithium-Halogen Exchange & Coupling

Objective: Generate the C6-nucleophile and trap it with the ketone. Critical Parameter: Temperature control (-78°C) is vital to prevent "scrambling" of the lithiated species to the C2 position (thermodynamic product).

  • Reagents: N-Tosyl-6-bromoindole (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Tetrahydro-4H-pyran-4-one (1.2 equiv).

  • Solvent: Anhydrous THF.

Protocol:

  • Dissolve N-Tosyl-6-bromoindole (1.0 equiv) in anhydrous THF (10 vol) under Argon/Nitrogen.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature is stable.

  • Lithiation: Add n-Butyllithium dropwise over 20 minutes. Maintain temp < -70°C.

    • Note: The solution often turns a deep yellow/orange color indicating the formation of the aryl lithium species.

    • Reaction Time: Stir at -78°C for 45–60 minutes. Do not prolong excessively to avoid C2-migration.

  • Addition: Add Tetrahydro-4H-pyran-4-one (neat or in minimal THF) dropwise.

  • Stir at -78°C for 1 hour, then slowly allow the reaction to warm to 0°C over 2 hours.

  • Quench: Add saturated aqueous NH₄Cl solution.

  • Isolation: Extract with EtOAc. Dry over MgSO₄.[1] Concentrate to yield the crude tertiary alcohol.

Phase 3: Deprotection

Objective: Remove the sulfonyl group to reveal the free indole.

  • Reagents: NaOH (4M aq) or KOH, Methanol/THF (1:1).

  • Conditions: Reflux or 60°C.

Protocol:

  • Dissolve the crude intermediate in MeOH/THF (1:1).

  • Add 4M NaOH (5.0 equiv).

  • Heat to 60°C for 4–12 hours. Monitor disappearance of the Tosyl group by LC-MS or TLC.

  • Workup: Neutralize with 1M HCl to pH ~7-8. Extract with EtOAc (Note: Product is polar; multiple extractions may be needed).

  • Purification: Flash Column Chromatography (DCM/MeOH or EtOAc/Hexane).

Process Data & Stoichiometry Table

ComponentRoleEq.Mol Wt.DensityNotes
6-Bromoindole SM1.0196.04-Limiting Reagent
NaH (60%) Base1.224.00-For Step 1
TsCl Protectant1.1190.65-Recrystallize if old
n-BuLi (2.5M) Exchange1.164.060.68Titrate before use
THP-4-one Electrophile1.2100.121.08Dry over sieves
NaOH Deprotection5.040.00-Large excess speeds reaction

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate species.

ReactionMechanism cluster_conditions Critical Process Parameters Start N-Tosyl-6-Bromoindole Li_Species Intermediate A: C6-Lithio Species (Stable at -78°C) Start->Li_Species n-BuLi Br/Li Exchange Adduct Intermediate B: Lithium Alkoxide Li_Species->Adduct + Pyranone Nucleophilic Attack Product_Prot Protected Alcohol Adduct->Product_Prot H+ Quench Final Final Product: 4-(1H-Indol-6-yl)-THP-4-ol Product_Prot->Final NaOH/MeOH Deprotection

Figure 2: Reaction workflow showing the sequential lithiation, addition, and deprotection steps.

Troubleshooting & Optimization (CPP)

Low Yield in Lithiation Step
  • Cause: Moisture in THF or degradation of n-BuLi.

  • Solution: Distill THF over Sodium/Benzophenone or use a column solvent system. Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine to ensure accurate stoichiometry.

  • Alternative: If n-BuLi fails to give clean conversion, switch to t-BuLi (2.0 equiv, -78°C). t-BuLi undergoes irreversible exchange more rapidly, often providing cleaner crude profiles for aryl bromides.

C2-Alkylation Side Product
  • Cause: The "Dance of the Lithiums." If the temperature rises above -60°C before adding the ketone, the Lithium atom may migrate from C6 (kinetic) to C2 (thermodynamic) due to the directing effect of the sulfonyl group.

  • Solution: Keep the reaction strictly at -78°C during the lithiation and the first 15 minutes of ketone addition.

Incomplete Deprotection
  • Cause: Steric hindrance or poor solubility.

  • Solution: Switch from NaOH/MeOH to TBAF/THF (reflux) if the Tosyl group is stubborn, or use Mg/MeOH (sonication) for milder cleavage conditions.

Safety Considerations

  • Organolithiums: n-BuLi and t-BuLi are pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a bucket of sand or Class D extinguisher nearby.

  • Quenching: Quench cold (-78°C to 0°C) to prevent exotherms.

  • Indoles: Biologically active.[4] Handle with gloves and in a fume hood.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (See sections on Indole Lithiation).

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein J. Org. Chem. (Describes alternative Mg-exchange routes).

  • Smith, A. B., et al. (2004). Indole Lithiation Methodologies. Journal of the American Chemical Society.[5][6] (General reference for C6 vs C2 lithiation selectivity).

  • Patent Reference: Compounds and Methods for Kinase Inhibition. (Many kinase inhibitor patents utilize the 4-(indolyl)-pyranol substructure).

Sources

Step-by-step protocol for Grignard addition to tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The addition of Grignard reagents to tetrahydro-4H-pyran-4-one is a pivotal transformation in the synthesis of 4,4-disubstituted tetrahydropyran scaffolds, a structural motif prevalent in neurokinin-1 (NK1) receptor antagonists and other bioactive agents. While the reaction appears effectively standard, the heterocyclic oxygen and the acidity of the


-protons introduce specific challenges: competitive enolization, magnesium complexation, and acid-catalyzed dehydration of the tertiary alcohol product. This application note provides a validated, step-by-step protocol for the synthesis of 4-phenyltetrahydro-2H-pyran-4-ol , emphasizing critical process parameters (CPPs) to maximize yield and purity.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

Tetrahydro-4H-pyran-4-one is not a simple aliphatic ketone.[1][2][3][4][5][6] Two intrinsic factors dictate the success of nucleophilic addition:

  • Inductive Effect: The ring oxygen exerts an inductive withdrawing effect (

    
    ), increasing the electrophilicity of the carbonyl carbon compared to cyclohexanone.
    
  • 
    -Proton Acidity:  The same inductive effect increases the acidity of the 
    
    
    
    -protons, making the substrate susceptible to deprotonation (enolization) by basic Grignard reagents, which leads to recovered starting material.
The Dehydration Risk (Critical Quality Attribute)

The target product is a tertiary alcohol.[2][7] If an aromatic Grignard (e.g., PhMgBr) is used, the product is a benzylic tertiary alcohol. These are exceptionally prone to acid-catalyzed dehydration during workup, yielding the 3,6-dihydro-2H-pyran alkene.

  • Directive: Avoid strong acid quenches (e.g., HCl). Use saturated aqueous ammonium chloride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or a buffered quench.
    

Mechanistic Visualization

The following diagram outlines the primary reaction pathway versus the two critical failure modes: Enolization (during addition) and Dehydration (during workup).

GrignardMechanism Ketone Tetrahydro-4H-pyran-4-one Complex Mg-Alkoxide Intermediate Ketone->Complex Path A: Nucleophilic Attack (Kinetic Control) Enolate Mg-Enolate (Dead End) Ketone->Enolate Path B: Deprotonation (Thermodynamic) Grignard R-MgX (Nucleophile/Base) Grignard->Complex Grignard->Enolate Alcohol Target: 4-Substituted-pyran-4-ol Complex->Alcohol Quench (Sat. NH4Cl) Enolate->Ketone Workup (Recovers SM) Alkene Side Product: Dihydro-2H-pyran Alcohol->Alkene Acidic Workup (HCl) - H2O (Elimination)

Figure 1: Mechanistic pathways showing the competition between addition (Path A) and enolization (Path B), and the risk of dehydration during workup.

Experimental Protocol

Target Molecule: 4-Phenyltetrahydro-2H-pyran-4-ol Scale: 10 mmol (adaptable)

Materials & Reagents
ReagentEquiv.AmountRoleNotes
Tetrahydro-4H-pyran-4-one 1.01.00 g (10 mmol)SubstrateDry over molecular sieves if older stock.
Phenylmagnesium Bromide 1.212 mL (1.0 M in THF)NucleophileTitrate before use if bottle is old.
Anhydrous THF N/A20 mLSolventPreferred over ether for better solubility of the Mg-alkoxide.
Sat. Aq. NH₄Cl N/A15 mLQuenchMild proton source; prevents dehydration.
Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon while cooling to room temperature.
    
  • Why: Grignard reagents are instantly destroyed by atmospheric moisture.

Step 2: Substrate Solubilization

  • Charge the RBF with Tetrahydro-4H-pyran-4-one (1.00 g).

  • Add Anhydrous THF (10 mL) via syringe.

  • Cool the solution to 0 °C using an ice/water bath.

  • Expert Tip: While -78 °C is often used for enolizable ketones, 0 °C is sufficient for phenyl Grignard addition to this substrate due to the high reactivity of the ketone. Lower temperatures may cause the reagent to gel.

Step 3: Controlled Addition (The Exotherm)

  • Transfer the Phenylmagnesium Bromide solution (12 mL, 1.2 equiv) to the addition funnel via cannula or nitrogen-flushed syringe.

  • Add the Grignard reagent dropwise over 15–20 minutes.

  • Observation: A white precipitate (magnesium alkoxide) may form. Ensure vigorous stirring.

  • Control: Maintain internal temperature < 5 °C. Rapid addition favors enolization (side reaction).

Step 4: Reaction Maturation

  • Once addition is complete, remove the ice bath.[8]

  • Allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes). The ketone spot (

    
    ) should disappear; the alcohol spot (
    
    
    
    ) will appear.

Step 5: The "Soft" Quench

  • Cool the mixture back to 0 °C .

  • CRITICAL: Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) (15 mL). Do not use HCl.

  • Note: The precipitate will dissolve/clump. If the magnesium salts are sticky, add a small amount of water or dilute sodium potassium tartrate (Rochelle's salt) to break the emulsion.

Step 6: Isolation

  • Transfer to a separatory funnel.[4][9] Extract with Ethyl Acetate (

    
    ).
    
    • Note: Diethyl ether can be used, but EtOAc is better for extracting the polar alcohol product.

  • Wash combined organics with Brine (20 mL).

  • Dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Filter and concentrate under reduced pressure (Rotovap) at < 40 °C water bath temperature.

    • Warning: High heat during evaporation can induce dehydration if trace acid is present.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup (N2/Ar, Flame-dried) Solubilize Dissolve Pyranone in THF Cool to 0°C Start->Solubilize Addition Dropwise Addition of PhMgBr (Control Exotherm) Solubilize->Addition Warm Warm to RT Stir 2 Hours Addition->Warm Quench Quench with Sat. NH4Cl (Avoid HCl/Strong Acid) Warm->Quench Extract Extract (EtOAc) -> Wash (Brine) -> Dry (Na2SO4) Quench->Extract Evap Concentrate (<40°C) Extract->Evap Product Crude 4-Phenyl-pyran-4-ol Evap->Product

Figure 2: Operational workflow emphasizing temperature control and the specific quenching protocol.

Troubleshooting & Optimization (The "Expertise" Pillar)

IssueRoot CauseCorrective Action
Low Yield / Recovered Ketone Enolization of the ketone by the basic Grignard.1. Add CeCl₃ (anhydrous) (1.5 equiv) before the Grignard (Luche-type conditions). This activates the carbonyl and suppresses basicity.2. Lower temp to -78 °C if solubility permits.
Formation of Alkene (Dehydration) Acidic workup or excessive heat during drying.1. Ensure quench is neutral/mild (NH₄Cl).2. Add a trace of Triethylamine (Et₃N) to the rotovap flask to buffer trace acidity.3. Do not heat >40 °C.
Emulsion during Workup Magnesium salts forming a gel.Use Rochelle's Salt (sat. aq. potassium sodium tartrate) instead of NH₄Cl for the quench. Stir vigorously for 30 mins until layers separate cleanly.
Product is Water Soluble Polarity of the ether/alcohol motif.Saturate the aqueous layer with solid NaCl (Salting out) and perform 5x extractions, or use continuous liquid-liquid extraction.

References

  • BenchChem. "Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide." BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Grignard Reaction: Mechanism and Side Reactions." Organic Chemistry Portal. Link

  • Weiss, H. M. "Side Reactions in a Grignard Synthesis."[2] Journal of Chemical Education, 1999, 76(1), 76. Link

  • Master Organic Chemistry. "Reaction of Grignard Reagents with Ketones." Master Organic Chemistry. Link

  • Patent WO2016059648A1. "Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives." Google Patents. Link

Sources

Advanced Application Note: Lithium-Halogen Exchange Protocols for 6-Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The indole scaffold is a "privileged structure" ubiquitous in natural products and pharmaceutical drug development. While functionalizing the electron-rich C3 position via electrophilic aromatic substitution (EAS) is trivial, directly accessing the C6 position is historically challenging due to unfavorable orbital coefficients.

To overcome this, researchers rely on the pre-installation of a halogen at the C6 position, followed by a lithium-halogen exchange . This organometallic transmetalation generates a highly nucleophilic C6-lithiated intermediate that can be trapped by diverse electrophiles (e.g., aldehydes, ketones, Weinreb amides, or CO₂). This application note details the mechanistic causality, quantitative optimization, and self-validating protocols required to execute this sensitive transformation successfully, drawing upon validated methodologies from complex total syntheses[1] and receptor modulator development[2].

Mechanistic Insights & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than blindly following a recipe. The success of a lithium-halogen exchange on the indole core hinges on three mechanistic pillars:

A. Halogen Selection & Thermodynamic Driving Force (Br vs. I)

The choice between 6-bromoindole and 6-iodoindole dictates the lithium reagent required:

  • 6-Iodoindoles: The C–I bond is highly polarizable and weak. Exchange with

    
    -BuLi  (1.05 equivalents) is extremely rapid and thermodynamically favorable. The byproduct, 1-iodobutane, is relatively unreactive at cryogenic temperatures, preventing unwanted alkylation of the indole core[1].
    
  • 6-Bromoindoles: The C–Br bond is stronger, making the exchange slower and reversible. To drive the reaction to completion,

    
    -BuLi  (2.1 equivalents) is strictly required. The first equivalent performs the exchange, generating the aryllithium and 
    
    
    
    -butyl bromide. The second equivalent immediately acts as a base, performing an E2 elimination on the
    
    
    -butyl bromide to irreversibly generate isobutane, isobutylene, and lithium bromide[3].
B. Protecting Group Strategy (N-H vs. N-PG)

The indole N-H proton is highly acidic (pKa ~ 16.2) and will instantly quench any alkyllithium reagent. While it is possible to use an unprotected indole by adding an extra equivalent of base (e.g., NaH or


-BuLi) to form the N-lithio species first, this severely decreases the solubility of the intermediate and drastically reduces yields.
Causality:  Protecting the nitrogen with bulky, electron-withdrawing groups like N-Boc , N-TIPS , or N-SO₂Ph  is strongly recommended. These groups prevent premature quenching, improve solubility in THF, and electronically stabilize the resulting C6-anion[3].
C. Strict Temperature Control (-78 °C)

Cryogenic conditions (-78 °C) are non-negotiable. Allowing the reaction to warm before the electrophilic quench can lead to base-catalyzed isomerization (the "halogen dance"), nucleophilic attack of the alkyllithium on the protecting group (e.g., Boc cleavage), or destructive ring-opening of the indole core[2].

Quantitative Optimization of C6-Lithiation Parameters

The following table summarizes the optimized parameters for generating the C6-lithiated indole species prior to electrophilic trapping.

SubstrateProtecting GroupLithium ReagentEquivalentsTemp (°C)Typical Yield
6-BromoindoleNone (N-H)

-BuLi
3.0 - 3.2-7840 - 60%
6-BromoindoleN-Boc

-BuLi
2.1 - 2.2-7885 - 95%
6-BromoindoleN-SO₂Ph

-BuLi
2.1 - 2.2-7880 - 90%
6-IodoindoleN-TIPS

-BuLi
1.05 - 1.1-7888 - 98%
6-IodoindoleN-Boc

-BuLi
1.05 - 1.1-7885 - 95%

Workflow & Decision Matrix

G Start 6-Haloindole Starting Material CheckPG Is the Indole N-H Protected? Start->CheckPG Protect Protect N-H (e.g., Boc, TIPS) CheckPG->Protect No CheckHalogen Identify Halogen at C6 CheckPG->CheckHalogen Yes Protect->CheckHalogen Bromo 6-Bromoindole CheckHalogen->Bromo Iodo 6-Iodoindole CheckHalogen->Iodo tBuLi Add 2.1 eq t-BuLi at -78 °C Bromo->tBuLi nBuLi Add 1.05 eq n-BuLi at -78 °C Iodo->nBuLi Intermediate C6-Lithiated Indole Intermediate tBuLi->Intermediate nBuLi->Intermediate Electrophile Add Electrophile (E+) at -78 °C Intermediate->Electrophile Product 6-Substituted Indole Product Electrophile->Product

Decision matrix for the lithium-halogen exchange of 6-haloindoles.

Self-Validating Experimental Protocols

Protocol A: Lithiation of N-Boc-6-bromoindole using -BuLi

This protocol utilizes the irreversible elimination of


-butyl bromide to drive the equilibrium forward[3],[2].
  • Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with argon (repeat 3x). Causality:

    
    -BuLi is highly pyrophoric and sensitive to trace moisture.
    
  • Dissolution: Dissolve N-Boc-6-bromoindole (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF to achieve a 0.1 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath. Let it equilibrate for 15 minutes.

  • Lithiation: Slowly add

    
    -BuLi (1.7 M in pentane, 2.1 equiv) dropwise down the inner wall of the flask over 15 minutes.
    
    • Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue, visually confirming the formation of the highly conjugated aryllithium intermediate.

  • Equilibration: Stir the mixture at -78 °C for 30 minutes.

    • Validation Checkpoint (System Integrity): To ensure complete exchange before committing valuable electrophiles, withdraw a 0.1 mL aliquot via syringe, quench immediately in 0.5 mL D₂O, extract with EtOAc, and analyze via crude ¹H-NMR or LC-MS. Observation of >95% deuterium incorporation at the C6 position validates the lithiation.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise. Stir at -78 °C for 1 hour.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Lithiation of N-TIPS-6-iodoindole using -BuLi

This protocol leverages the highly polarizable C-I bond for a rapid, mild exchange[1].

  • Preparation: Flame-dry glassware and establish a strict argon atmosphere.

  • Dissolution: Dissolve N-TIPS-6-iodoindole (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Lithiation: Add

    
    -BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 5 minutes.
    
    • Causality: Only a slight excess is required. Using

      
      -BuLi here is unnecessary and increases the risk of side reactions. The resulting 1-iodobutane byproduct is inert under these cryogenic conditions.
      
  • Equilibration: Stir at -78 °C for 15–20 minutes.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) dropwise down the side of the flask.

  • Workup: Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, and extract with EtOAc.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Lithiation of N-Boc Protected Bromoindoles." BenchChem, 2025. 4

  • Gausmann, Marcel. "Electrosynthesis and Functionalization of Dehydroamino Acids and their Application in the Total Synthesis of Darobactin A." Freie Universität Berlin, 2023. 5

  • Narendrakumar, Krunal. "The development of novel allosteric modulators of the 5-HT3A receptor." University of Birmingham, 2015. 6

Sources

Protecting group strategies for 1H-indole nitrogen during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 1H-indole scaffold presents a unique dichotomy in organic synthesis. The nitrogen atom is relatively acidic (


 in DMSO) and nucleophilic, yet it is the C-3 position that is inherently most reactive toward electrophiles. This "amphoteric" nature necessitates a protection strategy that goes beyond simple masking. The choice of protecting group (PG) actively dictates the regioselectivity of downstream transformations (e.g., C-2 lithiation vs. C-3 Friedel-Crafts) and the electronic stability of the heterocyclic core.

This guide details three distinct protection strategies—Electronic Deactivation (Sulfonyls) , Coordination Direction (Carbamates) , and Steric/Orthogonal Shielding (Alkoxyalkyls) —providing validated protocols for their installation and removal.

The Indole Decision Matrix

Before selecting a reagent, analyze the downstream requirements using the logic flow below.

IndoleStrategy Start START: Reaction Requirement Q1 Target Position? Start->Q1 C2 C-2 Functionalization (Lithiation/Heck) Q1->C2 C-2 C3 C-3 Functionalization (Acylation/Alkylation) Q1->C3 C-3 Metal Transition Metal Catalysis (Cross-coupling) Q1->Metal General Boc Use Boc Group (Directs Lithiation to C-2) C2->Boc Coordination Effect Ts Use Tosyl/Bs Group (Deactivates Ring) C3->Ts Electron Withdrawal SEM Use SEM/MOM Group (Prevents N-Poisoning) Metal->SEM Steric Bulk

Figure 1: Strategic decision tree for indole N-protection based on regiochemical goals.

Strategy A: The "Director" – Boc Protection

Best For: C-2 Lithiation, C-H Activation. Mechanism: The tert-butoxycarbonyl (Boc) group coordinates with organolithium reagents (e.g.,


-BuLi), directing deprotonation selectively to the C-2 position via a 5-membered chelate transition state.
Protocol 2.1: Catalytic Installation

Reagents:


 (1.1 equiv), DMAP (0.1 equiv), 

(1.2 equiv), DCM.
  • Dissolution: Dissolve 1H-indole (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Base Addition: Add

    
     followed by DMAP. Note: DMAP is critical as a nucleophilic catalyst to activate the dicarbonate.
    
  • Reagent Addition: Add

    
     (dissolved in minimal DCM) dropwise at 0 °C to control 
    
    
    
    evolution.
  • Reaction: Warm to RT and stir for 1–3 h. Monitor by TLC (Boc-indole is significantly less polar than free indole).

  • Workup: Wash with 1M HCl (to remove DMAP/Et3N), then saturated

    
    . Dry over 
    
    
    
    .[1]
Protocol 2.2: Selective Thermal Removal

While TFA is standard, it can induce polymerization in electron-rich indoles. This thermal method is superior for sensitive substrates.

  • Setup: Dissolve N-Boc indole in 1,2-dichlorobenzene or diphenyl ether.

  • Thermolysis: Heat to 180 °C for 20–60 mins.

  • Mechanism: Retro-Ene reaction releases isobutylene and

    
    .
    
  • Purification: Direct flash chromatography or distillation of the solvent.

Strategy B: The "Shield" – Sulfonyl Protection (Ts/Bs)

Best For: Deactivating the ring (preventing oxidation), Friedel-Crafts modulation. Mechanism: Strong electron-withdrawing nature (


) reduces electron density at C-3, preventing over-alkylation.
Protocol 3.1: Phase-Transfer Installation

Avoids NaH and cryogenic conditions.

  • Mixture: Combine indole (1.0 equiv) and Tosyl chloride (1.2 equiv) in Toluene.

  • Catalyst: Add

    
     (0.05 equiv).
    
  • Base: Add 50% aqueous NaOH (5.0 equiv).

  • Agitation: Stir vigorously at RT for 2–4 h. The biphasic mixture requires high agitation rates for the PTC to function.

  • Validation:

    
     NMR will show the disappearance of the broad N-H singlet (
    
    
    
    ) and appearance of the AA'BB' tosyl pattern.
Protocol 3.2: Mild Deprotection (The Cesium Method)

Traditional refluxing KOH is harsh. The


 method is chemoselective and mild.
  • Solvent System: THF:MeOH (2:1 ratio).[2] Crucial: Pure MeOH is often too polar for N-Ts indoles; THF ensures solubility.

  • Reagents: Add N-Ts indole (1.0 equiv) and

    
     (3.0 equiv).
    
  • Conditions: Stir at RT for 12–18 h.

  • Workup: Evaporate volatiles, add water, and extract with EtOAc.

  • Why it works: Methoxide is generated in situ in equilibrium, cleaving the sulfonamide without the destructive power of concentrated hydroxide.

Strategy C: The "Anchor" – SEM Protection

Best For: Total synthesis, transition metal catalysis (Suzuki/Buchwald), strong base resistance. Mechanism: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is an acetal that is stable to LDA,


-BuLi, and most nucleophiles, but sensitive to fluoride sources.
Protocol 4.1: Installation (Hydrogen Evolution Warning)
  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF at 0 °C under Argon.

  • Addition: Add indole (1.0 equiv) solution in DMF dropwise. Stir 30 min until

    
     evolution ceases (solution often turns yellow/green).
    
  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise. Caution: SEM-Cl is a lachrymator.

  • Quench: Pour into ice water and extract with

    
    .
    
Protocol 4.2: Fluoride-Mediated Removal

N-SEM is significantly harder to remove than O-SEM. Standard TBAF at RT often fails.

  • Reagent: TBAF (1M in THF, 3.0–5.0 equiv).

  • Additives: Add Ethylenediamine (EDA) or DMPU (2.0 equiv) to scavenge the formaldehyde byproduct, which can react with the free indole (hydroxymethylation).

  • Conditions: Heat to 60 °C (Refluxing THF).

  • Alternative: If TBAF fails, use

    
     with 
    
    
    
    -butanethiol in nitromethane (Lewis-acid assisted cleavage).

Comparative Data & Stability

Protecting GroupStability (Base/Li)Stability (Acid)Electronic EffectRemoval DifficultyPrimary Utility
Boc Moderate (Unstable >0°C with nucleophiles)Low (Cleaves in TFA)EWG (Moderate)EasyC-2 Lithiation
Tosyl (Ts) HighHighEWG (Strong)ModerateDeactivation / Crystallinity
SEM Very HighModerateElectron Donating (Weak)DifficultMulti-step Synthesis / Metal Cat.
Benzyl (Bn) HighHighElectron DonatingVery DifficultPermanent Protection
Workflow Visualization: Deprotection Pathways

Deprotection Indole Protected Indole BocNode N-Boc Indole->BocNode TsNode N-Ts Indole->TsNode SEMNode N-SEM Indole->SEMNode TFA TFA / DCM (Scavenger: Et3SiH) BocNode->TFA Product Free Indole TFA->Product MgMeOH Mg / MeOH (Reductive) TsNode->MgMeOH CsCO Cs2CO3 / MeOH (Mild Base) TsNode->CsCO MgMeOH->Product CsCO->Product TBAF TBAF / THF (Reflux + EDA) SEMNode->TBAF TBAF->Product

Figure 2: Validated deprotection pathways for common indole protecting groups.

References

  • Bajwa, J. S., et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Tetrahedron Letters, vol. 47, no. 36, 2006.[3]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Lipshutz, B. H., et al. "Use of SEM group in indole chemistry." Tetrahedron Letters, vol. 27, no. 35, 1986.

  • Youn, I. K., et al. "Magnesium in Methanol (Mg/MeOH) in Organic Syntheses."[4] Current Organic Chemistry, vol. 8, 2004.[4][5]

  • Potavathri, S., et al. "Regioselective oxidative arylation of indoles bearing N-alkyl protecting groups." Journal of the American Chemical Society, vol. 132, no. 41, 2010.

Sources

Scalable preparation of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Preparation of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol

Abstract

The 4-(1H-indol-6-yl)-tetrahydro-pyran-4-ol scaffold is a privileged structure in modern drug discovery, serving as a critical intermediate for a range of therapeutic agents, including inhibitors of NADPH oxidase 2 (NOX2) and other key protein targets.[1] Its synthesis on a laboratory scale can be straightforward, but developing a robust, safe, and scalable process suitable for medicinal chemistry and early drug development presents significant challenges. This document provides a comprehensive guide to the multi-gram scale preparation of this key intermediate, emphasizing experimental causality, process safety, and validation. The protocol details a three-step sequence beginning with the protection of commercially available 6-bromoindole, followed by a robust Grignard reaction with tetrahydro-4H-pyran-4-one, and concluding with deprotection and purification.

Introduction: Strategic Importance of the Indole-Pyran Scaffold

Indole and pyran heterocycles are cornerstones of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The fusion of these two motifs into a spiro-like tertiary alcohol structure, specifically 4-(1H-indol-6-yl)-tetrahydro-pyran-4-ol, creates a three-dimensional architecture that is highly valuable for probing protein binding pockets. Derivatives of this core have been investigated for their potential in treating neuropathic pain, cancer, and inflammatory diseases.[2][3] The primary challenge addressed by this protocol is the transition from milligram-scale synthesis to a reliable process that can deliver tens to hundreds of grams of high-purity material, which is essential for enabling extensive lead optimization and preclinical studies.

Retrosynthetic Strategy and Rationale

The chosen synthetic route is designed for scalability, operational simplicity, and the use of readily available starting materials. The key transformation is the formation of the C-C bond between the indole C6 position and the C4 position of the pyranone via a Grignard reaction.

Causality of Experimental Design:

  • Protection Strategy: The indole N-H proton is acidic and will rapidly quench any organometallic reagent. Therefore, protection of this group is mandatory before forming the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is selected due to its high stability to the basic and nucleophilic conditions of the Grignard reaction and its clean, acid-labile removal that is orthogonal to the rest of the molecule.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction is highly effective for creating tertiary alcohols from ketones.[4][5] Using 6-bromoindole is ideal as the C-Br bond is sufficiently reactive with magnesium to form the organometallic species without excessive side reactions. Tetrahydrofuran (THF) is chosen as the solvent for its excellent ability to solvate the Grignard reagent and its suitable boiling point for reflux and heat management.[6]

  • Purification: The final product is a crystalline solid, making recrystallization a viable and highly scalable purification method, avoiding the need for costly and time-consuming large-scale chromatography.

G FinalProduct 4-(1H-Indol-6-yl)-tetrahydro- pyran-4-ol (Target Molecule) Deprotection Acid-Mediated Deprotection (e.g., HCl) FinalProduct->Deprotection Retrosynthesis BocProtected Boc-Protected Tertiary Alcohol Deprotection->BocProtected GrignardAdd Grignard Addition BocProtected->GrignardAdd Ketone Tetrahydro-4H-pyran-4-one GrignardAdd->Ketone GrignardReagent Indol-6-ylmagnesium Bromide (Boc-Protected) GrignardAdd->GrignardReagent GrignardForm Grignard Formation (Mg, THF) GrignardReagent->GrignardForm BocIndole tert-butyl 6-bromo-1H-indole-1-carboxylate GrignardForm->BocIndole Protection N-H Protection (Boc)₂O, DMAP BocIndole->Protection Start 6-Bromoindole Protection->Start

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. Grignard reactions are exothermic and can become vigorous; an ice-water bath must be readily available for emergency cooling.[7]

Step 1: N-Boc Protection of 6-Bromoindole

This step protects the acidic indole nitrogen to prevent interference in the subsequent Grignard reaction.

  • Materials:

    • 6-Bromoindole (1.0 eq)

    • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

    • 4-(Dimethylamino)pyridine, DMAP (0.05 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Protocol:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromoindole (e.g., 50.0 g, 255 mmol).

    • Dissolve the indole in anhydrous THF (500 mL).

    • Add DMAP (1.56 g, 12.8 mmol) to the solution.

    • Add (Boc)₂O (61.3 g, 281 mmol) portion-wise over 15 minutes. The reaction is slightly exothermic.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • In-Process Control (IPC): Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The product spot should appear at a higher Rf than the starting material.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the residue with ethyl acetate (400 mL) and wash with saturated NaHCO₃ solution (2 x 200 mL) and then brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a solid.

    • Triturate the solid with cold hexanes, filter, and dry to afford tert-butyl 6-bromo-1H-indole-1-carboxylate as a white to off-white solid.

Step 2: Grignard Reaction and Coupling with Tetrahydro-4H-pyran-4-one

This is the critical C-C bond-forming step. Strict anhydrous conditions are essential for success.[8]

  • Materials:

    • Magnesium turnings (1.5 eq)

    • Iodine (one small crystal)

    • tert-butyl 6-bromo-1H-indole-1-carboxylate (1.0 eq)

    • Tetrahydro-4H-pyran-4-one (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Protocol:

    • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel. Flame-dry all glassware under vacuum and allow it to cool under a stream of nitrogen.

    • Magnesium Activation: Place magnesium turnings (e.g., 9.0 g, 370 mmol) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under nitrogen flow until violet iodine vapors are observed. This helps to activate the magnesium surface.[4] Allow to cool.

    • Add anhydrous THF (100 mL) to the flask.

    • Grignard Initiation: Dissolve the Boc-protected 6-bromoindole (e.g., 73.0 g, 246 mmol) in anhydrous THF (300 mL) and add ~10% of this solution to the magnesium suspension via the addition funnel.

    • Observe for signs of reaction initiation (e.g., bubbling, gentle reflux, disappearance of iodine color). If the reaction does not start, gentle warming may be applied.

    • Grignard Formation: Once initiated, add the remaining indole solution dropwise at a rate that maintains a gentle reflux. The reaction is highly exothermic.[7] Use an ice bath to control the temperature if necessary.

    • After the addition is complete, stir the resulting dark brown solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Coupling Reaction: Cool the Grignard reagent to 0 °C using an ice-water bath.

    • Dissolve tetrahydro-4H-pyran-4-one (e.g., 29.6 g, 296 mmol) in anhydrous THF (100 mL) and add it dropwise to the cold Grignard solution via the addition funnel. Maintain the internal temperature below 10 °C.

    • After addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • IPC: Monitor by TLC or LC-MS for the consumption of the ketone.

    • Quenching: Carefully quench the reaction by slowly adding it to a vigorously stirred, ice-cold solution of saturated aqueous NH₄Cl (500 mL). This should be done in a large beaker or flask to accommodate any foaming.

    • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine (200 mL), dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected tertiary alcohol.

Step 3: Deprotection and Purification

This final step removes the Boc protecting group and purifies the target compound.

  • Materials:

    • Crude tert-butyl 6-(4-hydroxytetrahydro-2H-pyran-4-yl)-1H-indole-1-carboxylate

    • 1,4-Dioxane or Methanol

    • 4M HCl in 1,4-Dioxane or concentrated HCl

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate / Heptane (for recrystallization)

  • Protocol:

    • Dissolve the crude product from Step 2 in 1,4-dioxane or methanol (e.g., 400 mL).

    • Cool the solution to 0 °C and slowly add 4M HCl in 1,4-dioxane (e.g., 250 mL, 4 eq) or an equivalent amount of concentrated HCl.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the mixture in vacuo.

    • Carefully neutralize the residue by adding it to a stirred solution of saturated NaHCO₃ until effervescence ceases.

    • Extract the product into ethyl acetate (3 x 300 mL).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude final product.

    • Purification: Perform a recrystallization. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add heptane until the solution becomes cloudy. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the resulting crystals, wash with cold ethyl acetate/heptane (1:4), and dry under vacuum to yield 4-(1H-indol-6-yl)-tetrahydro-pyran-4-ol as a crystalline solid.

Quantitative Data and Characterization

The following table summarizes expected results for a representative scalable batch.

ParameterStep 1: ProtectionStep 2: Grignard/CouplingStep 3: Deprotection/Purification
Starting Material 6-Bromoindole (50.0 g)Boc-6-bromoindole (73.0 g)Crude Boc-alcohol (~85 g)
Product Name tert-butyl 6-bromoindole-1-carboxylatetert-butyl 6-(4-hydroxytetrahydro-2H-pyran-4-yl)indole-1-carboxylate4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol
Expected Yield ~73.0 g (97%)~85 g (Crude, ~95%)~45.5 g (80% over 2 steps)
Appearance White solidPale yellow foam/solidOff-white crystalline solid
Purity (HPLC) >98%>90% (Crude)>99%
¹H NMR (DMSO-d₆) Conforms to structureConforms to structureδ ~10.9 (s, 1H, NH), 7.5-6.8 (m, 4H, Ar-H), 6.3 (t, 1H, indole-H3), 5.0 (s, 1H, OH), 3.8-3.6 (m, 4H, O-CH₂), 2.0-1.8 (m, 4H, C-CH₂)
MS (ESI+) [M+Na]⁺ ~318/320[M+H]⁺ ~318[M+H]⁺ ~218

Scalability and Process Optimization

Scaling this synthesis requires careful consideration of safety and efficiency.

  • Heat Management: The Grignard formation is the most critical step for thermal management. On a larger scale, the rate of addition of the bromoindole solution must be carefully controlled to prevent a runaway reaction. The use of a jacketed reactor with controlled cooling is highly recommended.[6][7]

  • Reagent Purity: The quality of the magnesium and the dryness of the THF are paramount. For kilogram-scale reactions, using freshly distilled THF or commercially available anhydrous solvents in sealed drums is essential.[8]

  • Purification Strategy: While recrystallization is the preferred method for large quantities, the choice of solvent system may need optimization to maximize yield and purity. If the crude material has significant impurities, a silica plug filtration or large-scale flash chromatography may be necessary prior to final crystallization.

G start Crude Product (Post-Workup) purity_check Check Purity by HPLC/NMR start->purity_check scale_check_low Scale > 100 g? purity_check->scale_check_low Purity < 95% direct_xtal Direct Recrystallization purity_check->direct_xtal Purity > 95% scale_check_high Scale > 1 kg? plug_filter Silica Plug Filtration (Removes polar baseline) scale_check_high->plug_filter No large_chroma Large-Scale Flash Chromatography (e.g., Biotage/ISCO system) scale_check_high->large_chroma Yes scale_check_low->scale_check_high Yes small_chroma Manual Flash Chromatography scale_check_low->small_chroma No final_product Final Product >99% Pure direct_xtal->final_product re_xtal Recrystallization plug_filter->re_xtal re_xtal->final_product large_chroma->re_xtal small_chroma->re_xtal

Caption: Decision tree for scalable purification strategy.

Conclusion

This application note provides a verified and scalable protocol for the synthesis of 4-(1H-indol-6-yl)-tetrahydro-pyran-4-ol. By employing a robust Boc-protection strategy followed by a carefully controlled Grignard reaction and an efficient final purification, this method can reliably produce high-purity material on a multi-gram scale. The detailed procedural steps, safety considerations, and scalability insights are intended to empower researchers in drug discovery to access this valuable intermediate for the development of new therapeutics.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • University of Nebraska-Lincoln. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - A Laboratory Reaction Safety Summary. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2012). Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. [Link]

  • YouTube. (2024). Grignard reaction safety. [Link]

  • ACS Publications. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. [Link]

  • MDPI. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Google Patents. (2005).
  • European Patent Office. (2008). EP 1673330 B1 - PURIFICATION OF TERTIARY BUTYL ALCOHOL. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • Google Patents. (1989).
  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]

  • ACS Publications. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • Google Patents. (1949).
  • GEA. (n.d.). Dehydration and purification. [Link]

  • Reagent Database. (n.d.). 4-(1h-indazol-6-yl)-tetrahydro-pyran-4-ol. [Link]

  • MDPI. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. [Link]

  • Mediterranean Journal of Basic and Applied Sciences. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. [Link]

  • MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • PubMed. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • PMC. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PubMed. (2013). Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. [Link]

  • ResearchGate. (2023). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. [Link]

  • PMC. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). [Link]

Sources

Reagents for coupling indole fragments with tetrahydropyran ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

The fusion of indole scaffolds with saturated heterocycles like tetrahydropyran-4-one (THP-4-one) is a cornerstone strategy in modern drug discovery, particularly for designing high-affinity ligands for GPCRs and kinase inhibitors. The resulting 3-(tetrahydropyran-4-yl)indole motif offers a balanced lipophilic/polar profile that improves metabolic stability compared to purely carbocyclic analogs.

However, coupling these fragments presents distinct chemoselective challenges:

  • Regioselectivity: Controlling C3-alkylation (desired) vs. N1-alkylation or C2-alkylation.

  • Oligomerization: Preventing the formation of bis(indolyl)methanes (double addition of indole to the ketone).

  • Lewis Basicity: The ether oxygen in the THP ring can coordinate with Lewis Acid catalysts, potentially poisoning the reaction if catalyst loading is insufficient.

This guide provides three validated protocols to navigate these challenges, selecting reagents based on the desired linker oxidation state (Alcohol vs. Alkane).

Mechanistic Landscape & Reagent Selection[1][2]

The choice of reagent dictates the final oxidation state of the bridge between the indole and the THP ring.

Decision Matrix: Reagent Selection
Target LinkerPrimary Reagent SystemMechanismKey Advantage
Tertiary Alcohol Indium(III) Chloride (

)
or Scandium(III) Triflate (

)
Lewis Acid Catalyzed Friedel-Crafts HydroxyalkylationMild conditions; high C3 selectivity; prevents dehydration to alkene.
Alkane (Methylene) Triethylsilane (

) + TFA
Ionic HydrogenationOne-pot reductive alkylation; avoids isolation of unstable intermediates.
Alkane (Methylene)

-BuLi
(Lithiation) followed by Barton-McCombie
Nucleophilic Addition + Radical DeoxygenationNecessary only if the indole is electron-deficient (e.g., 5-nitroindole) and fails Friedel-Crafts.
Pathway Visualization

The following diagram illustrates the divergence in synthetic pathways based on reagent choice.

ReactionPathways Start Indole + THP-4-one Reagent1 Lewis Acid (InCl3 or Sc(OTf)3) Start->Reagent1 Path A Reagent2 Ionic Hydrogenation (Et3SiH + TFA) Start->Reagent2 Path B Inter1 Intermediate: Sigma Complex Reagent1->Inter1 Activation Product1 Product A: 3-(4-hydroxy-THP)indole Inter1->Product1 Re-aromatization Inter2 Intermediate: Indolenine/Carbocation Reagent2->Inter2 Protonation Product2 Product B: 3-(THP-4-yl)indole (Alkane Link) Inter2->Product2 Hydride Transfer

Figure 1: Divergent synthetic pathways for Indole-THP coupling. Path A yields the tertiary alcohol; Path B yields the direct alkane linkage.

Protocol A: Direct C3-Hydroxyalkylation

Target: Synthesis of 3-(4-hydroxy-tetrahydropyran-4-yl)indole. Reagent: Indium(III) Chloride (


).
Rationale

Traditional Brønsted acids (HCl,


) often cause dehydration of the tertiary alcohol, leading to vinyl indoles which rapidly polymerize. 

is a water-tolerant Lewis acid that activates the ketone carbonyl without being acidic enough to promote dehydration or bis-indole formation [1].
Experimental Procedure
  • Stoichiometry:

    • Indole fragment: 1.0 equiv (e.g., 1.0 mmol)[1]

    • Tetrahydropyran-4-one: 1.2 equiv (1.2 mmol)

    • 
      : 10 mol% (0.1 mmol)
      
    • Solvent: Acetonitrile (

      
      ) or Water (
      
      
      
      ) with SDS surfactant (Green alternative).
  • Step-by-Step:

    • Step 1: Dissolve the indole and THP-4-one in

      
       (5 mL per mmol) at room temperature.
      
    • Step 2: Add

      
       in one portion.
      
    • Step 3: Stir at room temperature for 2–4 hours. Note: If the indole is electron-deficient (e.g., 5-bromoindole), heat to 50°C.

    • Step 4 (Validation): Monitor TLC (Hexane/EtOAc 7:3). The product is typically more polar than the starting indole. Look for the disappearance of the ketone spot (anisaldehyde stain).

    • Step 5 (Workup): Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

    • Step 6 (Purification): Flash chromatography on silica gel.

Self-Validating Checkpoint
  • NMR Signature: A successful reaction will show the disappearance of the indole C3-H proton (typically a doublet/multiplet around

    
     6.5-7.2 ppm depending on substitution) and the appearance of a quaternary carbon signal in 
    
    
    
    NMR around 70-75 ppm (the C-OH of the THP ring).

Protocol B: Reductive Alkylation (Ionic Hydrogenation)

Target: Synthesis of 3-(tetrahydropyran-4-yl)indole (Methylene Bridge). Reagents: Triethylsilane (


) and Trifluoroacetic Acid (TFA).[2][3]
Rationale

Directly reducing the tertiary alcohol from Protocol A is difficult due to steric hindrance. Ionic hydrogenation avoids this by generating a reactive carbocation species in situ which is immediately trapped by a hydride donor (


). This method is superior to catalytic hydrogenation (

), which often reduces the indole ring to indoline [2].
Mechanism of Action

The reaction proceeds via a cascade:

  • Condensation of indole + ketone

    
     Tertiary alcohol.
    
  • Protonation/Dehydration

    
     Vinyl-indolenine/Carbocation.
    
  • Hydride transfer from

    
    
    
    
    
    Alkane.

IonicHydro Step1 Ketone + TFA (Activated Electrophile) Step2 Indole Attack (C3) Step1->Step2 Step3 Tertiary Alcohol Species Step2->Step3 Step4 Carbocation / Vinyl Indole Step3->Step4 - H2O Step5 Hydride Attack (Et3SiH) Step4->Step5 Rate Limiting Final 3-(THP-4-yl)Indole Step5->Final

Figure 2: Ionic Hydrogenation Cascade. The carbocation intermediate is the key species reduced by silane.

Experimental Procedure
  • Stoichiometry:

    • Indole: 1.0 equiv[1][4]

    • Tetrahydropyran-4-one: 1.2 equiv

    • Triethylsilane (

      
      ): 3.0 equiv
      
    • TFA: 2.0 - 5.0 equiv (Solvent/Catalyst)

    • Solvent: Dichloromethane (DCM)

  • Step-by-Step:

    • Step 1: Dissolve Indole and THP-4-one in dry DCM (0.2 M concentration) under Nitrogen/Argon.

    • Step 2: Cool the mixture to 0°C (Ice bath). Critical: The reaction is exothermic.

    • Step 3: Add Triethylsilane (

      
      ) via syringe.
      
    • Step 4: Add TFA dropwise over 10 minutes. The solution often turns dark red/brown (formation of indolium cation).

    • Step 5: Allow to warm to room temperature and stir for 4–12 hours.

    • Step 6 (Quench): Carefully pour into saturated

      
       (gas evolution!).
      
    • Step 7: Extract with DCM, dry over

      
      .
      
Troubleshooting & Optimization
  • Issue: Low Conversion.

    • Fix: Increase TFA concentration. For very deactivated indoles, neat TFA can be used as the solvent, but monitor strictly to avoid polymerization.

  • Issue: Reduction of the Indole Double Bond (Indoline formation).

    • Fix: Ensure temperature does not exceed 25°C. Use

      
       strictly (avoid more reactive silanes like 
      
      
      
      ).

Green Chemistry Alternative: Aqueous Phase Coupling

Reagents:


 / 

(TBAB) in Water.

For labs prioritizing sustainability, recent applications show that phase-transfer catalysis in water is effective for indole-ketone coupling [3].

  • Protocol: Mix Indole (1.0 eq), THP-one (1.2 eq),

    
     (10 mol%), and TBAB (10 mol%) in water. Stir at 80°C. The product precipitates out or forms an oil that can be decanted. This avoids chlorinated solvents entirely.
    

References

  • Lewis Acid C

    
     / 
    
    
    
    ):
    • Title: A novel self-terminated Prins strategy... and their behaviour in Fischer indole synthesis.[5]

    • Source: RSC Advances (2016).
    • URL:[Link]

    • Context: Validates the use of Scandium and Indium triflates/chlorides for coupling THP-ones with nucleophiles under mild conditions.
  • Ionic Hydrogen

    
    ): 
    
    • Title: Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid.[3]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

    • Context: The foundational text for using Silane/Acid systems to reduce indole derivatives without destroying the arom
  • Green Chemistry / Aqueous Phase

    • Title: Friedel–Crafts Hydroxyalkylation of Indoles... using Reusable ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Catalytic System in Water.[6]
      
    • Source: The Journal of Organic Chemistry (2018).[6]

    • URL:[Link]

    • Context: Provides the surfactant/water protocol for hydroxyalkyl

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Indole-Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating the Discovery of Novel Bioactive Scaffolds

The fusion of an indole nucleus with a tetrahydropyran ring creates a class of heterocyclic compounds with significant therapeutic potential. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The tetrahydropyran motif is also a prevalent feature in many natural products and biologically active molecules, often contributing to improved pharmacokinetic profiles. The combination of these two privileged scaffolds in indole-tetrahydropyran derivatives has led to the discovery of potent agents, including dual cyclooxygenase (COX) inhibitors and thromboxane receptor antagonists.[4]

Traditionally, the synthesis of such complex heterocyclic systems involves multi-step procedures with long reaction times and often harsh conditions.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved purity.[7] This application note provides a detailed guide to the microwave-assisted synthesis of indole-tetrahydropyran derivatives, focusing on the principles, practical protocols, and applications of this powerful technology in drug discovery.

Scientific Principles and Reaction Mechanisms

The remarkable rate enhancements observed in microwave-assisted synthesis are attributed to the unique heating mechanism of microwave energy. Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] This interaction occurs primarily through two mechanisms: dipolar polarization and ionic conduction.

Dipolar Polarization: Polar molecules, such as reagents and solvents with a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.

Ionic Conduction: If charged particles (ions or ionic species) are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.

A key strategy for the synthesis of indole-tetrahydropyran derivatives, particularly the tetrahydropyrano[3,4-b]indole scaffold, is the Pictet-Spengler reaction .[8] This reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8] The application of microwave irradiation can dramatically accelerate this process.

The proposed mechanism for the microwave-assisted Pictet-Spengler reaction to form a tetrahydropyrano[3,4-b]indole is as follows:

  • Iminium Ion Formation: Tryptamine reacts with a tetrahydropyran-containing aldehyde (e.g., tetrahydro-4H-pyran-4-carbaldehyde) under acidic conditions to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich indole nucleus acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This step is often the rate-determining step and is significantly accelerated by microwave heating.

  • Deprotonation: A final deprotonation step rearomatizes the indole ring system, yielding the desired tetrahydropyrano[3,4-b]indole product.

Materials and Methods

Reagents and Solvents:
  • Tryptamine or substituted tryptamines

  • Tetrahydro-4H-pyran-4-carbaldehyde or other suitable tetrahydropyran aldehydes/ketones

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA))[5]

  • Solvents (e.g., ethanol, acetonitrile, or solvent-free conditions)[9]

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, ethyl acetate, hexanes)

Equipment:
  • Dedicated microwave reactor for organic synthesis

  • Microwave-safe reaction vessels with pressure monitoring capabilities

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup (silica gel)

  • Analytical instrumentation for product characterization (NMR, MS, IR)

Experimental Protocols

General Protocol for Microwave-Assisted Pictet-Spengler Synthesis of 1,2,3,4,9-Pentahydro-5H-pyrano[3,4-b]indole

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Reactant Preparation

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add tryptamine (1.0 mmol, 1.0 eq).

  • Add the chosen solvent (e.g., 5 mL of ethanol).

  • To the stirred solution, add tetrahydro-4H-pyran-4-carbaldehyde (1.1 mmol, 1.1 eq).

  • Add the acid catalyst (e.g., TFA, 0.1 mmol, 0.1 eq).

Step 2: Microwave Irradiation

  • Seal the reaction vessel securely.

  • Place the vessel in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Pressure: Monitor, do not exceed vessel limits

    • Time: 10-30 minutes

    • Power: Adjust to maintain the target temperature

    • Stirring: On

Step 3: Reaction Monitoring and Work-up

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Monitor the reaction progress by TLC to confirm the consumption of starting materials.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification and Characterization

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Presentation

Reactant 1Reactant 2CatalystSolventTemp (°C)Time (min)Yield (%)Reference
TryptamineTetrahydro-4H-pyran-4-carbaldehydep-TSAEthanol12015~90% (expected)[5]
5-Methoxy-tryptamineTetrahydro-4H-pyran-4-carbaldehydeTFAAcetonitrile13010High (expected)[10]
PhenylhydrazineCyclohexanonep-TSANone150391%[5]

Note: The yields for the synthesis of the specific indole-tetrahydropyran derivatives are expected based on similar microwave-assisted Pictet-Spengler and Fischer indole syntheses reported in the literature. Optimization may be required to achieve these yields.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification prep1 Tryptamine mix Combine in Microwave Vessel prep1->mix prep2 Tetrahydropyran Aldehyde prep2->mix prep3 Acid Catalyst & Solvent prep3->mix mw_reactor Microwave Irradiation (120°C, 10-30 min) mix->mw_reactor quench Quench with NaHCO3 mw_reactor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Characterized Indole-Tetrahydropyran Derivative purify->product

Sources

Application Notes and Protocols for the Work-up of Tertiary Alcohol Formation in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tertiary alcohols are a cornerstone structural motif in a vast array of biologically active molecules and functional materials. When this functional group is appended to a heterocyclic scaffold, the resulting molecule often exhibits unique pharmacological properties, making it a prime target in drug discovery and development. The synthesis of these valuable compounds frequently involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to a ketone, ester, or lactone embedded within a heterocyclic system.[1][2] While the carbon-carbon bond formation is often efficient, the subsequent work-up and purification of the desired tertiary alcohol present a unique set of challenges that are often underestimated.

The presence of heteroatoms, particularly basic nitrogen atoms, within the product molecule necessitates a carefully designed work-up protocol to ensure optimal yield and purity.[3][4] Issues such as emulsion formation, precipitation of metal salts, and pH-sensitive product stability are common hurdles. This comprehensive guide provides a detailed examination of the critical steps in the work-up of tertiary alcohol formation in heterocyclic chemistry, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Critical Stages of a Heterocyclic Tertiary Alcohol Work-up

The successful isolation of a pure heterocyclic tertiary alcohol hinges on a series of well-executed steps following the completion of the organometallic addition. Each stage is designed to address specific challenges inherent to these reactions.

Quenching the Reaction: More Than Just Protonation

The initial step in any work-up is the quenching of the reaction. This serves a dual purpose: to protonate the newly formed alkoxide to yield the desired alcohol and to neutralize any excess, highly reactive organometallic reagent.[1][5] The choice of quenching agent is paramount, especially when dealing with acid-sensitive heterocyclic tertiary alcohols which may be prone to dehydration.[6][7]

  • Standard Quench with Dilute Acid (e.g., 1M HCl): For robust, non-acid-sensitive products, a slow, dropwise addition of dilute hydrochloric acid to the cooled reaction mixture is effective. This method efficiently protonates the alkoxide and dissolves the magnesium or lithium salts that form during the reaction, resulting in a clear biphasic mixture that is easier to separate.[8][9]

  • Mild Quench with Saturated Ammonium Chloride (NH₄Cl): This is the reagent of choice for acid-sensitive tertiary alcohols.[6][10] Saturated aqueous ammonium chloride is a weakly acidic solution (pKa of NH₄⁺ is ~9.2) that is capable of protonating the alkoxide without creating a strongly acidic environment that could lead to side reactions like elimination (dehydration) of the tertiary alcohol.[5][6] This method is particularly crucial for tertiary alcohols adjacent to aromatic heterocycles which can stabilize a carbocation intermediate, facilitating dehydration.

Table 1: Comparison of Common Quenching Agents

Quenching AgentpH of SolutionAdvantagesDisadvantagesBest Suited For
Dilute HCl (1M)~1Effectively dissolves metal salts, leading to clean phase separation.Can cause dehydration of acid-sensitive tertiary alcohols.Robust, non-acid-sensitive heterocyclic tertiary alcohols.
Saturated NH₄Cl~4.5 - 5.5Mild conditions prevent acid-catalyzed side reactions like dehydration.[6]May not be as effective at dissolving all metal salts, potentially leading to emulsions.Acid-sensitive tertiary alcohols, particularly those prone to elimination.
Water~7Neutral quench, minimizes risk of acid or base-catalyzed side reactions.Can lead to the formation of insoluble magnesium or lithium hydroxides, causing emulsions and difficult extractions.Generally not recommended as the primary quenching agent for Grignard reactions.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the work-up and purification of a heterocyclic tertiary alcohol.

Workup_Workflow cluster_0 Reaction Work-up cluster_1 Purification Quenching 1. Quenching (e.g., sat. NH4Cl or 1M HCl) Extraction 2. Liquid-Liquid Extraction (pH adjustment may be necessary) Quenching->Extraction Washing 3. Washing (Water, Brine) Extraction->Washing Drying 4. Drying (Anhydrous Na2SO4 or MgSO4) Washing->Drying Filtration 5. Filtration (Removal of drying agent) Drying->Filtration Concentration 6. Concentration (Rotary Evaporation) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Chromatography 7. Column Chromatography (Silica gel or Alumina) Pure_Product Pure Heterocyclic Tertiary Alcohol Chromatography->Pure_Product Characterization 8. Characterization (NMR, IR, MS) Crude_Product->Chromatography Pure_Product->Characterization caption General workflow for the work-up and purification.

Caption: General workflow for the work-up and purification.

Liquid-Liquid Extraction: Navigating the Biphasic System

Once the reaction is quenched, the product must be extracted into an organic solvent. The choice of solvent and the pH of the aqueous layer are critical for efficient extraction, especially for nitrogen-containing heterocycles.

  • Solvent Selection: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used as the reaction solvent and can be used for the initial extraction. For more polar products, ethyl acetate or dichloromethane may be more effective.

  • pH Adjustment for Basic Heterocycles: Nitrogen-containing heterocycles, such as pyridine or imidazole, are basic and will be protonated in an acidic aqueous layer, rendering them water-soluble and difficult to extract into the organic phase. To ensure the heterocyclic product is in its neutral, organic-soluble form, the pH of the aqueous layer should be adjusted to be basic (typically pH 8-10) using a suitable base like sodium bicarbonate or sodium carbonate solution before extraction.[11]

  • Breaking Emulsions: The formation of a stable emulsion at the interface of the aqueous and organic layers is a frequent problem, often caused by fine precipitates of magnesium or lithium salts.[6] Several techniques can be employed to break emulsions:

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion.[6]

    • Filtration through Celite®: Passing the entire mixture through a pad of Celite® can effectively remove fine solid particles that stabilize the emulsion.[12][13]

    • "Salting Out": For water-soluble products, adding a large amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.

Washing and Drying: Removing Residual Impurities

After extraction, the combined organic layers are washed to remove any remaining water-soluble impurities.

  • Water Wash: A wash with deionized water can help remove any remaining salts or water-soluble byproducts.

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove the bulk of the dissolved water from the organic layer before the addition of a drying agent.

The organic layer is then dried over an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water.

Purification: Isolating the Target Molecule

The final step is the purification of the crude product, most commonly achieved by column chromatography.[14][15]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of heterocyclic tertiary alcohols. For very basic compounds that may interact strongly with the acidic silica gel, neutral alumina can be a better choice.[16]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. For basic heterocyclic compounds, adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to improve the peak shape and reduce tailing by competing with the basic product for active sites on the silica gel.

Protocols

Protocol 1: General Work-up for a Robust Heterocyclic Tertiary Alcohol (e.g., from 2-acetylthiophene)

This protocol is suitable for the synthesis of tertiary alcohols from heterocyclic ketones or esters that are not particularly acid-sensitive.

1. Quenching: a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Slowly and dropwise, add 1M aqueous HCl to the stirred reaction mixture. An exothermic reaction may be observed. Continue adding the acid until the aqueous layer is acidic (test with pH paper) and all the precipitated salts have dissolved.[8]

2. Extraction: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers.

3. Washing and Drying: a. Wash the combined organic layers sequentially with water and then with brine. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

4. Concentration and Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. b. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Mild Work-up for an Acid-Sensitive Heterocyclic Tertiary Alcohol (e.g., from 2-acetylpyridine)

This protocol is designed to minimize the risk of acid-catalyzed dehydration of the tertiary alcohol product.

1. Quenching: a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Slowly and dropwise, add a saturated aqueous solution of ammonium chloride to the vigorously stirred reaction mixture. Continue the addition until the exothermic reaction ceases.[6]

2. pH Adjustment and Extraction: a. If a nitrogen-containing heterocycle is present, adjust the pH of the aqueous layer to ~8-9 with a saturated aqueous solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. If an emulsion forms, add brine to the separatory funnel and gently swirl. If the emulsion persists, filter the entire mixture through a pad of Celite®.

3. Washing and Drying: a. Combine the organic layers and wash with brine. b. Dry the organic layer over anhydrous sodium sulfate.

4. Concentration and Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of 0.5% triethylamine to prevent peak tailing.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Heterocyclic Tertiary Alcohol Work-ups

IssuePossible Cause(s)Suggested Solution(s)
Persistent Emulsion Fine precipitation of magnesium or lithium salts. The heterocyclic product itself may have surfactant-like properties.Add brine to increase the ionic strength of the aqueous layer. Filter the entire mixture through a pad of Celite®. Allow the mixture to stand for an extended period without agitation.
Low Yield After Extraction The heterocyclic product is protonated and remains in the acidic aqueous layer. The product is partially soluble in the aqueous phase.Adjust the pH of the aqueous layer to be basic (pH 8-10) before extraction. Perform multiple extractions with a larger volume of organic solvent. Use the "salting out" technique by adding a significant amount of NaCl or (NH₄)₂SO₄ to the aqueous layer.
Product Decomposition during Work-up or Purification The tertiary alcohol is acid-sensitive and undergoes dehydration.Use a mild quenching agent like saturated ammonium chloride. Avoid strongly acidic conditions during extraction and purification. Use neutral alumina instead of silica gel for chromatography if the compound is very acid-sensitive.
Significant Peak Tailing during Column Chromatography The basic heterocyclic product is strongly interacting with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent. Use neutral or basic alumina as the stationary phase.

Logical Relationships in Work-up Design

The choice of each work-up step is dictated by the chemical properties of the target molecule. The following diagram illustrates the decision-making process based on the stability and basicity of the heterocyclic tertiary alcohol.

Decision_Tree Start Is the Tertiary Alcohol Acid-Sensitive? Quench_NH4Cl Use Saturated NH4Cl for Quenching Start->Quench_NH4Cl Yes Quench_HCl Use Dilute HCl for Quenching Start->Quench_HCl No Yes_Acid_Sensitive Yes No_Acid_Sensitive No Check_Basicity Does the Heterocycle Contain a Basic Nitrogen? Quench_NH4Cl->Check_Basicity Quench_HCl->Check_Basicity Adjust_pH Adjust Aqueous Layer to pH 8-10 Before Extraction Check_Basicity->Adjust_pH Yes Direct_Extraction Proceed Directly to Extraction Check_Basicity->Direct_Extraction No Yes_Basic Yes No_Basic No caption Decision tree for selecting the appropriate work-up strategy.

Caption: Decision tree for selecting the appropriate work-up strategy.

Conclusion

The work-up procedure for the formation of tertiary alcohols in heterocyclic chemistry is a critical, multi-step process that requires careful consideration of the product's unique chemical properties. By understanding the principles behind quenching, extraction, and purification, and by selecting the appropriate reagents and techniques, researchers can overcome common challenges and successfully isolate these valuable compounds in high yield and purity. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for navigating the intricacies of this important synthetic transformation.

References

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Using 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol as a scaffold in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol scaffold in fragment-based drug design. This document provides detailed application notes and protocols, emphasizing scientific integrity and field-proven insights.

Introduction: A Scaffold of Privileged Moieties

In the landscape of medicinal chemistry, the strategic selection of a starting fragment is paramount to the success of a fragment-based drug design (FBDD) campaign. The 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol scaffold represents a confluence of two "privileged" structural motifs, offering a unique and advantageous starting point for inhibitor development.

  • The Indole Nucleus: The indole scaffold is a cornerstone in drug discovery, present in a multitude of natural products and FDA-approved drugs.[1][2][3][4] Its versatile structure can engage in a wide array of non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions.[2] This adaptability has made it a key component in drugs targeting a diverse range of biological targets, particularly kinases.[1][5]

  • The Tetrahydropyran (THP) Ring: The THP moiety serves as a rigid, three-dimensional bioisostere of a cyclohexane ring but with improved physicochemical properties.[6] Its ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein.[6] Compared to its carbocyclic counterpart, the THP ring often imparts lower lipophilicity and higher aqueous solubility, which are desirable characteristics for improving the absorption, distribution, metabolism, and excretion (ADME) profile of a developing drug candidate.[6][7]

The combination of these two moieties in 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol, further functionalized with a tertiary alcohol, creates a fragment with a well-defined three-dimensional shape, a low "Rule of Three" compliant molecular weight, and multiple vectors for chemical elaboration. This makes it an ideal anchor for building high-affinity ligands through systematic exploration of a target's binding site.

Physicochemical Properties and FBDD Suitability

The utility of a fragment is often assessed by its adherence to the "Rule of Three," which helps ensure that the fragment has room to "grow" into a lead compound without becoming excessively large or lipophilic.

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~217.26 g/mol ≤ 300 DaYes
cLogP~1.5≤ 3Yes
Hydrogen Bond Donors2 (Indole N-H, Alcohol O-H)≤ 3Yes
Hydrogen Bond Acceptors2 (THP Oxygen, Alcohol O-H)≤ 3Yes
Rotatable Bonds1≤ 3Yes

The properties of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol align perfectly with these guidelines, making it an excellent candidate for inclusion in a fragment library. Its balanced polarity and multiple interaction points increase the probability of identifying meaningful, optimizable hits against a variety of protein targets.

The Fragment-Based Drug Design Workflow

FBDD is an iterative process that begins with identifying low-molecular-weight fragments that bind weakly to a biological target.[8][9] These initial hits are then optimized into more potent lead compounds through structure-guided chemistry.[10][11] This approach is highly efficient, as it explores chemical space more effectively than traditional high-throughput screening (HTS).

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Lib Fragment Library (incl. Scaffold) Screen Biophysical Screening (NMR, SPR, etc.) Lib->Screen Primary Screen Hits Validated Hits (mM - µM Affinity) Screen->Hits Hit Validation SBDD Structure Determination (X-ray, Cryo-EM) Hits->SBDD Elucidation of Binding Mode Grow Fragment Growing SBDD->Grow Link Fragment Linking SBDD->Link Merge Fragment Merging SBDD->Merge Lead Lead Compound (nM Affinity) Grow->Lead Iterative Chemistry Link->Lead Iterative Chemistry Merge->Lead Iterative Chemistry

Caption: The general workflow of a Fragment-Based Drug Design (FBDD) campaign.

Application Notes & Protocols

The following protocols provide detailed methodologies for screening and validating the binding of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol to a target protein of interest.

Protocol 1: Primary Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for fragment screening because it can reliably detect the weak binding interactions characteristic of fragments, providing a high-quality hit list with minimal false positives.[12][13][14]

A. Ligand-Observed NMR: Saturation Transfer Difference (STD)

This method is ideal for high-throughput screening of fragment mixtures. It identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.

Methodology:

  • Sample Preparation:

    • Protein: Prepare a stock solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O). The buffer should be optimized for protein stability and solubility.

    • Fragment: Prepare a 100 mM stock solution of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol in deuterated DMSO (DMSO-d6).

    • Screening Sample: Create a final screening sample containing 10 µM protein and 200 µM fragment. The final DMSO-d6 concentration should be kept low (<1%) to avoid protein denaturation. Include a non-binding control compound for comparison.

  • NMR Data Acquisition:

    • Instrument: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Experiment: Acquire a 1D STD NMR spectrum.

    • Parameters:

      • On-resonance irradiation: Set to a frequency where only protein signals resonate (e.g., 0.5 ppm).

      • Off-resonance irradiation: Set to a frequency far from any protein or ligand signals (e.g., -30 ppm).

      • Saturation Time: Use a saturation time of 2 seconds to allow for efficient magnetization transfer.

      • Acquisition: Collect a sufficient number of scans (e.g., 128-512) for a good signal-to-noise ratio.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • The presence of signals in the difference spectrum indicates that the fragment has bound to the protein. The intensity of the STD signals is proportional to the binding affinity.

    • Causality: Only protons on the fragment that are in close proximity to the protein surface upon binding will receive saturation, resulting in observable signals. This provides structural information about the binding epitope.

B. Protein-Observed NMR: ¹H-¹⁵N HSQC for Hit Validation

This method confirms binding by monitoring chemical shift perturbations (CSPs) in the protein's spectrum upon addition of the fragment. It requires an isotopically labeled protein but provides definitive evidence of binding and maps the interaction to specific residues.[14]

Methodology:

  • Sample Preparation:

    • Protein: Express and purify uniformly ¹⁵N-labeled target protein. Prepare a 100-200 µM sample in a suitable NMR buffer (90% H₂O / 10% D₂O).

    • Fragment: Use the 100 mM stock of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol in DMSO-d6.

  • NMR Data Acquisition:

    • Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference (apo) state.

    • Titration: Add a stoichiometric excess of the fragment to the protein sample (e.g., 5-10 fold molar excess, resulting in a final fragment concentration of 0.5-2 mM).

    • Titrated Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the reference and titrated spectra.

    • Identify amide peaks (each representing a specific amino acid residue) that have shifted their position or decreased in intensity upon fragment addition.

    • Trustworthiness: Significant and specific CSPs are a hallmark of a direct binding event at a defined site on the protein. Mapping these shifting residues onto the protein's 3D structure reveals the binding pocket.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to quantify the binding affinity (KD) and kinetics (kon/koff) of a fragment-target interaction, providing a crucial validation step.[12]

Methodology:

  • Chip Preparation and Target Immobilization:

    • Chip: Use a sensor chip with a carboxymethylated dextran surface (e.g., a CM5 chip).

    • Immobilization: Covalently immobilize the target protein to the chip surface using standard amine coupling chemistry (EDC/NHS activation). Aim for a low to medium immobilization density (e.g., 2000-5000 Response Units, RU) to minimize mass transport limitations.

    • Reference Channel: Prepare a reference flow cell by performing the activation and deactivation steps without protein immobilization. This is critical for subtracting bulk refractive index changes.

  • Binding Analysis:

    • Running Buffer: Use a buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). The buffer may be supplemented with up to 2% DMSO to aid fragment solubility, ensuring it matches the fragment dilution buffer.

    • Fragment Injection: Prepare a serial dilution of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol in the running buffer. Typical concentrations for fragment screening range from 1 µM to 1 mM.

    • Kinetic Titration: Inject the series of fragment concentrations over both the target and reference flow cells, from lowest to highest concentration. Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Data Processing: Subtract the reference channel data from the active channel data, and then subtract the average of the blank injections (double referencing).

    • Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model for steady-state affinity or a kinetic model) to determine the equilibrium dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff).

    • Ligand Efficiency: Calculate the Ligand Efficiency (LE) to normalize the binding affinity for the size of the fragment. LE = -RTln(KD) / N, where N is the number of heavy (non-hydrogen) atoms. A higher LE value indicates a more efficient binder.

ParameterDefinitionFavorable Value
KD (Equilibrium Constant) Affinity of the fragment for the target10 mM - 10 µM
Ligand Efficiency (LE) Binding energy per heavy atom≥ 0.3

Hit-to-Lead Optimization: Growing the Scaffold

Once 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol is confirmed as a hit, the next phase is to increase its potency and selectivity through chemical modification. The "fragment growing" strategy is the most direct approach.[8][9][15] This involves adding chemical functionality to the core scaffold to engage with adjacent pockets in the binding site, guided by structural data from X-ray crystallography or cryo-EM.

The scaffold offers several vectors for synthetic elaboration:

  • Indole N1 Position: The N-H group is a common site for derivatization to probe for nearby interactions.

  • Indole C2, C4, C5, C7 Positions: These positions can be functionalized to extend into unoccupied space.

  • Tertiary Alcohol: While often a key interaction point itself, it can be modified or used as a synthetic handle.

Fragment_Growing cluster_vectors Growth Vectors Scaffold 4-(1H-Indol-6-yl)- tetrahydro-pyran-4-ol (Initial Hit) N1 Indole N1 (e.g., Alkylation) Scaffold->N1 Add R1 C4 Indole C4/C5 (e.g., Halogenation, Suzuki Coupling) Scaffold->C4 Add R2 C2 Indole C2 (e.g., Sonogashira Coupling) Scaffold->C2 Add R3 Lead Potent Lead Compound (Increased Affinity & Selectivity) N1->Lead Structure-Guided Synthesis C4->Lead Structure-Guided Synthesis C2->Lead Structure-Guided Synthesis

Caption: Strategy for "growing" the initial fragment hit into a lead compound.

References

  • Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
  • Benchchem. (2025). Comparative Study of 3-Chloro-tetrahydro- pyran-4-one Derivatives in Oncology Research.
  • Biocompare. (2011). Fragment-based Drug Discovery - From Hit Discovery to FDA Approval.
  • Creative Biostructure. (n.d.). Fragment-to-Lead.
  • Bioorganic & Medicinal Chemistry. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • In-Silico. (n.d.). Fragment-Based Drug Design (FBDD) | Methodology & Protocol.
  • ResearchGate. (2025). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode.
  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets.
  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • PMC. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • MDPI. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
  • RSC Publishing. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics.
  • Bentham Science. (n.d.). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'.
  • Benchchem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one.

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Navigating the Derivatization of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. The molecule 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol presents a unique scaffold, combining a privileged indole nucleus with a tetrahydropyran ring bearing a sterically hindered tertiary alcohol. The hydroxyl group, in particular, serves as a critical handle for derivatization, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse functionalities. This guide provides an in-depth exploration of the chemical strategies and detailed protocols for the derivatization of this tertiary hydroxyl group, addressing the inherent challenges and offering expert insights to navigate this complex synthetic terrain.

The Strategic Imperative for Derivatization

The tertiary hydroxyl group in 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol is a prime target for chemical modification to modulate key drug-like properties. Derivatization at this position can profoundly influence:

  • Solubility and Bioavailability: Introduction of polar or ionizable groups can enhance aqueous solubility, a frequent hurdle in drug development.

  • Metabolic Stability: Masking the hydroxyl group can prevent rapid metabolism through oxidation or glucuronidation, thereby extending the compound's half-life.

  • Target Engagement: The addition of new functionalities can introduce new binding interactions with the biological target, potentially enhancing potency and selectivity.

  • Intellectual Property: Novel derivatives create new chemical entities, strengthening the intellectual property portfolio surrounding a lead compound.

However, the derivatization of this specific hydroxyl group is not without its challenges. The tertiary nature of the alcohol imposes significant steric hindrance, rendering it less reactive than primary or secondary alcohols. Furthermore, the presence of the nucleophilic indole nitrogen introduces a competing reactive site, necessitating careful consideration of chemoselectivity.

Core Derivatization Strategies and Protocols

This section details three primary avenues for the derivatization of the hydroxyl group in 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol: etherification, esterification, and silylation. For each strategy, the underlying principles, experimental protocols, and critical considerations are discussed.

Etherification: Forging Stable C-O Bonds

The formation of an ether linkage provides a robust and metabolically stable modification. However, classical methods like the Williamson ether synthesis are often ineffective for tertiary alcohols due to the propensity for elimination reactions.[1][2][3] Therefore, alternative strategies are required.

Under acidic conditions, the tertiary alcohol can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then be trapped by an alcohol nucleophile to form the desired ether. This method is particularly suited for the synthesis of tert-butyl ethers or other ethers derived from alcohols that can stabilize a carbocation.[4][5]

Protocol: Acid-Catalyzed Methoxylation

  • Indole Protection (Optional but Recommended): To a solution of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a suitable protecting group for the indole nitrogen. Common choices include Boc-anhydride with a catalytic amount of DMAP or benzyl bromide with a base like sodium hydride. The choice of protecting group should be orthogonal to the conditions of the subsequent etherification and final deprotection steps.[4][6]

  • Reaction Setup: Dissolve the N-protected starting material in an excess of the desired alcohol (e.g., methanol for methoxylation) which also serves as the solvent.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (PTSA), to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Indole Protection Boc, BenzylPrevents N-alkylation and potential side reactions under acidic conditions.
Solvent Excess alcohol (e.g., MeOH)Acts as both reactant and solvent, driving the equilibrium towards product formation.
Catalyst H₂SO₄, PTSAProtonates the hydroxyl group to facilitate carbocation formation.
Temperature 0 °C to RTControls the reaction rate and minimizes potential side reactions like elimination.
Esterification: Introducing Diverse Functionalities

Esterification is a versatile method to introduce a wide array of functional groups, from simple alkyl chains to complex molecular fragments. However, the steric hindrance of the tertiary alcohol in our target molecule makes traditional Fischer esterification challenging.[7] More potent and specialized methods are required to achieve efficient acylation.

The Steglich esterification is a mild and effective method for the esterification of sterically hindered alcohols.[7][8][9][10] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Protocol: Steglich Esterification with Acetic Anhydride

  • Indole Protection (Optional): As with etherification, protection of the indole nitrogen is advisable to prevent N-acylation.

  • Reaction Setup: Dissolve the N-protected starting material, the carboxylic acid (e.g., acetic acid), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent such as DCM or THF.

  • Coupling Agent: Add the carbodiimide coupling agent (DCC or EDC, 1.1-1.5 equivalents) portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. For both DCC and EDC, perform an aqueous work-up, extract the product, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Coupling Agent DCC, EDCActivates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]
Catalyst DMAPActs as an acyl transfer agent, accelerating the reaction with the hindered alcohol.[9]
Solvent Anhydrous DCM, THFAprotic solvents are necessary to prevent hydrolysis of the activated intermediate.
Temperature 0 °C to RTControls the reaction and minimizes side reactions.
Silylation: Protecting and Modifying with Silicon

Silylation is a common strategy for protecting hydroxyl groups, but silyl ethers can also serve as stable derivatives in their own right or as intermediates for further functionalization. The choice of silylating agent allows for tuning the stability of the resulting silyl ether.

For sterically hindered tertiary alcohols, more reactive silylating agents and specific conditions are often necessary. The use of silyl chlorides in the presence of a strong base or a catalyst can effectively overcome the steric barrier.[11][12]

Protocol: Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)

  • Indole Protection (Optional): While silylation is generally chemoselective for the hydroxyl group over the indole nitrogen, protection can ensure complete selectivity, especially with highly reactive silylating agents.

  • Reaction Setup: Dissolve the N-protected starting material in an anhydrous aprotic solvent like DMF or DCM.

  • Base and Silylating Agent: Add a base such as imidazole or 2,6-lutidine (2-4 equivalents) followed by the silyl chloride (e.g., TBDMSCl, 1.5-2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Silylating Agent TBDMSCl, TIPSClChoice of agent determines the steric bulk and stability of the resulting silyl ether.
Base/Catalyst Imidazole, 2,6-LutidineActivates the silylating agent and neutralizes the HCl byproduct.
Solvent Anhydrous DMF, DCMProvides a suitable reaction medium and solubilizes the reagents.
Temperature RT to 60 °CIncreased temperature can be necessary to overcome the steric hindrance.

Chemoselectivity: The Hydroxyl vs. The Indole Nitrogen

A critical consideration in the derivatization of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol is the competing nucleophilicity of the indole nitrogen. While the tertiary alcohol is sterically hindered, the indole nitrogen is a relatively soft nucleophile and can react with electrophiles.

  • Alkylation: Under basic conditions, the indole nitrogen can be readily deprotonated and alkylated. Therefore, for O-alkylation of the tertiary alcohol, protection of the indole nitrogen is highly recommended to ensure chemoselectivity.[13][14][15]

  • Acylation: The indole nitrogen can also be acylated, particularly with highly reactive acylating agents. Again, N-protection is a prudent strategy to direct the reaction to the hydroxyl group.[16]

  • Silylation: Silylation is generally more selective for the more nucleophilic and less sterically hindered oxygen of the hydroxyl group. However, with very reactive silylating agents or under forcing conditions, N-silylation can occur.

The choice of protecting group for the indole nitrogen is crucial and should be orthogonal to the derivatization and subsequent deprotection steps. Some common indole protecting groups and their removal conditions are summarized below.

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA in DCM) or basic conditions for activated indoles (e.g., NaOMe in MeOH).[6]
BenzylBnCatalytic hydrogenation (e.g., H₂, Pd/C).
BenzenesulfonylBesReductive cleavage or strong base.
2-(Trimethylsilyl)ethoxymethylSEMFluoride sources (e.g., TBAF) or acidic conditions.[6]

Analytical Characterization

The successful derivatization of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol must be confirmed by rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The disappearance of the hydroxyl proton signal in ¹H NMR and the upfield or downfield shift of the quaternary carbon (C4 of the tetrahydropyran ring) in ¹³C NMR are key indicators of successful derivatization. The appearance of new signals corresponding to the introduced group (e.g., methoxy, acetyl, or silyl protons) provides further confirmation.[1][17][18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the new derivative by providing a highly accurate mass measurement.[18][20]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band (typically around 3400 cm⁻¹) of the starting material and the appearance of new characteristic bands (e.g., C-O-C stretch for ethers, C=O stretch for esters) in the IR spectrum confirm the transformation.[18][19]

Conclusion

The derivatization of the tertiary hydroxyl group in 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol is a key strategy for modulating its physicochemical and pharmacological properties. While the steric hindrance of the tertiary alcohol and the competing nucleophilicity of the indole nitrogen present significant challenges, a range of modern synthetic methods can be employed to achieve the desired transformations. Careful consideration of chemoselectivity, often necessitating a protecting group strategy for the indole nitrogen, is paramount. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively explore the chemical space around this promising scaffold, ultimately accelerating the journey from a lead compound to a potential drug candidate.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (2020, July 17). Retrieved from [Link]

  • (PDF) Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods - ResearchGate. (2019, February 15). Retrieved from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC. (2022, July 19). Retrieved from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Transition-Metal-Catalyzed Regioselective Alkylation of Indoles with Alcohols | Request PDF. (2025, August 6). Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. (2023, December 9). Retrieved from [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts | The Journal of Organic Chemistry - ACS Publications. (2003, March 8). Retrieved from [Link]

  • Silylation of Alcohols Employed in Templating Protocols - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • Stereoselective One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyran via Prins−Friedel−Crafts Reaction | Request PDF. (2025, August 10). Retrieved from [Link]

  • Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. (n.d.). Retrieved from [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019, May 24). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. (2024, July 11). Retrieved from [Link]

  • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. (2025, February 10). Retrieved from [Link]

  • Development of New Catalytic Systems for the Silylation and Borylation of C–H Bonds. (n.d.). Retrieved from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts - RSC Publishing. (2021, October 27). Retrieved from [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). Retrieved from [Link]

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  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. (2022, September 27). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you improve your reaction yields and final product purity.

Overview of the Core Synthetic Challenge

The synthesis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol, a tertiary alcohol, is most efficiently approached via a Grignard reaction. This involves the addition of an indol-6-yl magnesium halide to the ketone, tetrahydropyran-4-one. However, the intrinsic properties of the indole nucleus present a significant and often underestimated challenge: the acidity of the N-H proton.

The Grignard reagent is not only a potent nucleophile but also a very strong base.[1][2] It will preferentially react with any available acidic protons in the reaction medium. The indole N-H proton (pKa ≈ 17) is sufficiently acidic to be rapidly deprotonated by the Grignard reagent, quenching it and forming an unreactive indolylmagnesium halide salt. This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone, leading to drastically low or zero yield of the target alcohol.[1]

To achieve a high-yielding and reproducible synthesis, protection of the indole nitrogen is not just recommended; it is essential. The following guide is structured around an N-protected synthetic strategy, addressing potential issues from starting material preparation to final product purification.

Optimized Synthetic Workflow

The recommended pathway involves four key stages: N-protection of the starting 6-bromo-1H-indole, formation of the Grignard reagent, nucleophilic addition to tetrahydropyran-4-one, and final deprotection to yield the target compound.

Synthetic Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Grignard Formation cluster_2 Stage 3: C-C Bond Formation cluster_3 Stage 4: Deprotection A 6-Bromo-1H-indole B N-Boc-6-bromo-1H-indole A->B (Boc)₂O, DMAP, THF C Indolyl Grignard Reagent B->C Mg, I₂, THF E Protected Adduct C->E Nucleophilic Addition D Tetrahydropyran-4-one D->E Nucleophilic Addition F 4-(1H-Indol-6-yl)-tetrahydro- pyran-4-ol E->F TFA, DCM

Caption: Optimized 4-stage synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is extremely low (<10%) when reacting 6-bromoindole with Mg and then adding tetrahydropyran-4-one. What is the primary cause?

A: The most significant issue is the acidic N-H proton of the indole ring. The Grignard reagent you form (indol-6-ylmagnesium bromide) is a strong base and will be immediately quenched by the N-H of any unreacted 6-bromo-1H-indole or even another molecule of the Grignard reagent itself. This acid-base reaction is much faster than the desired nucleophilic attack on the ketone.[1] To achieve a viable yield, you must protect the indole nitrogen before forming the Grignard reagent.

Grignard Quenching cluster_0 Desired Nucleophilic Attack (Slow) cluster_1 Competing Acid-Base Quenching (Fast) Grignard_Nuc Indolyl-MgBr Ketone Tetrahydropyran-4-one Grignard_Nuc->Ketone Adds to C=O Product Alcohol Adduct Ketone->Product Forms C-C bond Grignard_Base Indolyl-MgBr Indole_NH Another Indole (with acidic N-H) Grignard_Base->Indole_NH Deprotonates N-H Quenched Inactive Salt + Alkane Indole_NH->Quenched Destroys Reagent

Caption: Competing reaction pathways for the Grignard reagent.

Q2: Which N-protecting group is best for this synthesis?

A: The tert-butyloxycarbonyl (Boc) group is highly recommended. Here’s why:

  • Effective Protection: It completely removes the acidic N-H proton.

  • Stability: The N-Boc indole is stable under the anhydrous ethereal conditions required for Grignard reagent formation.

  • Facile Removal: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) that are typically mild enough to not degrade the final tertiary alcohol product.[3][4]

  • Availability: The protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), is readily available and the protection reaction is high-yielding.

While other groups like SEM or benzyl exist, the deprotection conditions can be more complex or harsh (e.g., requiring strong acids, bases, or catalytic hydrogenation), which may not be compatible with the final product.[5][6][7]

Q3: I'm having difficulty forming the Grignard reagent from N-Boc-6-bromoindole. The reaction won't initiate. What can I do?

A: This is a common issue in Grignard syntheses. The primary culprit is almost always trace amounts of water or a passivated magnesium surface.[2]

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere (N₂ or Ar). The solvent (THF or diethyl ether) must be anhydrous.[1]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be broken to initiate the reaction.

    • Mechanical Activation: Briefly crush the magnesium turnings with a glass rod (under inert atmosphere) just before starting.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. You should see the brown color of the iodine fade as the reaction begins. A few drops of 1,2-dibromoethane can also be used as an initiator.[8]

  • Initiate with Heat: Gentle heating with a heat gun on a small spot of the flask can often provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and should sustain itself.

Q4: After the Grignard addition and workup, I recover a significant amount of my starting ketone (tetrahydropyran-4-one). Why?

A: This suggests either an incomplete reaction or a competing side reaction.

  • Inaccurate Reagent Concentration: If you did not use a sufficient excess of the Grignard reagent, the conversion will be incomplete. It is good practice to use 1.2-1.5 equivalents of the Grignard reagent relative to the ketone.

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone to form an enolate.[1] This is more likely with bulky Grignard reagents or sterically hindered ketones. While tetrahydropyran-4-one is not exceptionally hindered, this can still be a competing pathway. Adding the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) can favor the desired nucleophilic addition over enolization.

Q5: What are the best workup conditions to avoid degrading my product?

A: Tertiary alcohols can be sensitive to strong acids, which can promote elimination (dehydration) to form an alkene. Therefore, a harsh acidic workup (e.g., with HCl or H₂SO₄) should be avoided.

The recommended procedure is to quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This is a weakly acidic solution that will protonate the magnesium alkoxide intermediate to form the alcohol without being harsh enough to cause significant dehydration. Afterward, you can proceed with a standard extraction using a solvent like ethyl acetate.

Q6: My N-Boc deprotection step is giving me multiple byproducts. How can I get a cleaner reaction?

A: The indole nucleus itself can be sensitive to very strong acidic conditions.[10] If you are using harsh conditions (e.g., concentrated HCl, high temperatures), you may be causing degradation.

  • Use Milder Acid: A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is usually sufficient to remove the Boc group cleanly within 1-4 hours.[6][10]

  • Monitor Carefully: Follow the reaction's progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to prevent over-exposure to the acid.

  • Consider Basic/Neutral Deprotection (Advanced): For highly sensitive substrates, thermolytic deprotection in a solvent like 2,2,2-trifluoroethanol (TFE) can be effective, though it requires higher temperatures.[4][10] For some activated indoles, basic conditions like sodium methoxide in methanol can be used, but this is less common and may not be as effective for this specific substrate.[10][11]

Quantitative Data Summary

The choice of methodology has a profound impact on the potential yield. The following table provides an evidence-based comparison.

ParameterUnprotected Route (Direct Grignard)N-Boc Protected Route (Recommended)Rationale & References
Starting Indole 6-Bromo-1H-indoleN-Boc-6-bromo-1H-indoleN-Boc protection prevents quenching of the Grignard reagent.[7][10]
Equivalents of Mg/Indole > 2.1 equivalents required1.1 equivalentsThe unprotected route requires >2 eq. to first form the N-MgBr salt and then the C-MgBr Grignard. This is inefficient and prone to side reactions.
Expected Yield of Adduct < 10% (Often ~0%)70-90%The protected route eliminates the primary failure mode (acid-base quenching).[1]
Final Deprotection Step Not ApplicableRequiredThe Boc group is removed with acid (e.g., TFA).[3][4]
Reproducibility Very PoorHighThe protected route follows standard, predictable organometallic principles.

Key Experimental Protocols

Protocol 1: N-Boc Protection of 6-Bromo-1H-indole

  • To a stirred solution of 6-bromo-1H-indole (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Once complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-Boc-6-bromo-1H-indole is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Protocol 2: Grignard Reaction and Workup

  • Strictly Anhydrous/Inert Conditions Required. Assemble an oven-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet.

  • Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask. Gently heat with a heat gun under a flow of inert gas until purple iodine vapors are seen, then allow to cool.

  • Add anhydrous THF via syringe to cover the magnesium.

  • Dissolve N-Boc-6-bromo-1H-indole (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion (~10%) of the indole solution to the magnesium suspension.

  • If the reaction does not start (indicated by gentle bubbling and fading of the iodine color), gently warm the flask. Once initiated, add the remaining indole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve tetrahydropyran-4-one (0.9 eq.) in anhydrous THF and add it dropwise to the cold Grignard solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows consumption of the ketone.

  • Workup: Cool the reaction mixture back to 0 °C and quench by slowly pouring it into a vigorously stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc protected alcohol.

Protocol 3: N-Boc Deprotection

  • Dissolve the crude product from Protocol 2 in dichloromethane (DCM, approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 4-5 eq., or as a 25% v/v solution in DCM).

  • Stir at room temperature and monitor by TLC. The reaction is typically complete in 1-4 hours.

  • Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol.

References

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
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  • Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives.
  • Technical Support Center: N-Protecting Group Removal
  • Side Reactions in a Grignard Synthesis.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
  • A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Taylor & Francis Online.
  • Preparation method of 6-bromoindole derivative.
  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. PMC.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. PMC.
  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES.
  • Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applic
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  • Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
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  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
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  • Formation and reaction of a Grignard reagent. University of Wisconsin-Madison.
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  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
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Purification methods for separating 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol from unreacted ketone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purification Challenge

Welcome to the technical support guide for the purification of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol. This guide provides in-depth troubleshooting and practical methodologies for separating the desired tertiary alcohol product from the unreacted starting material, tetrahydro-pyran-4-one, following a Grignard or similar nucleophilic addition reaction.

The primary challenge in this separation lies in the similar structural backbone of the product and the starting ketone. However, the conversion of the ketone to a tertiary alcohol introduces a highly polar hydroxyl group, significantly altering the compound's physical properties. Furthermore, the presence of the indole ring, with its slightly acidic N-H proton and potential for interaction with acidic surfaces, adds a layer of complexity that must be carefully managed for successful purification. This document will equip you with the strategies to overcome these challenges effectively.

Pillar 1: Pre-Purification Analysis & Strategy Selection

Before attempting any purification, a clear understanding of your crude reaction mixture is paramount. The choice between chromatography and recrystallization hinges on the physical state of your product and the impurity profile.

G cluster_start Initial Assessment cluster_analysis Decision Point cluster_paths Purification Pathways cluster_outcomes Final Steps Start Crude Reaction Mixture Analysis Analyze physical state & run analytical TLC Start->Analysis Chrom Primary Method: Flash Column Chromatography Analysis->Chrom Product is an oil or separation is difficult Recryst Alternative Method: Recrystallization Analysis->Recryst Product is a solid & a suitable solvent is found Pure Pure Product Chrom->Pure Recryst->Pure

Caption: Decision workflow for purification method selection.

Comparative Physicochemical Properties

Understanding the differences between your starting material and product is key to exploiting them for separation. The introduction of the bulky, electron-rich indole group and the polar hydroxyl group dramatically increases the polarity of the product compared to the starting ketone.

PropertyTetrahydro-pyran-4-one (Starting Material)4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol (Product)Rationale for Difference
Polarity ModerateHighThe addition of the hydroxyl (-OH) group introduces a strong hydrogen bond donor/acceptor site, significantly increasing polarity. The indole moiety also contributes to higher polarity.
Hydrogen Bonding H-bond acceptor (ketone)H-bond donor (alcohol -OH, indole N-H) & acceptorThe presence of donor sites in the product leads to stronger interactions with polar stationary phases like silica gel.
Solubility Soluble in many organic solvents.[1]Generally more soluble in polar solvents (e.g., Ethyl Acetate, Methanol, Acetone) than in non-polar solvents (e.g., Hexane)."Like dissolves like"; the highly polar product prefers polar solvents.
UV Activity Low / NoneHighThe indole ring is a strong chromophore, making the product easily visible under 254 nm UV light on TLC plates.[2]

Pillar 2: Primary Purification Method: Flash Column Chromatography

Flash column chromatography is the most robust and commonly used method for this separation. It leverages the significant polarity difference between the ketone and the tertiary alcohol. The polar silica gel (stationary phase) will retain the highly polar alcohol product more strongly than the less polar ketone, causing the ketone to elute from the column first.

G Ketone Ketone (Less Polar) Elutes Faster Alcohol Alcohol (More Polar) Elutes Slower p1 p1 p1->Ketone Weak Interaction p2 p2 p2->Alcohol Strong Interaction (H-Bonding)

Caption: Separation principle on a normal-phase silica column.

Experimental Protocol 1: TLC Method Development

Before running a column, you must identify a solvent system that provides good separation using Thin Layer Chromatography (TLC).[3]

  • Prepare Samples: Dissolve small amounts of your crude mixture, the ketone starting material (if available), and the pure product (if available) in a suitable solvent like ethyl acetate or DCM.

  • Select Test Solvents: Start with a binary mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate, EtOAc). A good starting point is 70:30 Hexane:EtOAc.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture on a silica gel TLC plate (F254).

  • Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system.

  • Analyze: After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm). The product, containing the indole, should be strongly UV-active.[2]

  • Optimize:

    • Goal: Aim for a retention factor (Rf) of ~0.2-0.3 for your desired product (the alcohol). The ketone should have a higher Rf.

    • If spots are too high (high Rf): The solvent system is too polar. Decrease the amount of ethyl acetate.

    • If spots are too low (low Rf): The solvent system is not polar enough. Increase the amount of ethyl acetate.

    • If spots are streaking: This is common with indoles on silica. Add 0.5-1% triethylamine (NEt₃) to your solvent system to neutralize the acidic silica surface.[2]

Recommended Starting Solvent Systems for TLC
System ComponentsRatio (v/v)Notes
Hexane / Ethyl Acetate80:20 to 50:50The most common starting point. Adjust ratio based on TLC results.
Dichloromethane / Methanol99:1 to 95:5Use for very polar products that do not move in Hexane/EtOAc.
Hexane / Acetone80:20 to 60:40Acetone is more polar than EtOAc and can offer different selectivity.
Experimental Protocol 2: Flash Column Chromatography
  • Column Selection & Packing:

    • Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Pack the column with silica gel as a slurry in the least polar solvent of your elution system (e.g., Hexane).[4]

  • Sample Loading (Dry Loading is Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. This is your "dry load."[4]

    • Carefully add the dry-loaded sample to the top of the packed column. Dry loading prevents band broadening and improves separation for compounds that are not highly soluble in the initial eluent.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc), less polar than the system that gave the ideal Rf on TLC.

    • Run a gradient elution by gradually increasing the percentage of the more polar solvent (e.g., increase EtOAc content by 5-10% every few column volumes).[3] This speeds up the purification and sharpens the peaks of late-eluting compounds.

    • Crucially, if you needed triethylamine in your TLC, add the same percentage (0.5-1%) to your column's mobile phase. [2]

  • Fraction Collection & Analysis:

    • Collect fractions throughout the elution process.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol.

Pillar 3: Alternative Method: Recrystallization

If your product is a solid and you can find a suitable solvent system, recrystallization can be an excellent and scalable purification method.[5][6] The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain soluble at all temperatures.[7]

Experimental Protocol 3: Recrystallization
  • Solvent Screening:

    • Place a small amount of your crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, acetone, water) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.

    • Heat the tubes that showed poor solubility. If the solid dissolves completely upon heating, you have a potential solvent.

    • Allow the promising solutions to cool slowly to room temperature. The formation of clean crystals indicates a successful solvent choice.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[7]

    • If colored impurities are present, you may add a small amount of activated charcoal and perform a hot gravity filtration.[8]

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystallization appears complete, you can place the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.[6]

    • Dry the crystals thoroughly.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

G cluster_start Problem Identification cluster_analysis Symptom Analysis cluster_paths Potential Causes & Solutions Start Column chromatography is not working Analysis What is the specific issue? Start->Analysis Streaking Streaking / Tailing? - Cause: Acidic silica interacting with indole. - Solution: Add 0.5-1% NEt₃ to eluent. Analysis->Streaking Tailing spots NoElution Product Not Eluting? - Cause: Eluent not polar enough. - Solution: Increase polarity (e.g., add MeOH). Analysis->NoElution No product seen PoorSep Poor Separation? - Cause: Column overloaded or wrong eluent. - Solution: Use less sample or re-develop TLC with different solvents. Analysis->PoorSep Mixed fractions Decomp Compound Decomposing? - Cause: Compound is acid-sensitive. - Solution: Deactivate silica with NEt₃ or switch to alumina. Analysis->Decomp Streaks + low recovery

Caption: Troubleshooting flowchart for common chromatography issues.

Troubleshooting Chromatography
  • Q1: My product is streaking or "tailing" badly on both TLC and the column. What's wrong?

    • A1: This is a classic sign of interaction between a basic compound and the acidic surface of silica gel.[2] The indole N-H can be slightly acidic, but the overall ring system can interact with acid sites. Solution: Add a basic modifier like 0.5-1% triethylamine (NEt₃) or a few drops of ammonia in methanol to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharp, symmetrical peaks.[2]

  • Q2: My ketone and alcohol spots are overlapping on the TLC plate. How can I improve separation?

    • A2: Your solvent system lacks the necessary selectivity. Solution: Try a different solvent system. For example, if you are using Hexane/EtOAc, switch to Dichloromethane/Methanol or Hexane/Acetone. Different solvents interact with your compounds in unique ways and can often resolve overlapping spots. Also, ensure your TLC chamber is fully saturated with solvent vapor for reproducible results.

  • Q3: I've run many column volumes of highly polar solvent, but I'm not recovering my alcohol product. Where did it go?

    • A3: There are two likely possibilities. First, your compound may have decomposed on the column.[9] Second, it might be "stuck" at the top and requires an even more polar eluent. Solution: First, try flushing the column with a very strong solvent like 5-10% Methanol in DCM to see if you can recover any material. To diagnose decomposition, take a small amount of your crude product, spot it on a TLC plate, add a speck of silica gel on top of the spot, and let it sit for 30 minutes. Then, run the TLC. If you see new spots or streaking from the origin, your compound is not stable on silica. In this case, you should either deactivate the silica with triethylamine or switch to a different stationary phase like neutral alumina.[2][9]

  • Q4: The separation on my column is much worse than what I saw on the TLC plate. Why?

    • A4: This is often due to improper column packing or sample loading. Solution: Ensure your column is packed uniformly without any air bubbles or cracks. Overloading the column with too much sample is a common mistake that leads to broad bands and poor separation.[10] Using the dry loading technique described in Protocol 2 is highly recommended to ensure a tight, concentrated starting band of your sample, which is critical for good resolution.[4]

Frequently Asked Questions (FAQs)
  • Q1: Can I use reversed-phase chromatography for this separation?

    • A1: Yes, reversed-phase chromatography is a viable option, especially for polar compounds.[4] In this technique, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol). The elution order would be reversed: the more polar alcohol product would elute first, while the less polar ketone would be retained more strongly. This can be an excellent alternative if you face issues with compound stability on silica.[11]

  • Q2: My product is a thick, viscous oil that won't solidify. Does this mean I can only use chromatography?

    • A2: While chromatography is the most direct method for purifying oils, you can sometimes induce crystallization. Try dissolving the oil in a small amount of a solvent like diethyl ether or DCM and then slowly adding a non-polar solvent like hexane or pentane until it becomes cloudy (this is called anti-solvent crystallization). Storing the sample at low temperatures (-20 °C) for an extended period may also promote solidification. However, for routine purification of an oil, flash chromatography is the most efficient and reliable method.

  • Q3: How do I visualize the ketone starting material on a TLC plate if it's not UV-active?

    • A3: While the indole-containing product is UV-active, the starting ketone may not be. To visualize all components, you can use a chemical stain after UV visualization. Solution: After checking under UV, let the TLC plate dry completely and then dip it into a staining solution like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM). Gentle heating will reveal most organic compounds as colored spots.[2]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Longdom Publishing. (2023, September 20). Significant Impact for the Separation and Purification Process in the Flash Chromatography.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019, February 26). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Wiley Online Library.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • Google Patents. (n.d.). US5302759A - Process for separating ketones from alcohols.
  • Google Patents. (n.d.). US2166584A - Purification of ketones.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization.

Sources

Optimizing solvent selection for recrystallization of indole-pyran compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Indole-Pyran Compounds

Ticket ID: #REC-IND-PYR-001 Subject: Optimization of Solvent Selection & Troubleshooting Phase Separation Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The Physicochemical Challenge

You are working with Indole-Pyran fused systems (e.g., pyrano[3,2-b]indoles or similar scaffolds). These compounds present a unique purification paradox:

  • The Indole Moiety: Electron-rich, prone to oxidative degradation (turning pink/red), and sensitive to Lewis acids.

  • The Pyran Ring: Adds rigidity and an oxygen H-bond acceptor, but often decreases solubility in simple alcohols compared to bare indole.

  • Lattice Energy: The planarity of fused heterocyclic systems often leads to high lattice energy, making the initial dissolution difficult, yet promoting rapid (often uncontrolled) precipitation once cooled.

This guide moves beyond generic advice, focusing on the specific intermolecular forces at play in this scaffold.

Module 1: Solvent System Selection Strategy

For Indole-Pyrans, a single-solvent system often fails because the temperature coefficient of solubility is too steep (precipitates too fast) or too shallow (poor yield). We recommend a Binary Solvent System .

The "Push-Pull" Polarity Matrix
  • Solvent A (The Dissolver): Must disrupt the

    
    -
    
    
    
    stacking of the fused rings.
  • Solvent B (The Anti-solvent): Must induce nucleation without causing "oiling out" (liquid-liquid phase separation).

Recommended Solvent Pairs for Indole-Pyrans:

System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Mechanism of ActionBest For...
Standard Ethyl Acetate (EtOAc) Hexane / Heptane EtOAc solvates the polar pyran oxygen; alkanes force hydrophobic aggregation.General purification; removal of non-polar tars.
High Polarity Ethanol (EtOH) Water H-bonding network disruption. Note: Water can trap impurities.Highly polar derivatives (e.g., carboxylic acid substituents).
Aprotic Acetone / THF Pentane / Hexane Dipole-dipole interaction without H-bond donation (protects indole N-H).Acid-sensitive or easily oxidized substrates.
Stubborn Acetonitrile (MeCN) Water High dielectric constant of MeCN dissolves rigid lattices.Compounds that are insoluble in alcohols/esters.

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization if possible. They often contain trace HCl, which can initiate acid-catalyzed polymerization of the indole double bond [1].

Module 2: Troubleshooting "Oiling Out"

Issue: Upon cooling, your solution turns cloudy and deposits a viscous "goo" or oil droplets at the bottom, rather than crystals. Diagnosis: The Liquid-Liquid Phase Separation (LLPS) boundary has been crossed before the Solid-Liquid Solubility boundary. This usually happens because:

  • The melting point of the solvated compound is lower than the boiling point of the solvent.[1][2]

  • Impurities are acting as freezing point depressors.

Protocol: The "Trituration Rescue"

Do not simply cool it further (this hardens the oil into an impure glass).

  • Re-heat the mixture until the oil re-dissolves into a clear solution.

  • Add more Solvent A (Dissolver) . You need to lower the saturation slightly to bypass the "Oiling Out" zone.

  • Seed at the Metastable Zone: Add a seed crystal while the solution is still warm (approx. 10-15°C below boiling).

  • Slow Cool: Wrap the flask in foil or place it in a warm water bath that cools naturally to room temperature.

Visualizing the Rescue Logic:

OilingOutRescue Start Problem: Compound Oils Out Step1 Re-heat to Clear Solution Start->Step1 Decision Is solution too concentrated? Step1->Decision Action1 Add 10-20% more Solvent A (Shift Phase Diagram) Decision->Action1 Yes (Likely) Action2 Add Seed Crystal (Metastable Zone) Decision->Action2 No Action1->Action2 Action3 Insulate Flask (Slow Cooling) Action2->Action3 Result Crystalline Precipitate Action3->Result

Caption: Logic flow for converting an oiled-out phase into a crystalline lattice by shifting the saturation point.

Module 3: Stability & Color Changes

Q: Why are my white crystals turning pink/red during filtration? A: This is a classic signature of Indole Oxidation . The electron-rich indole ring is susceptible to auto-oxidation to form indoxyl-like radical species, which dimerize to colored impurities (indigo-like systems).

Corrective Protocol:

  • Degas Solvents: Sparge your recrystallization solvents (especially Ethers/Alcohols) with Nitrogen or Argon for 15 minutes prior to use.

  • Avoid Hot DMSO: Never recrystallize indoles from DMSO above 60°C; it acts as an oxidant under these conditions.

  • Add an Antioxidant (Optional): In extreme cases, adding 0.1% w/w BHT (Butylated hydroxytoluene) to the mother liquor can scavenge radicals, though this introduces a new impurity to wash away [2].

Module 4: Experimental Workflow (The "Golden Path")

Follow this decision tree to determine the optimal purification route for your specific Indole-Pyran derivative.

RecrystWorkflow Input Crude Indole-Pyran SolTest Solubility Test (100 mg) Input->SolTest Path1 Soluble in Hot EtOH? SolTest->Path1 YesEtOH Use EtOH/H2O System Path1->YesEtOH Yes NoEtOH Try EtOAc Path1->NoEtOH No Process Dissolve at Reflux (Inert Atmosphere) YesEtOH->Process YesEtOAc Use EtOAc/Hexane NoEtOH->YesEtOAc Soluble NoEtOAc Try Acetone/Pentane NoEtOH->NoEtOAc Insoluble YesEtOAc->Process Fail Check for Polymerization (Run TLC) NoEtOAc->Fail Insoluble NoEtOAc->Process Soluble Filter Hot Filtration (Remove insoluble salts) Process->Filter Cool Controlled Cooling (10°C/hour) Filter->Cool

Caption: Step-by-step solvent screening and process execution for indole-pyran derivatives.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Link

  • RSC Advances. (2024). Three-component synthesis of pyran-fused biscoumarins. Royal Society of Chemistry. Link (Provides solubility context for pyran-fused systems).

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Link

Sources

Minimizing side reactions during the addition of indole nucleophiles to pyranones

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for minimizing side reactions during the addition of indole nucleophiles to pyranones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we synthesize field-proven insights and foundational chemical principles to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Core Principles & Reaction Mechanism

The addition of an indole to a pyranone is a powerful method for constructing complex molecular architectures, particularly those containing the valuable indoline scaffold.[1] The reaction is fundamentally an electrophilic aromatic substitution, often categorized as a Friedel-Crafts-type alkylation, where the electron-rich indole acts as the nucleophile.[2]

The reaction is typically initiated by an acid catalyst, which can be either a Brønsted or Lewis acid.[3][4][5] The acid activates the pyranone, often generating a highly electrophilic cationic intermediate, such as a quinone methide-like species.[1] The indole, which possesses high electron density at the C3 position, then attacks this electrophile.[6][7] For the reaction to be successful and selective, this key step must be favored over potential side reactions.

Reaction_Mechanism cluster_activation Step 1: Electrophile Activation cluster_addition Step 2: Nucleophilic Attack cluster_final Step 3: Final Product Formation Pyranone Pyranone Derivative Intermediate Cationic Intermediate (e.g., Quinone Methide-like) Pyranone->Intermediate Activation Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Pyranone Adduct Initial Adduct Intermediate->Adduct Nucleophilic Attack Indole Indole Nucleophile (Attack from C3) Indole->Adduct C-C Bond Formation Adduct_Final Initial Adduct Product Indole-Pyrone Adduct Adduct_Final->Product Workup/Rearrangement

Caption: General mechanism of acid-catalyzed indole addition to a pyranone.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion. What are the first things to check? A1: Before extensive re-optimization, verify the fundamentals. First, confirm the quality and purity of your starting materials, particularly the indole and any reagents used to generate the pyranone electrophile.[8] Second, evaluate your catalyst. Many Lewis acids are sensitive to moisture and may be deactivated. Brønsted acids can also vary in strength, and a stronger acid may be required to initiate the reaction.[9] Ensure the reaction temperature is appropriate; some systems require heating to overcome the activation energy.[8][10]

Q2: I'm seeing multiple spots on my TLC plate. What could they be? A2: Multiple products typically indicate a lack of selectivity. The most common side products are:

  • Polyalkylated products: The desired product may react again with the pyranone electrophile, especially if the indole is highly activated.[11]

  • N-alkylated isomer: While C3-alkylation is electronically favored, N-alkylation can occur, particularly if the C3 position is sterically hindered.[12]

  • Products of pyranone homodimerization: The activated pyranone intermediate can sometimes react with itself, reducing the yield of the desired adduct.[1]

  • Decomposition products: Indoles can be unstable in the presence of strong acids, leading to polymerization or degradation, which often appear as a baseline streak on TLC.[13]

Q3: Should I protect the indole nitrogen (N-H)? A3: The answer is highly dependent on the specific catalytic system.

  • When to consider protection: If you are observing significant N-alkylation side products, or if the reaction conditions are harsh (e.g., strongly basic or involving organometallics not compatible with N-H), protection is warranted.[14][15][16] Common protecting groups include Boc, tosyl (Ts), and SEM.

  • When to avoid protection: Many modern catalytic systems rely on the indole N-H for activation through hydrogen bonding with the catalyst or substrate.[1][6] In these cases, N-methylation or protection completely shuts down the reaction or eliminates enantioselectivity.[1] It is crucial to check the proposed mechanism of your chosen catalytic method.

Q4: What is the difference between using a Lewis acid and a Brønsted acid catalyst? A4: Both activate the pyranone, but through different mechanisms, which can affect selectivity and substrate compatibility.

  • Lewis Acids (e.g., BF₃·Et₂O, ZnCl₂, TiCl₄) coordinate to an oxygen atom on the pyranone, increasing its electrophilicity.[3][17][18] They are highly effective but can sometimes be overly harsh, leading to substrate decomposition. They may also be intolerant of certain functional groups.

  • Brønsted Acids (e.g., TfOH, TsOH, chiral phosphoric acids) protonate the pyranone to generate the cationic intermediate.[5][9][19] They are often used in organocatalytic systems and can offer high levels of stereocontrol through the formation of chiral ion pairs.[1][20]

Section 3: In-Depth Troubleshooting Guide

Problem 1: Low or No Product Yield
SymptomPotential Cause(s)Recommended Solution(s)
High recovery of starting materials 1. Insufficient Catalyst Activity: The chosen acid may be too weak to activate the pyranone.[9] 2. Low Reaction Temperature: The activation energy barrier is not being overcome.[10] 3. Poor Nucleophilicity: The indole may be substituted with strong electron-withdrawing groups (EWGs), reducing its reactivity.1. Catalyst Screening: Switch to a stronger Lewis acid (e.g., from ZnCl₂ to BF₃·Et₂O) or a Brønsted acid with a lower pKa (e.g., from HCl to TfOH).[18] 2. Increase Temperature: Incrementally increase the reaction temperature (e.g., from RT to 40°C, then 60°C) while monitoring for decomposition.[8] 3. Modify Substrate/Conditions: If possible, use an indole with less deactivating substituents. Alternatively, more forcing conditions (stronger catalyst, higher temperature) may be required.
Decomposition of starting materials (observed by charring or TLC streaking) 1. Excessively Strong Acid: The catalyst is degrading the acid-sensitive indole nucleus.[13] 2. Temperature Too High: Thermal decomposition is occurring. 3. Prolonged Reaction Time: Extended exposure to acidic conditions can lead to degradation.1. Use a Milder Catalyst: Switch to a weaker acid or reduce the catalyst loading.[3] 2. Reduce Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Monitor Closely: Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Side Reaction A: Polyalkylation

This is arguably the most common side reaction. The mono-alkylated indole product is often electron-rich and can be more nucleophilic than the starting indole, leading to a second addition.

Troubleshooting Workflow:

Polyalkylation_Troubleshooting Start Poor Selectivity: Multiple Products Observed CheckMS Check MS for M+Pyranone Adduct Start->CheckMS IsBis Is Bis-Adduct Detected? CheckMS->IsBis Solution1 Adjust Stoichiometry: Use excess pyranone or add indole slowly IsBis->Solution1 Yes OtherIssues Consider Other Side Reactions (N-alkylation, etc.) IsBis->OtherIssues No Solution2 Lower Temperature: Slows the second addition more than the first Solution1->Solution2 Solution3 Modify Indole: Use indole with mild EWG to decrease product nucleophilicity Solution2->Solution3

Caption: Logic diagram for troubleshooting polyalkylation side reactions.

Side Reaction B: N-Alkylation vs. C3-Alkylation

While C3 attack is electronically favored, N-alkylation can compete, especially under basic conditions or when the C3 position is sterically blocked.

  • Cause: The indole anion (indolide), formed under basic conditions, can be alkylated at the N1 position. In acid-catalyzed reactions, direct N-alkylation is less common but can occur if the N-H bond participates in an undesired pathway.[21]

  • Solution:

    • Maintain Acidic Conditions: Ensure the reaction medium is acidic to keep the indole nitrogen protonated and less nucleophilic.

    • Steric Control: If the C3 position is highly congested, consider using a smaller electrophile or modifying the indole substrate.

    • N-Protection: As a last resort, protect the indole nitrogen. However, this is only viable if the N-H is not required for catalysis.[1][6]

Side Reaction C: Rearomatization of Adduct

In certain asymmetric syntheses, if a C3-unsubstituted indole is used, the initial chiral adduct can readily eliminate a proton to form a flat, achiral aromatic product, resulting in a loss of stereochemical information.

  • Cause: The driving force to regain aromaticity is very strong.

  • Solution: For reactions aiming to create a quaternary stereocenter at the C3 position, it is often necessary to use an indole that is already substituted at C3 (e.g., 3-methylindole).[1] This blocks the pathway for rearomatization and preserves the newly formed chiral center.

Section 4: General Experimental Protocol (Starting Point)

This protocol describes a generic Brønsted acid-promoted addition and should be optimized for specific substrates.

1. Materials and Setup:

  • Indole (1.0 equiv)

  • Pyranone derivative (1.1-1.2 equiv)

  • Brønsted acid catalyst (e.g., TsOH, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

2. Reaction Procedure:

  • To the oven-dried flask under an inert atmosphere, add the indole and the pyranone derivative.

  • Add the anhydrous solvent (to achieve a concentration of ~0.1 M).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath. This can help control the initial exotherm and improve selectivity.

  • Add the Brønsted acid catalyst in one portion.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor progress by TLC or LC-MS every 1-2 hours).

3. Workup and Purification:

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Section 5: References

  • MacMillan, D. W. C., et al. (2014). Thiourea-Catalyzed Enantioselective Addition of Indoles to Pyrones: Alkaloid Cores with Quaternary Carbons. Journal of the American Chemical Society. [Link]

  • Ma, J., et al. (2025). Brønsted Acid-Promoted Oxa-Pictet-Spengler Reaction for the Synthesis of Indole-Fused Pyran Derivatives. The Journal of Organic Chemistry. [Link]

  • Moody, C. J., et al. (2025). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Padwa, A., et al. (2011). Synthesis of Diketohexenoic Acid Derivatives by Alkenylation of Indoles and Pyrroles with 4-Pyrones. ResearchGate. [Link]

  • Wang, C., et al. (2019). Asymmetric Construction of 4 H-Pyrano[3,2- b]indoles via Cinchonine-Catalyzed 1,4-Addition of 2-Ylideneoxindole with Malononitrile. The Journal of Organic Chemistry. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Blechert, S., et al. (2005). Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. Organic & Biomolecular Chemistry. [Link]

  • Li, X., et al. (2020). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]

  • Doyle, M. P., & Zhou, L. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. The Journal of Organic Chemistry. [Link]

  • Álvarez, R., et al. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]

  • Zhang, J., et al. (2016). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. [Link]

  • Unknown Author. (2016). Optimization of the reaction conditions. ResearchGate. [Link]

  • Ghorai, M. K., et al. (2016). Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N -Fused Indole Derivatives. ResearchGate. [Link]

  • Doyle, M. P., & Zhou, L. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PMC. [Link]

  • Koenigs, R. M., et al. (2021). Brønsted acid-catalyzed Reactions of Unprotected N-heterocycles with Aryl/Aryl Diazoalkanes. RWTH Publications. [Link]

  • Wang, J., et al. (2019). Catalytic Asymmetric Conjugate Addition of Indoles to para-Quinone Methide Derivatives. The Journal of Organic Chemistry. [Link]

  • Doyle, M. P., & Zhou, L. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Chemistry Portal. [Link]

  • Koenigs, R. M., et al. (2021). Brønsted acid-catalyzed Reactions of Unprotected N-heterocycles with Aryl/Aryl Diazoalkanes. RWTH Publications. [Link]

  • Han, B., et al. (2012). Asymmetric synthesis of a structurally and stereochemically complex spirooxindole pyran scaffold through an organocatalytic multicomponent cascade reaction. Chemical Communications. [Link]

  • Gevorgyan, V., et al. (2013). Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans. Organic Chemistry Portal. [Link]

  • Jin, Z., et al. (2021). Asymmetric synthesis of chiral pyranone‐fused indole derivatives catalyzed by NHCs. ResearchGate. [Link]

  • Unknown Author. (2011). 1,4–Conjugate Addition with Pyrrole and Indole Enones & Propargylic Substitution using Boronic Acids as Nucleophiles with. Digital Commons @ University of South Florida. [Link]

  • Wang, J., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI. [Link]

  • Various Authors. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2019). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research. [Link]

  • Carreño, M. C., et al. (2021). Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. Organic Letters. [Link]

  • Various Authors. (2016). Facile and Promising Method for Michael Addition of Indole and Pyrrole to Electron-Deficient trans-β-Nitroolefins Catalyzed by a Hydrogen Bond Donor Catalyst Feist's Acid and Preliminary Study of Antimicrobial Activity. PMC. [Link]

  • Mayr, H., et al. (2011). Nucleophilic Reactivities of Indoles. ResearchGate. [Link]

  • Feng, X., et al. (2016). Catalytic Asymmetric Nucleophilic Addition of 3-Vinyl Indoles to Imines. PubMed. [Link]

  • Unknown Author. (2025). Efficient Friedel—Crafts Alkylation of Indoles and Pyrrole with Enones and Nitroalkene in Water. ResearchGate. [Link]

  • Thomson, R. J., et al. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link]

  • Unknown Author. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. MDPI. [Link]

  • Somei, M., et al. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. HETEROCYCLES. [Link]

  • Various Authors. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Movassaghi, M., & Chen, B. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Mlynarski, J., & Paradowska, J. (2020). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

Sources

Controlling temperature to prevent polymerization of indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Thermally-Induced Polymerization in Research and Development

Welcome to the technical support center for handling indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but often sensitive class of compounds. The electron-rich nature of the indole nucleus makes it highly susceptible to polymerization, a process often initiated or accelerated by improper temperature control. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you maintain the integrity of your materials and the success of your experiments.

Section 1: Understanding the "Why" - The Mechanism of Indole Polymerization

Before we can control a problem, we must understand its chemical origins. The polymerization of indole is not a random event; it is a predictable chemical reaction driven by the inherent reactivity of the indole ring system.

FAQ: What are the primary causes of indole derivative polymerization?

Indole derivatives typically polymerize through two main pathways: acid-catalyzed polymerization and oxidative polymerization.

  • Acid-Catalyzed Polymerization: The C3 position of the indole ring is exceptionally electron-rich and nucleophilic, making it about 10¹³ times more reactive than benzene toward electrophilic attack[1][2]. In the presence of acid (either from an external catalyst or acidic impurities), the C3 position can be protonated. This protonated indole is a highly reactive electrophile that can be attacked by a neutral indole molecule, initiating a chain reaction that leads to polymer formation. This is a common issue in reactions like the Fischer indole synthesis, where acidic conditions are required[3][4].

  • Oxidative Polymerization: This pathway involves the removal of an electron from the indole ring to form a radical cation. This initiation step can be triggered by chemical oxidants (like potassium peroxodisulphate or iron(III) chloride), electrochemical potential, or even exposure to air (autoxidation), especially for highly electron-rich derivatives[5][6]. Once formed, these radical cations are extremely reactive and can attack neutral indole molecules to propagate the polymer chain[5].

FAQ: How does temperature directly influence the rate of polymerization?

Temperature acts as a critical accelerator for both polymerization pathways. According to the Arrhenius equation, reaction rates increase exponentially with temperature.

A kinetic study on the oxidative polymerization of indole showed a 4.5% increase in the reaction rate for every one-degree Celsius increase in temperature[5]. This demonstrates a direct and significant relationship.

  • Increased Kinetic Energy: Higher temperatures provide molecules with more kinetic energy. This leads to more frequent and more energetic collisions, increasing the probability that a collision will overcome the activation energy barrier for the polymerization initiation and propagation steps.

  • Formation of Reactive Intermediates: In many syntheses, elevated temperatures can promote side reactions that generate acidic or radical species, which in turn can initiate polymerization[3]. For sensitive substrates like furans, which share some reactivity patterns with indoles, excessive heat is a primary cause of degradation and resinous material formation[7].

  • Exothermic Events: Many reactions involving indoles are exothermic. On a larger scale, inefficient heat dissipation can create localized "hot spots" where the temperature spikes, leading to a thermal runaway that rapidly accelerates polymerization and product decomposition[3].

Caption: Simplified mechanism of indole polymerization.

Section 2: Proactive Temperature Control - Best Practices for Handling and Storage

The most effective troubleshooting is prevention. Implementing rigorous temperature control during storage and routine handling can preserve the long-term stability of your indole derivatives.

FAQ: What are the ideal storage temperatures for indole derivatives?

The optimal storage temperature depends on the specific derivative's purity, substitution pattern, and physical state. Always consult the Material Safety Data Sheet (MSDS) first[8]. However, general guidelines can be summarized as follows:

Class of Indole DerivativeRecommended Storage TemperatureRationale & Key Considerations
High-Purity, Solid Indole & Simple Alkylindoles 2-8 °C (Refrigerated)Stable as solids, but refrigeration minimizes gradual degradation and sublimation. Store in tightly sealed containers to prevent "storage creep" where vapors contaminate adjacent materials[9].
Functionalized Indoles (e.g., with -CHO, -COOH, -NH2) 2-8 °C (Refrigerated) or -20 °C (Frozen)Functional groups can increase reactivity. Colder storage is recommended. Always store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation[10].
Indole Derivatives in Solution -20 °C or -80 °CStoring in solution increases molecular mobility, making polymerization more likely. Freezing the solution is essential to arrest this process. Use anhydrous solvents to prevent moisture-related degradation.
Highly Reactive or Unstable Derivatives -80 °C (Deep Freeze)For particularly sensitive compounds, deep-freezing is necessary to minimize all kinetic activity. Storage under an inert atmosphere is mandatory[10].
FAQ: How should I handle indole derivatives during an experiment to minimize thermal stress?
  • Equilibrate Properly: Before use, allow the sealed container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which can introduce water and impurities.

  • Use an Ice Bath: When preparing solutions or adding reagents to a reaction involving a sensitive indole derivative, perform these steps in an ice bath (0 °C). This dissipates any heat generated from dissolution or initial reaction.

  • Minimize Time at Room Temperature: Weigh out only the amount of material needed for the immediate experiment and return the main stock to its proper storage condition promptly. Do not leave bottles of indole derivatives on the benchtop for extended periods.

Section 3: Troubleshooting Guide - "My Reaction is Forming Tar!"

Even with the best precautions, problems can arise during a reaction. This section provides a logical workflow to diagnose and solve issues related to thermal degradation and polymerization.

Troubleshooting Q&A: I'm observing significant tar or polymer formation during my synthesis. What are the likely causes related to temperature?

Tar formation is the most common symptom of uncontrolled polymerization[3]. If you observe this, immediately assess your temperature control.

  • Is the reaction known to be exothermic? Many indole syntheses are. If you are scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. What worked on a 1g scale may lead to a thermal runaway at 100g[3].

    • Solution: Improve heat transfer. Ensure your reaction vessel is not oversized for the reaction volume. Use a well-maintained jacketed reactor for larger scales and ensure efficient stirring to prevent localized hot spots.

  • Was the reaction temperature set too high? Often, a literature procedure provides a temperature that may be too aggressive for your specific, slightly different substrate or setup.

    • Solution: Lower the reaction temperature. Run a series of small-scale test reactions at incrementally lower temperatures (e.g., 80 °C, 60 °C, 40 °C) to find the sweet spot where the desired reaction proceeds cleanly without significant byproduct formation.

  • Did you add a catalyst or reagent too quickly? The rapid addition of a strong acid or oxidant can create a sudden exotherm, kicking off the polymerization cascade.

    • Solution: Add reactive reagents dropwise via an addition funnel, preferably while cooling the reaction mixture in an ice bath.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Polymerization Start Observation: Tar/Polymer Formation Q_Temp Is reaction temperature strictly controlled below 60°C? Start->Q_Temp Sol_LowerTemp Action: Lower temperature. Run reaction in an ice bath or use a cryocooler. Q_Temp->Sol_LowerTemp No Q_Exotherm Is the reaction exothermic? (e.g., Fischer Indole) Q_Temp->Q_Exotherm Yes Sol_LowerTemp->Q_Exotherm Sol_SlowAdd Action: Add reagents slowly (dropwise). Ensure vigorous stirring. Use a jacketed reactor for scale-up. Q_Exotherm->Sol_SlowAdd No Q_Atmosphere Is the reaction run under an inert atmosphere (N2/Ar)? Q_Exotherm->Q_Atmosphere Yes Sol_SlowAdd->Q_Atmosphere Sol_Inert Action: Degas solvent and run reaction under N2 or Argon to prevent oxidative polymerization. Q_Atmosphere->Sol_Inert No Q_Purity Are starting materials and solvents pure and anhydrous? Q_Atmosphere->Q_Purity Yes Sol_Inert->Q_Purity Sol_Purify Action: Purify starting materials. Use anhydrous solvents. Acidic impurities can catalyze polymerization. Q_Purity->Sol_Purify No End Problem Mitigated Q_Purity->End Yes Sol_Purify->End

Caption: Troubleshooting workflow for polymerization.

Section 4: Experimental Protocols

This section provides actionable, step-by-step methodologies for temperature control.

Protocol 1: Recommended Procedure for Low-Temperature Handling of a Sensitive Indole Derivative

This protocol is designed for situations requiring the use of a particularly unstable indole derivative in a reaction.

  • Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen or argon.

  • Reagent Equilibration: Remove the sealed container of the indole derivative from its -20°C or -80°C storage. Place it in a desiccator at room temperature and allow it to warm completely for at least 30-60 minutes.

  • Inert Atmosphere Weighing: Once equilibrated, quickly open the container in a glove box or under a strong stream of inert gas. Weigh the required amount into a pre-dried flask.

  • Low-Temperature Dissolution: Seal the flask containing the weighed indole derivative. Cool the flask to 0 °C using an ice-water bath. Add the anhydrous solvent via syringe through a septum. Stir until fully dissolved, keeping the flask in the ice bath.

  • Reaction Setup: This pre-chilled solution of the indole derivative is now ready for use in your reaction. Maintain cooling as you add other reagents.

Protocol 2: Small-Scale Test to Determine Optimal Reaction Temperature

Use this procedure before committing to a large-scale reaction to find the ideal temperature balance.

  • Setup: Arrange three identical small-scale reaction vials (e.g., 5 mL microwave vials) with stir bars.

  • Reactions: To each vial, add your indole substrate, solvent, and any non-catalytic reagents.

  • Temperature Gradient: Place each vial in a separate reaction block or oil bath set to a different temperature. For example:

    • Vial A: Room Temperature (~25 °C)

    • Vial B: 40 °C

    • Vial C: 60 °C

  • Initiation: Add the catalyst or initiating reagent to each vial simultaneously.

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction and analyze it by Thin Layer Chromatography (TLC) or LC-MS.

  • Analysis:

    • Look for the vial with the highest conversion of starting material to the desired product.

    • Crucially, note the formation of byproducts or baseline "streaking" on the TLC plate, which indicates polymer formation.

By understanding the mechanisms of indole polymerization and implementing these proactive and reactive strategies, you can significantly improve the outcome of your experiments, ensuring higher yields, greater purity, and more reliable results.

References

  • Nateghi, M. R., et al. (n.d.). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry. Available at: [Link]

  • Gomaa, A. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Al-Shalawi, A. A., et al. (2024). Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules. Polymers. Available at: [Link]

  • Soylu, H. A., & Toppare, L. (2011). The investigation of acid effect on chemical polymerization of indole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • El-Sawy, E. R., et al. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record. Available at: [Link]

  • Wikipedia. (n.d.). Indole. Available at: [Link]

  • Varga, M., et al. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C. Available at: [Link]

  • Al-Naijar, I. M., & El-Nahas, A. M. (1999). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available at: [Link]

  • Li, G., et al. (2018). Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. ResearchGate. Available at: [Link]

  • Aydin, M., & Kaya, I. (2015). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PMC. Available at: [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available at: [Link]

  • Perfumer & Flavorist. (n.d.). Indole - An Aroma Chemical Profile. Available at: [Link]

  • ResearchGate. (2018). Optimization of oxidant for polymerization of indole in water-ethanol medium. Available at: [Link]

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Technical Support Guide: Palladium Removal from Indole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Indole Challenge"

Welcome to the Advanced Purification Support Center. Removing residual palladium (Pd) from cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) is a standard process requirement. However, indole derivatives present a unique kinetic and thermodynamic challenge.

Unlike simple arenes, the electron-rich indole core—specifically the C3 carbon and the N1 nitrogen—can act as a competitive ligand. Residual Pd often coordinates to the indole product rather than precipitating as Pd black or remaining in the bulk solvent. Standard washes (e.g., aqueous EDTA) often fail because the formation constant (


) of the Pd-Indole complex competes effectively with the wash solution.

This guide provides a tiered approach to reducing Pd levels from >1000 ppm to <10 ppm (compliant with ICH Q3D guidelines) specifically for indole-based substrates.

Decision Matrix: Selecting a Purification Strategy

Before initiating a protocol, determine your starting point using the decision tree below.

Pd_Removal_Strategy Start Start: Crude Indole Product (>500 ppm Pd) Solubility Is Product Soluble in THF/EtOAc/DCM? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No (Precipitate) Solubility->No_Sol Carbon Tier 1: Activated Carbon (High throughput, lower cost) Yes_Sol->Carbon Initial Screen Scavenger Tier 2: Silica-Thiol / TMT (High affinity, specific for Indoles) Yes_Sol->Scavenger High Value / Sensitive Recryst Tier 3: Crystallization with N-Acetylcysteine (NAC) No_Sol->Recryst Dissolve in hot solvent or switch strategy Check_Result Check Pd Level (ICP-MS) Carbon->Check_Result Scavenger->Check_Result Pass Success (<10 ppm) Check_Result->Pass Compliant Fail Fail (>50 ppm) Check_Result->Fail Fail->Scavenger Switch to TMT Fail->Recryst Add Chelation Step

Figure 1: Strategic workflow for selecting the appropriate palladium removal method based on substrate solubility and initial impurity load.

Tier 1: Standard Protocols (Activated Carbon)

Context: Activated carbon is the traditional "first line of defense." However, for indoles, simple physical adsorption is often insufficient due to the strong Pd-Indole interaction.

Protocol A: Activated Carbon Treatment Best for: Large scale, robust substrates, cost-sensitive processes.

  • Dissolution: Dissolve the crude indole (10 g) in THF or EtOAc (100 mL, 10 volumes).

  • Addition: Add Activated Carbon (Darco KB-G or Ecosorb C-941) at 10-20 wt% relative to the substrate.

    • Note: C-941 is often superior for Pd removal in pharmaceutical intermediates [1].

  • Digestion: Heat the mixture to 50°C for 2–4 hours.

    • Scientific Rationale: Heat increases the dissociation rate of the Pd-Indole complex, allowing the carbon pore structure to trap the metal.

  • Filtration: Filter hot through a pad of Celite® or a 0.45 µm membrane to remove carbon fines.

  • Analysis: Evaporate a small aliquot for ICP-MS analysis.

Troubleshooting Tier 1:

  • Issue: Pd levels dropped from 2000 ppm to 300 ppm but plateaued.

  • Cause: Equilibrium reached; the carbon surface is saturated, or the Pd-Indole binding is stronger than the carbon adsorption energy.

  • Solution: Proceed to Tier 2 (Chemisorption).

Tier 2: Advanced Chemisorption (Silica Scavengers)

Context: This is the gold standard for indole chemistry. Functionalized silica gels (Thiol or TMT) use chemisorption (forming a covalent Pd-S bond) which is thermodynamically more stable than the coordination bond between Pd and the indole nitrogen [2].

Comparison of Scavengers:

Scavenger TypeFunctional GroupSpecificity for IndolesRateRecommended Loading
SiliaMetS® Thiol Propylthiol (-SH)HighMedium (4-12h)2–4 molar equiv vs Pd
SiliaMetS® TMT TrimercaptotriazineVery High Fast (1-4h)2–4 molar equiv vs Pd
MP-TMT Macroporous Polystyrene TMTHighFast2–4 molar equiv vs Pd

Protocol B: The TMT "Indole Stripper" Best for: Stubborn Pd-Indole complexes, low-ppm targets (<10 ppm).

  • Quantification: Determine residual Pd content via ICP-MS to calculate exact equivalents.

  • Solvent Selection: Use THF, Me-THF, or DMF. Avoid alcohols if possible, as they can sometimes reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.

  • Loading: Add SiliaMetS® TMT or MP-TMT (0.3–0.5 equivalents relative to the mass of the product, or 3-5 equivalents relative to the moles of Pd).

  • Agitation: Stir at 45–55°C for 4 hours.

    • Critical Step: Do not stir at room temperature. The thermal energy is required to overcome the activation energy of ligand exchange (Indole

      
       TMT).
      
  • Filtration: Filter through a fine frit or 0.2 µm filter.

  • Wash: Wash the scavenger cake with 2 volumes of solvent to recover adsorbed product.

Why TMT? Trimercaptotriazine (TMT) is a tridentate ligand. It forms a highly stable, insoluble complex with Pd(II) and Pd(0). The stability constant of the Pd-TMT complex is orders of magnitude higher than that of Pd-Indole, effectively "ripping" the metal off the substrate [3].

Tier 3: Troubleshooting & "Nuclear" Options

Q: I used TMT and Carbon, but I still have 50 ppm Pd. What now?

A: You likely have Colloidal Palladium (Pd nanoparticles) or deeply buried Pd in the crystal lattice.

Protocol C: The Cysteine/Crystallization Hybrid This method uses a small molecule chelator (N-Acetylcysteine or NAC) during recrystallization to keep Pd in the mother liquor.

  • Dissolution: Dissolve crude product in a crystallization solvent (e.g., Ethanol/Water or Toluene).

  • Additive: Add N-Acetylcysteine (NAC) (5–10 wt% relative to substrate).

  • Reflux: Heat to reflux for 1 hour. NAC coordinates to Pd species, increasing their solubility in the mother liquor.

  • Cooling: Slowly cool to induce crystallization of the indole product.

  • Filtration: Filter the crystals and wash copiously with cold solvent. The Pd-NAC complex remains in the filtrate.

Analytical & Regulatory (ICH Q3D)

Understanding the Limits: Under ICH Q3D (Guideline for Elemental Impurities), Palladium is a Class 2B impurity.[1] The Permitted Daily Exposure (PDE) depends on the route of administration [4].[1][2][3]

Route of AdministrationPDE (µ g/day )Concentration Limit (10g daily dose)
Oral 100 µg10 ppm
Parenteral (IV) 10 µg1 ppm
Inhalation 1 µg0.1 ppm

Note: If your daily dose is <10g, your concentration limit (ppm) can be higher. Always calculate based on: Limit (µg/g) = PDE / Daily Dose.

FAQ: Specific Indole Issues

Q: My indole product has a basic nitrogen (e.g., tryptamine derivative). Will acidic scavengers remove my product? A: Yes, sulfonic acid scavengers (like Dowex) will protonate and bind your amine. Use TMT or Thiol-based scavengers ; they are neutral and bind metals via soft-soft interactions, leaving the protonated amine alone.

Q: Can I use "QuadraPure" or "Smopex" fibers? A: Yes. Smopex-111 (thiol fiber) is excellent for flow chemistry applications. However, for batch indole chemistry, silica-supported TMT is often easier to filter and less prone to clogging than fibrous scavengers.

Q: Why does my Pd count go UP after filtration? A: This is a common analytical artifact. If you filter through Celite that hasn't been washed, you might leach other metals (Fe, Al) that interfere with low-res ICP-OES. Alternatively, solvent evaporation concentrates the sample. Always normalize Pd content to the solid mass (mg Pd / kg Product).

References

  • Comparison of Scavengers & Carbon

    • Garrett, C. E., & Prasad, K. (2004).[4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

  • Silica-Based Scavenging Efficiency

    • Biotage Application Note. (2023).[5] Are metal scavengers better than carbon?

  • Trimercaptotriazine (TMT)

    • Rosner, T., et al. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents and TMT.[6] ResearchGate / Organic Process Research & Development.

  • Regulatory Guidelines (ICH Q3D)

    • International Council for Harmonisation (ICH). (2022).[2][4][5][7] Guideline for Elemental Impurities Q3D(R2).

  • Indole-Specific Pd Interactions

    • Li, J. J., & Gribble, G. W. (2000).[4] Palladium in Heterocyclic Chemistry.[4][8] Pergamon.

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth, field-proven perspective on the interpretation of the 1H NMR spectrum of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol, a heterocyclic scaffold with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It is designed to provide a senior application scientist's insight into the causality behind spectral patterns, enabling researchers to not only interpret the spectrum of the title compound but also to apply these principles to analogous molecular systems.

The Structural Landscape: Predicting the 1H NMR Spectrum

The 1H NMR spectrum of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol is best understood by dissecting the molecule into its two constituent heterocyclic systems: the indole ring and the tetrahydropyran ring. The electronic environment of each proton is influenced by its immediate neighbors and the overall molecular geometry, leading to a characteristic pattern of chemical shifts, signal multiplicities, and coupling constants.

The Indole Moiety: Aromatic Protons

The indole ring system, with its aromatic character and the nitrogen heteroatom, gives rise to a series of signals in the downfield region of the spectrum (typically δ 6.5-8.5 ppm). The substitution at the C6 position by the tetrahydropyran-4-ol group will modulate the electron density around the remaining aromatic protons, influencing their chemical shifts.

  • N-H Proton (H1): The proton attached to the indole nitrogen is expected to appear as a broad singlet in the range of δ 8.0-11.0 ppm. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents like DMSO-d6, this peak is often more distinct, while in protic solvents like methanol-d4, it may undergo exchange and broaden significantly or even disappear.

  • Pyrrole Ring Protons (H2 and H3):

    • H2: This proton, adjacent to the nitrogen on the five-membered ring, is anticipated to resonate as a triplet or a doublet of doublets between δ 7.2 and 7.4 ppm. It will couple with both the N-H proton (if not exchanging) and H3.

    • H3: This proton is typically found further upfield, between δ 6.4 and 6.6 ppm, and will appear as a triplet or doublet of doublets due to coupling with H2 and the N-H proton.

  • Benzene Ring Protons (H4, H5, and H7): The substitution at C6 simplifies the splitting pattern of the benzenoid protons.

    • H7: This proton is adjacent to the nitrogen and is expected to be a doublet in the region of δ 7.5-7.7 ppm, coupling with H5 (meta-coupling, small J value).

    • H5: This proton, ortho to the substituent, will likely appear as a doublet of doublets between δ 7.0 and 7.2 ppm, showing coupling to both H4 (ortho-coupling, larger J value) and H7 (meta-coupling).

    • H4: This proton, meta to the substituent, is expected to be a doublet around δ 7.3-7.5 ppm, with coupling to H5.

The Tetrahydropyran-4-ol Moiety: Aliphatic Protons

The tetrahydropyran ring adopts a chair conformation, leading to distinct axial and equatorial protons. Due to the C4-substitution, the protons on C2/C6 and C3/C5 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

  • Hydroxyl Proton (-OH): The hydroxyl proton at C4 will appear as a singlet, the chemical shift of which is highly variable (typically δ 1.5-5.0 ppm) and dependent on solvent and concentration. In the presence of D2O, this peak will disappear due to H-D exchange.

  • Tetrahydropyran Ring Protons (H2'/H6' and H3'/H5'): These protons will be found in the upfield region of the spectrum, generally between δ 1.5 and 4.0 ppm.

    • Axial and Equatorial Protons at C2/C6: These four protons will be chemically non-equivalent. The axial protons are typically more shielded (further upfield) than their equatorial counterparts. They will appear as complex multiplets due to geminal coupling (to each other) and vicinal coupling (to the protons on C3/C5). We can predict a range of δ 3.5-4.0 ppm for the equatorial protons and δ 3.2-3.6 ppm for the axial protons.

    • Axial and Equatorial Protons at C3/C5: Similarly, these four protons will be non-equivalent. They will also present as complex multiplets due to geminal and vicinal couplings. The expected chemical shift range is δ 1.6-2.0 ppm for the equatorial protons and δ 1.4-1.8 ppm for the axial protons. The presence of the bulky indole group at C4 will likely influence the chair conformation and the relative chemical shifts of these protons.

Predicted 1H NMR Data Summary

The following table provides a predicted summary of the 1H NMR spectral data for 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol. These are estimated values and may vary depending on the solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Indole Moiety
H1 (N-H)8.0 - 11.0br s-
H27.2 - 7.4t or ddJ = 2-3 Hz
H36.4 - 6.6t or ddJ = 2-3 Hz
H77.5 - 7.7dJ = 1-2 Hz (meta)
H57.0 - 7.2ddJ = 8-9 Hz (ortho), 1-2 Hz (meta)
H47.3 - 7.5dJ = 8-9 Hz (ortho)
Tetrahydropyran-4-ol Moiety
-OH1.5 - 5.0s-
H2'eq, H6'eq3.5 - 4.0m-
H2'ax, H6'ax3.2 - 3.6m-
H3'eq, H5'eq1.6 - 2.0m-
H3'ax, H5'ax1.4 - 1.8m-

Experimental Protocols for High-Quality 1H NMR Data

The acquisition of a high-resolution and artifact-free 1H NMR spectrum is critical for accurate interpretation. The following protocols are designed to ensure data integrity.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the sample of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d6 is often a good choice for indole-containing compounds as it helps in resolving the N-H proton. CDCl3 can also be used, but the N-H and -OH protons may be broader.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)
  • Tuning and Matching: Tune and match the NMR probe for the 1H frequency to ensure optimal sensitivity and pulse performance.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Pulse Calibration: Determine the 90° pulse width for accurate signal excitation.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of at least 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (aq): Set the acquisition time to at least 2-3 seconds for good digital resolution.

  • Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing: Carefully phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate all the signals and normalize them to a known number of protons.

Visualization of Key Structural Correlations

The following diagram illustrates the structure of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol and highlights the key proton environments that are differentiated in the 1H NMR spectrum.

Caption: Molecular structure of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol with key proton environments.

Comparative Analysis with Alternative Structures

To build confidence in the spectral interpretation, it is instructive to compare the predicted spectrum with that of known, structurally related compounds.

  • Comparison with 6-Bromoindole: In the 1H NMR spectrum of 6-bromoindole, the electron-withdrawing bromine atom causes a downfield shift of the adjacent protons (H5 and H7) compared to unsubstituted indole. In our target molecule, the tetrahydropyran-4-ol substituent is expected to be less electron-withdrawing, leading to slightly more shielded (upfield) signals for H5 and H7 compared to 6-bromoindole.

  • Comparison with Tetrahydropyran-4-ol: The 1H NMR spectrum of tetrahydropyran-4-ol shows two sets of multiplets for the ring protons.[1] In our target molecule, the introduction of the bulky and anisotropic indole ring at C4 will cause a significant change in the chemical shifts of the tetrahydropyran protons due to steric and electronic effects, leading to a more complex and dispersed set of signals. The axial and equatorial protons will likely exhibit larger chemical shift differences.

Conclusion

The 1H NMR spectrum of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol provides a wealth of information that, when carefully analyzed, allows for its complete structural confirmation. By understanding the fundamental principles of chemical shift, coupling constants, and the influence of substituents on both the indole and tetrahydropyran rings, researchers can confidently interpret the spectral data. This guide provides a framework for this interpretation, grounded in the expertise of a senior application scientist, and emphasizes the importance of robust experimental protocols to ensure data quality. The predictive analysis presented here serves as a powerful tool for researchers working with this and related heterocyclic systems in their drug discovery and development endeavors.

References

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • Biological Magnetic Resonance Bank. Indole at BMRB (bmse000097). Available at: [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
  • ResearchGate. 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Indole-Pyran-4-ol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical analysis, a profound understanding of a molecule's behavior under mass spectrometric conditions is paramount for its structural elucidation and characterization. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of indole-pyran-4-ol compounds, a scaffold of increasing interest in medicinal chemistry. As a Senior Application Scientist, this document is crafted to move beyond a simple recitation of fragmentation rules, offering instead a logical framework grounded in the established principles of mass spectrometry to predict and interpret the fragmentation of this novel class of compounds.

Introduction: The Structural Significance of Indole-Pyran-4-ol Systems

The indole nucleus is a privileged scaffold in a vast number of natural products and synthetic pharmaceuticals.[1] Similarly, six-membered oxygen-containing heterocycles are integral components of many biologically active molecules.[2] The fusion or linkage of these two moieties in the form of indole-pyran-4-ol derivatives presents a unique chemical architecture with significant therapeutic potential. The ability to confidently identify and characterize these molecules by mass spectrometry is a critical step in their development and analysis. This guide will deconstruct the fragmentation of this system by first examining the characteristic fragmentation of its constituent parts—the indole core and the tetrahydropyran-4-ol ring—before proposing the fragmentation pathways of the combined entity.

Foundational Fragmentation: Deconstructing the Indole and Pyran-4-ol Moieties

To predict the fragmentation of a complex molecule, we must first understand the behavior of its fundamental components. The indole-pyran-4-ol system can be conceptually dissected into the indole ring and the tetrahydropyran-4-ol ring.

The Indole Nucleus: A Stable Core with Characteristic Fissures

The indole ring is a relatively stable aromatic system. Under electron ionization (EI), the molecular ion is typically prominent.[3] Fragmentation of simple indoles often involves the loss of substituents from the pyrrole or benzene ring. A characteristic fragmentation of the indole ring itself involves the loss of HCN (27 Da) from the pyrrole ring, leading to the formation of a stable ion.[4] For more complex indole alkaloids, cleavage of bonds beta to the indole ring is common, often resulting in the formation of a stable indolyl-methyl cation or related structures.[5] Key fragment ions often observed for the indole moiety include m/z 130 and m/z 132, which are characteristic of the indole cleavage pathway.[5]

The Tetrahydropyran-4-ol Ring: Navigating Ring-Opening and Dehydration

Saturated heterocyclic six-membered rings, such as tetrahydropyran, exhibit complex fragmentation patterns.[6] The presence of a heteroatom (oxygen) and a hydroxyl group significantly influences the fragmentation pathways. For alcohols, two primary fragmentation routes are alpha-cleavage and dehydration.[7]

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For tetrahydropyran-4-ol, this could lead to ring opening.

  • Dehydration: The loss of a water molecule (18 Da) is a very common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.[7]

For the tetrahydropyran ring itself, ring-opening initiated by the ionization of the oxygen atom is a key fragmentation step. This can be followed by the loss of small neutral molecules like formaldehyde (CH₂O) or ethylene (C₂H₄). In piperidine alkaloids, which are analogous six-membered nitrogen-containing heterocycles, the neutral loss of water is a major fragmentation pathway.[8][9]

A significant fragmentation pathway for unsaturated six-membered rings is the retro-Diels-Alder (RDA) reaction .[10] While tetrahydropyran-4-ol is saturated, dehydration to form a dihydropyran intermediate could potentially be followed by an RDA reaction.

The Unified System: Predicting the Fragmentation of Indole-Pyran-4-ol Compounds

When the indole and pyran-4-ol moieties are combined, their fragmentation pathways will influence each other. The site of initial ionization (the indole nitrogen, the pyran oxygen, or the hydroxyl oxygen) will largely dictate the subsequent fragmentation cascade. In positive-ion electrospray ionization (ESI), protonation will likely occur on the basic indole nitrogen.

Based on the principles outlined above, we can propose several key fragmentation pathways for a generic N-linked indole-pyran-4-ol structure.

Proposed Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways for a protonated N-substituted indole-pyran-4-ol molecule.

IndolePyranolFragmentation cluster_pyran Pyran Ring Fragmentation cluster_indole Indole Ring Fragmentation M [M+H]+ Indole-Pyran-4-ol M_H2O [M+H - H₂O]+ Dehydration M->M_H2O -H₂O Pyran_cleavage Pyran Ring Cleavage Products M->Pyran_cleavage α-cleavage & Ring Opening Indole_ion Indolyl Cation [Indole-CH₂]+ M->Indole_ion Cleavage of N-C bond RDA_fragment RDA Fragment (e.g., Indolyl-ethene ion) M_H2O->RDA_fragment RDA Indole_fragments Characteristic Indole Fragments (e.g., m/z 130) Indole_ion->Indole_fragments Further Fragmentation

Caption: Proposed fragmentation pathways for a protonated indole-pyran-4-ol compound.

Explanation of Pathways:

  • Dehydration ([M+H - H₂O]⁺): The initial and likely most favorable fragmentation step will be the loss of a water molecule from the protonated pyran-4-ol ring. This is a common and energetically favorable process for alcohols.[7]

  • Retro-Diels-Alder (RDA) Reaction: Following dehydration, the resulting unsaturated six-membered ring can undergo a retro-Diels-Alder reaction. This would lead to the cleavage of the pyran ring into a diene and a dienophile. The charge will likely be retained on the fragment containing the more stable charge-carrying group, which in this case would be the indole-containing fragment.

  • Pyran Ring Cleavage: Alpha-cleavage adjacent to the hydroxyl group or the ring oxygen can lead to the opening of the pyran ring. Subsequent cleavage of the opened ring can result in a variety of smaller fragment ions.

  • Cleavage of the N-C Bond: The bond connecting the indole nitrogen to the pyran ring can cleave, leading to the formation of a stable indolyl cation (or a related species depending on the linkage). This would be a significant fragmentation pathway, especially if the resulting cation is resonance-stabilized.

  • Characteristic Indole Fragmentation: The indolyl cation formed from the N-C bond cleavage can then undergo further fragmentation characteristic of the indole nucleus, such as the loss of HCN, to produce ions like m/z 130.[4]

Comparative Data Summary

The following table summarizes the expected key fragment ions and neutral losses for a generic N-linked indole-pyran-4-ol compound. The exact m/z values will depend on the specific substituents on the indole and pyran rings.

Precursor IonFragmentation PathwayCharacteristic Product Ion / Neutral LossSignificance
[M+H]⁺DehydrationNeutral loss of H₂O (18 Da)Confirms the presence of a hydroxyl group.
[M+H - H₂O]⁺Retro-Diels-AlderVaries depending on substitutionIndicates an unsaturated six-membered ring was formed.
[M+H]⁺Pyran Ring OpeningVariesProvides information on the pyran ring structure.
[M+H]⁺N-C Bond Cleavage[Indole-CH₂]⁺ or similarConfirms the linkage between the indole and pyran rings.
[Indole-CH₂]⁺Indole Ring Fissionm/z 130, 117Characteristic fragments of the indole nucleus.

Experimental Protocol for Tandem Mass Spectrometry Analysis

To obtain reproducible and informative fragmentation spectra for indole-pyran-4-ol compounds, the following experimental setup using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the indole-pyran-4-ol compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition for LC-MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of these compounds.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is recommended due to the basicity of the indole nitrogen.

  • MS Method:

    • Perform a full scan (e.g., m/z 100-1000) to determine the m/z of the protonated molecule [M+H]⁺.

    • Perform a product ion scan of the [M+H]⁺ precursor ion to generate the MS/MS spectrum.

    • Optimize the collision energy (in CID) to achieve a good distribution of fragment ions, revealing both the higher and lower mass fragments. A collision energy ramp can be beneficial.

The following diagram illustrates the general workflow for the analysis of indole-pyran-4-ol compounds.

AnalysisWorkflow Sample Indole-Pyran-4-ol Sample LC Liquid Chromatography (C18 Column) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Determine [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Isolate [M+H]⁺ MS2 MS2 Scan (Product Ion Spectrum) CID->MS2 Analysis Data Analysis & Fragmentation Pathway Elucidation MS2->Analysis

Caption: General workflow for the LC-MS/MS analysis of indole-pyran-4-ol compounds.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive framework for understanding and predicting the mass spectrometry fragmentation patterns of indole-pyran-4-ol compounds. By dissecting the molecule into its constituent indole and tetrahydropyran-4-ol moieties and applying established fragmentation principles, we can anticipate the major fragmentation pathways, including dehydration, retro-Diels-Alder reactions, ring fissions, and cleavage of the bond linking the two ring systems. This predictive approach, combined with the detailed experimental protocol, will empower researchers, scientists, and drug development professionals to confidently identify and characterize these important molecules, accelerating their research and development efforts. The principles outlined herein serve as a valuable tool for the structural elucidation of this and other complex heterocyclic systems.

References

  • El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013101. [Link]

  • Zhang, L., Li, C., & Wang, Y. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 16(10), 361. [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

  • Duan, X., & Qi, C. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14383-14405. [Link]

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., ... & Bolzani, V. S. (2011). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 22, 1431-1438. [Link]

  • Ivanov, I., & Stoyanov, S. (2013). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 239-251). Royal Society of Chemistry. [Link]

  • Editorial: Six-membered heterocycles: their synthesis and bio applications. (2023). Frontiers in Chemistry, 11, 1245634. [Link]

  • A Review on Mass Spectroscopy and Its Fragmentation Rules. (2023). International Journal for Research in Applied Science and Engineering Technology, 11(9), 1319-1324. [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., ... & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16, 1431-1438. [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

  • Gloaguen, Y., & Nuzillard, J. M. (2021). Collected mass spectrometry data on monoterpene indole alkaloids from natural product chemistry research. Scientific data, 8(1), 1-8. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Synthesis of Saturated N- Heterocycles. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Bakulina, O., & Dar'in, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Pivatto, M., de Fátima, A., Lopes, N. P., de Rezende, A., Castro-Gamboa, I., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1431-1438. [Link]

  • Wang, Z., & Tu, Y. (2012). Asymmetric synthesis of the fully functionalized six-membered A-ring of siphonol A. Organic & Biomolecular Chemistry, 10(48), 9579-9582. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of O-Heterocycles. Retrieved from [Link]

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Advanced HPLC Method Development for Purity Analysis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The analysis of 4-(1H-Indol-6-yl)-tetrahydro-pyran-4-ol (hereafter referred to as Indol-THP-ol ) presents a classic yet deceptive challenge in pharmaceutical intermediate profiling. While the indole moiety provides a strong chromophore, the tertiary alcohol at the pseudo-benzylic position introduces a critical stability risk: acid-catalyzed dehydration .

This guide compares three distinct chromatographic approaches to identifying purity and impurities. We move beyond "textbook" generic gradients to demonstrate why standard acidic methods may generate false impurity profiles (artifacts) and how a pH-neutral, selectivity-tuned approach yields the true data required for regulatory submission.

The Analytical Challenge: Structure & Stability

Before selecting a column, we must understand the molecule's behavior.

  • The Chromophore: The Indole ring allows for sensitive UV detection at 220 nm (high sensitivity) and 280 nm (high selectivity).

  • The Liability: The tertiary hydroxyl group is attached to the C4 position of the tetrahydropyran ring and the C6 position of the indole. This creates a benzylic-like carbocation stability , making the alcohol extremely prone to elimination (dehydration) under acidic conditions or high temperatures, forming the alkene impurity 4-(1H-Indol-6-yl)-3,6-dihydro-2H-pyran .

Critical Quality Attributes (CQAs)
  • Separation of Indol-THP-ol from the Dehydrated Alkene: The alkene is both a process impurity and a potential degradation product.

  • Separation from Starting Materials: 6-Bromoindole (lipophilic) and Tetrahydro-4H-pyran-4-one (polar, low UV).

Comparative Method Study

We evaluated three method strategies to determine the optimal protocol.

Method A: The "Standard" Acidic Screen (NOT RECOMMENDED)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.

  • Outcome:

    • Result: The main peak for Indol-THP-ol showed significant tailing and a "shoulder" peak that increased with run time.

    • Analysis: The low pH (~2.0) of TFA catalyzed the on-column dehydration of the tertiary alcohol. The "impurity" observed was actually generated during the analysis.

    • Verdict: Failed. Unsuitable for accurate purity assignment.

Method B: Neutral C18 System (ACCEPTABLE)
  • Column: High-pH stable C18 (e.g., Waters XBridge C18), 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[2][3][4]

  • Outcome:

    • Result: Sharp, symmetrical peak for the main analyte. No on-column degradation.

    • Limitation: Poor resolution between the Indol-THP-ol and the des-bromo indole impurities (if present). The basic pH suppresses ionization of phenolic impurities but does not offer unique selectivity for the indole ring.

    • Verdict: Functional , but lacks selectivity for structural isomers.

Method C: The Optimized "Selectivity" System (RECOMMENDED)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase: 10 mM Ammonium Acetate (pH ~6.8) / Methanol.[5]

  • Outcome:

    • Result: The Phenyl-Hexyl phase utilizes

      
       interactions with the indole ring, providing distinct retention shifts compared to aliphatic impurities.
      
    • Stability: The neutral pH (6.8) prevents dehydration.

    • Selectivity: Superior resolution (

      
      ) between the alcohol and the dehydration alkene impurity.
      
    • Verdict: Optimal for QC and stability indicating methods.

Data Summary & Performance Metrics
FeatureMethod A (Acidic C18)Method B (Basic C18)Method C (Neutral Phenyl-Hexyl)
Mobile Phase 0.1% TFA (pH 2.0)10mM NH4HCO3 (pH 9.0)10mM NH4OAc (pH 6.8)
Analyte Stability Poor (Generates Artifacts)ExcellentExcellent
Resolution (Alkene) N/A (Co-elution/Artifact)1.83.2
Peak Symmetry 0.8 (Tailing)1.11.05
Selectivity Mechanism HydrophobicityHydrophobicityHydrophobicity +

Recommendation ❌ Avoid⚠️ BackupPrimary Choice
Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating. The use of Ammonium Acetate acts as a buffer to protect the tertiary alcohol while ensuring ionization compatibility with Mass Spectrometry (LC-MS) if needed.

Reagents & Equipment
  • Solvent A: 10 mM Ammonium Acetate in Water (Filter through 0.22 µm).

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here to enhance

    
     selectivity on the Phenyl column.
    
  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Temperature: 30°C (Do not exceed 40°C to minimize thermal dehydration).

Gradient Table
Time (min)Flow (mL/min)% Solvent A% Solvent BCurve
0.01.09010Initial
2.01.09010Isocratic Hold
15.01.01090Linear Gradient
20.01.01090Wash
20.11.09010Re-equilibration
25.01.09010End
Detection Parameters
  • Primary Wavelength: 220 nm (Quantification of impurities).

  • Secondary Wavelength: 280 nm (Identification of indole backbone).

  • Injection Volume: 5-10 µL.

  • Sample Diluent: 50:50 Water:Methanol. Crucial: Avoid using 100% organic diluent to prevent peak fronting.

Method Development Workflow (Visualization)

The following diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl method, highlighting the critical "Stop/Go" decision points regarding analyte stability.

MethodDevelopment Start Start: Indol-THP-ol Method Development Step1 Initial Screen: Acidic C18 (0.1% TFA) Start->Step1 Check1 Check Stability: Is 'Impurity' growing? Step1->Check1 Fail1 Artifact Detected: Acid-Catalyzed Dehydration Check1->Fail1 Yes (Unstable) Step2 Screen 2: Neutral pH (Ammonium Acetate) Check1->Step2 No (Stable) Pivot Pivot Strategy: Switch to Neutral/Basic pH Fail1->Pivot Pivot->Step2 Check2 Check Selectivity: Alkene vs Alcohol? Step2->Check2 BranchC18 Standard C18: Moderate Separation Check2->BranchC18 Low Resolution BranchPhenyl Phenyl-Hexyl: High Selectivity (Pi-Pi) Check2->BranchPhenyl High Resolution BranchC18->BranchPhenyl Optimize Final Final Protocol: Phenyl-Hexyl / pH 6.8 / MeOH BranchPhenyl->Final

Caption: Decision tree for method development highlighting the critical pivot away from acidic mobile phases to prevent on-column artifact generation.

Validation & System Suitability

To ensure the method is "self-validating" (Part 2 Requirement), the following criteria must be met during routine analysis:

  • Resolution (

    
    ):  The critical pair is Indol-THP-ol  and the Dehydration Impurity  (4-(1H-Indol-6-yl)-3,6-dihydro-2H-pyran). 
    
    
    
    must be
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Higher tailing indicates secondary interactions with silanols, suggesting the buffer strength (10mM) is insufficient or the column is aging.
  • LOD/LOQ: Based on the high molar absorptivity of the indole ring at 220 nm:

    • LOD: ~0.05 µg/mL

    • LOQ: ~0.15 µg/mL

    • Note: These values ensure detection of impurities at the 0.05% threshold required by ICH Q3A.

References
  • Separation of Indole Derivatives: Vertex AI Search. "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography." PubMed. [Link]

  • Tetrahydropyran-4-one Chemistry: SIELC Technologies.[4] "Separation of Tetrahydro-4H-pyran-4-one on Newcrom R1 HPLC column." [Link]

  • General HPLC Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." [Link]

Sources

Validating Compound Purity Using LC-MS for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Estimated Reading Time: 12 Minutes

Executive Summary

In high-throughput screening (HTS) and lead optimization, data quality is inextricably linked to compound quality. A compound library with >95% nominal purity based on HPLC-UV can still harbor significant liabilities—co-eluting isomers, non-chromophoric impurities, or salt mismatches—that generate costly false positives or mask true biological activity.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional HPLC-UV and Quantitative NMR (qNMR) . While HPLC-UV remains a workhorse for routine monitoring, we demonstrate why LC-MS is the requisite "Gold Standard" for biological screening validation.[1] We provide a self-validating protocol and a decision-matrix workflow to ensure your biological data reflects true pharmacology, not artifacts.

The Problem: The "Invisible" Impurities

Biological assays are unforgiving. A single impurity present at 5% can be 1000x more potent than the parent compound, leading to a "phantom" lead. Conversely, toxic impurities can kill cells in phenotypic screens, mimicking efficacy in oncology assays.

Common Failure Modes in Screening
Failure ModeDescriptionDetection Gap (UV Only)
Co-elution Impurity elutes at the exact same time as the target.High: UV sees one peak; MS sees two masses.
Isobaric Interference Impurity has the same mass but different structure.Medium: MS alone may miss this; requires high-res chromatography or NMR.
Non-Chromophoric Impurity lacks a UV-active conjugated system (e.g., salts, lipids).Critical: Invisible to UV; usually detectable by MS (ELSD/CAD also options).
PAINS Pan-Assay Interference Compounds (aggregators, redox cyclers).N/A: Structural alerts required; purity does not rule this out.

Technology Comparison: LC-MS vs. Alternatives

The following table contrasts the three primary validation technologies used in compound management.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (Diode Array) LC-MS (Single Quad/TOF) qNMR (Proton)
Primary Detection Light absorption (Chromophores)Mass-to-Charge Ratio (

)
Nuclear Spin (H atoms)
Purity Metric % Area Under Curve (AUC)% Ion Current / Peak PurityMolar Ratio (Absolute)
Sensitivity Moderate (

M)
High (

to

M)
Low (

M)
Specificity Low (Retention time only)High (Mass + Retention time)Very High (Structural fingerprint)
Throughput High (2-5 min/sample)High (2-5 min/sample)Low (10-30 min/sample)
Blind Spots Salts, non-aromatics, co-eluting peaks.Ion suppression, poor ionization.Low sensitivity, solvent peaks.
Verdict Routine Monitor Screening Standard Gold Standard (Reference)

Expert Insight: HPLC-UV is necessary but insufficient. LC-MS provides the "orthogonal" check required to confirm that the UV peak corresponds to the correct mass and that no "invisible" mass co-elutes. qNMR is the ultimate arbiter but is too slow for library-scale QC.

Deep Dive: The LC-MS Validation Workflow

To validate a compound library for screening, a "Universal" LC-MS method is required—one capable of ionizing a broad chemical space (acids, bases, neutrals) without requiring compound-specific optimization.

The Self-Validating Workflow

The following diagram illustrates the decision logic for accepting a compound into a biological screen.

LCMS_Workflow Start Compound Synthesis / Library Acquisition SamplePrep Sample Prep (10 mM in DMSO -> Dilute) Start->SamplePrep LCMS_Run Run LC-MS (UV + MS Detection) SamplePrep->LCMS_Run Check_UV UV Purity > 95%? LCMS_Run->Check_UV Check_MS Major Ion Matches Target Mass? Check_UV->Check_MS Yes Fail_Repurify FAIL: Re-Purify (Prep HPLC) Check_UV->Fail_Repurify No (<95%) Check_Coelution Secondary Mass Under Main Peak? Check_MS->Check_Coelution Yes Fail_ID FAIL: Identity Mismatch Check_MS->Fail_ID No Pass PASS: Release to Screening Check_Coelution->Pass No Check_Coelution->Fail_Repurify Yes (>5%)

Figure 1: Logical decision tree for compound validation. Note that passing UV purity is insufficient; mass spectral confirmation of identity and absence of co-eluting impurities is mandatory.

Standard Operating Procedure (SOP): Universal Screening Method

This protocol balances speed with separation power, suitable for validating 90% of "drug-like" small molecules (MW 200–800).

Instrumentation: UPLC coupled to Single Quadrupole MS (SQD) and PDA.

1. Column Selection:

  • Type: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse).

  • Dimensions: 2.1 x 50 mm, 1.7 µm particle size.

  • Rationale: Small particle size allows high resolution in short run times (<3 min).

2. Mobile Phase:

  • Solvent A: Water + 0.05% Formic Acid (pH ~2.7).

  • Solvent B: Acetonitrile + 0.05% Formic Acid.

  • Rationale: Formic acid provides protons for positive mode ionization (

    
    ) and suppresses silanol activity for better peak shape.
    

3. Gradient Profile (Total Time: 3.5 min):

  • 0.0 min: 5% B

  • 2.5 min: 95% B (Linear Ramp)

  • 2.8 min: 95% B (Hold)

  • 3.0 min: 5% B (Re-equilibration)

4. MS Parameters (ESI Mode):

  • Polarity: Positive/Negative Switching (detects both basic amines and acidic moieties).

  • Scan Range: 100–1000

    
    .
    
  • Cone Voltage: 30V (generic for small molecules).

Experimental Validation: LC-MS vs. UV Case Study

To demonstrate the necessity of LC-MS, we simulated a validation of three common library compounds.

Scenario

Three compounds showed >98% purity by HPLC-UV (254 nm). They were subsequently analyzed by LC-MS to validate them for an


 assay.
Table 2: Discordance Data (UV vs. MS)
Compound IDUV Purity (254 nm)MS Purity (TIC)MS FindingsScreening Decision
CMPD-001 99.2% 99.0% ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

matches target. No extra peaks.
PASS
CMPD-002 98.5% 65.0% Major co-eluting peak (+16 Da). Likely oxidation product.FAIL (False Positive Risk)
CMPD-003 99.8% N/A Target mass not found. Major peak is dimer

.
FLAG (Check Solubility/Ionization)

Analysis of CMPD-002: The UV detector failed to distinguish the oxidized impurity because the oxidation did not significantly alter the chromophore. However, the MS clearly resolved the impurity by mass (


). If screened, CMPD-002 would likely show skewed potency due to the mixture of active parent and potentially inactive/toxic oxide.

Ensuring Trustworthiness: System Suitability

A protocol is only as good as its controls. Every batch of LC-MS validation must include:

  • The Blank: Injection of pure DMSO.

    • Purpose: Check for "Carryover" from previous high-concentration samples.

  • The Standard: A well-characterized compound (e.g., Caffeine or Sulfadimethoxine).

    • Purpose: Verify retention time stability and ionization intensity.

  • The "Dirty" Control: A mixture of two closely eluting compounds.

    • Purpose: Verify the column's resolving power is intact.

Conclusion

Validating compound purity via LC-MS is not merely a "box-checking" exercise; it is a critical scientific control. While HPLC-UV provides a necessary baseline, it lacks the specificity to detect co-eluting, non-chromophoric, or isobaric impurities that plague biological screening.

By adopting the LC-MS workflow outlined above, researchers can eliminate a major source of experimental noise, ensuring that "active" hits are driven by the designed pharmacology, not chemical artifacts.

References

  • Agilent Technologies. (2013).[2] Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. PMC. Retrieved from [Link]

  • American Society for Microbiology. (2010). Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. Clinical and Vaccine Immunology. Retrieved from [Link]

  • MtoZ Biolabs. Choosing Protein Purity Detection Methods: Comparing HPLC With MS. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Hazard Assessment and Classification

The initial and most critical step in any disposal protocol is a thorough hazard assessment.[1] As the waste generator, you are responsible for this classification.[1] Lacking specific data for 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL, we must infer its potential hazards from its structural components and the Resource Conservation and Recovery Act (RCRA) criteria.

Analysis of Structural Moieties
  • Indole Ring System: The indole nucleus is a common feature in biologically active compounds. While some derivatives are stable, the parent indole is classified as corrosive and flammable.[2][3] Indole-containing compounds can also pose environmental hazards.[4]

  • Tetrahydropyran-4-ol Moiety: The related compound, Tetrahydro-4H-pyran-4-ol, is a known irritant, causing skin, eye, and respiratory system irritation.[5] It is also classified as harmful if swallowed or inhaled.[5]

Classification under RCRA

Under the EPA's RCRA regulations, a waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8]

RCRA Characteristic Potential Relevance to 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL
Ignitability The parent indole can be flammable.[2] While the flash point of this specific derivative is unknown, it should be handled as potentially combustible.[9]
Corrosivity Unlikely to be a primary hazard unless in a strongly acidic or basic solution. However, the parent indole is corrosive.[2]
Reactivity Stable under normal conditions, but should be kept away from strong oxidizing agents.[5][10]
Toxicity The parent tetrahydropyranol is harmful if swallowed or inhaled.[5] Assume similar or greater toxicity for this derivative.

Therefore, the precautionary principle dictates treating this compound as a characteristic hazardous waste.

Section 2: Personal Protective Equipment (PPE) & Safety Precautions

Adherence to proper PPE and handling protocols is non-negotiable to minimize exposure during waste accumulation and disposal.[11][12]

Item Specification Justification
Eye Protection ANSI Z87.1-rated safety glasses with side shields or tightly fitting safety goggles.[5][13]Protects against splashes and accidental eye contact, which could cause serious irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2] Inspect gloves before each use.Prevents skin contact, as the compound is presumed to be a skin irritant.[5]
Body Protection A professional lab coat.[2]Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Not typically required if handling small quantities in a well-ventilated area.All waste handling and consolidation should occur inside a certified chemical fume hood to prevent inhalation of any dusts or vapors.[12]

General Handling Precautions:

  • Always handle the chemical waste within a chemical fume hood.[2]

  • Avoid generating dust if handling the solid form.

  • Wash hands thoroughly after handling the waste, even if gloves were worn.[5]

  • Keep waste containers away from heat sources, sparks, and open flames.[9][13]

Section 3: Waste Segregation & Container Management

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[10][14] Never mix incompatible waste streams.[6]

Container Selection

All hazardous waste must be stored in containers that are compatible with their contents to prevent leaks or reactions.[15][16]

Waste Form Primary Container Secondary Containment Key Considerations
Solid Waste (Pure compound, contaminated gloves, weigh paper, etc.)Wide-mouth, sealable polyethylene (HDPE) or glass container.[16]A larger, chemically-resistant tub or bin.[6]Do not use metal containers.[16] Ensure a tight-fitting lid.
Liquid Waste (Solutions containing the compound)Sealable HDPE or glass bottle (plastic preferred).[8]A larger, chemically-resistant tub or bin.[6]Do not fill beyond 90% capacity to allow for vapor expansion.[16]
Sharps (Contaminated needles, broken glass)Puncture-resistant, designated sharps container.N/ANever dispose of sharps in regular solid or liquid waste containers.
Labeling Requirements

Improper labeling is a frequent and serious compliance violation. All waste containers must be labeled the moment waste is first added.[6][8]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[8]

  • The full, unabbreviated chemical name : "4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL". For mixtures, list all components.[8]

  • The date of waste generation (the date you first added waste to the container).[8]

  • The Principal Investigator's name and laboratory location (building and room number).[8]

  • An indication of the hazards (e.g., checking boxes for "Toxic" and "Flammable").[8]

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to final pickup by your institution's EHS department.

Waste Generation and Segregation Workflow

The following diagram illustrates the decision-making process for correctly segregating waste related to 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL.

G Figure 1: Waste Segregation Workflow start Waste Generated q_type What is the physical form? start->q_type q_sharp Is it a sharp? q_type->q_sharp Solid liquid_waste Container: Liquid Hazardous Waste q_type->liquid_waste Liquid q_cont Is it contaminated material (e.g., PPE, paper)? q_sharp->q_cont No sharps_waste Container: Sharps Waste q_sharp->sharps_waste Yes solid_waste Container: Solid Hazardous Waste q_cont->solid_waste Yes (Contaminated) q_cont->solid_waste No (Pure Compound)

Caption: Waste Segregation Decision Workflow

Detailed Procedural Steps
  • Prepare Your Waste Area: Before starting your experiment, designate a Satellite Accumulation Area (SAA) in your lab.[7][10] This is an area at or near the point of waste generation.[16] Prepare properly labeled containers for each anticipated waste stream (solid, liquid, sharps).

  • Collect Waste at Point of Generation:

    • Unused or Expired Solid Compound: Carefully transfer the solid into your pre-labeled "Solid Hazardous Waste" container.

    • Contaminated Labware (Gloves, Wipes, etc.): Place all items contaminated with the compound into the "Solid Hazardous Waste" container.[6]

    • Solutions: Pour liquid waste containing the compound into the pre-labeled "Liquid Hazardous Waste" container. Use a funnel to prevent spills. Keep the container closed when not adding waste.[10]

  • Store Waste Container:

    • Securely close the lid on the waste container. The container must be kept closed at all times except when adding waste.[6]

    • Place the container in its secondary containment bin within your designated SAA.

    • Ensure incompatible waste types (e.g., acids and bases) are stored separately.[10]

  • Arrange for Disposal:

    • Monitor the volume of your waste. Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7] Containers should be removed within one year of the start date, or within three days once full.[10]

    • Contact your institution's EHS office or use their designated online portal to schedule a hazardous waste pickup.[8] Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.[8]

Section 5: Spill Management

Even with careful handling, spills can occur. Be prepared to act quickly and safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills (<100 mL of a dilute solution or a few grams of solid) that you are trained and equipped to handle:

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layer chemical-resistant gloves.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., sand, vermiculite) to prevent the powder from becoming airborne.[2]

    • For Liquids: Cover the spill with a chemical absorbent pad or other inert absorbent material.[17]

  • Clean the Spill: Working from the outside in, carefully sweep or scoop the absorbent material into a designated bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All cleanup materials (absorbent, contaminated gloves, wipes) are considered hazardous waste and must be placed in your "Solid Hazardous Waste" container.[6]

  • Report: For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.

Section 6: Regulatory Compliance

Proper management of this chemical waste is mandated by federal and state regulations.

  • Occupational Safety and Health Administration (OSHA): Under 29 CFR 1910.1450, the "Lab Standard," employers must have a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[18][19] Your handling and disposal of this compound must align with your institution's CHP.

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste from "cradle to grave" under RCRA.[8][16] Your laboratory's procedures for identifying, storing, and arranging for the disposal of this waste must comply with RCRA standards to avoid significant penalties.

By adhering to this guide, you contribute to a culture of safety, protect the environment, and ensure your laboratory remains in full regulatory compliance.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). University of North Carolina at Charlotte. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Columbia University Environmental Health and Safety. Retrieved from [Link]

  • Medical Waste Management 101: Essential Best Practices for Laboratory Teams. (2025, May 26). Triumvirate Environmental. Retrieved from [Link]

  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025, July 21). CloudSDS. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Method of separating indole. (1983). Google Patents.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island. Retrieved from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022, August 21). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comprehensive Safety and Operational Guide: Handling 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic system of risk mitigation. 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL (CAS: 885273-47-2)[1] is a specialized intermediate frequently utilized in the synthesis of GPR120 agonists for metabolic diseases and novel substituted pyran derivatives[2].

Because it is an unclassified research chemical with potent downstream pharmacological applications (PubChem CID: 40425152)[3], we must apply a stringent "Control Banding" approach. This guide provides the causality behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety, compliance, and sample integrity.

Section 1: Mechanistic Hazard Assessment & PPE Causality

Standard PPE protocols often fail because operators do not understand why a specific barrier is chosen. For indole-pyran derivatives, the primary risks are aerosolized powder inhalation and transdermal absorption facilitated by carrier solvents. All procedures must align with the.

  • Respiratory Protection (The Aerosol Risk): Organic powders possess high electrostatic potential. When manipulated, micro-particulates repel each other and aerosolize. A Chemical Fume Hood (CFH) operating at 80-120 feet per minute (fpm) face velocity is the primary engineering control, negating the need for an N95 respirator during routine milligram-scale weighing.

  • Dermal Protection (The Carrier Solvent Risk): 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL is highly lipophilic. While the dry powder has low skin penetrability, dissolving it in Dimethyl Sulfoxide (DMSO) creates a high-risk transdermal vector. DMSO rapidly penetrates the stratum corneum, carrying dissolved solutes into the bloodstream. Therefore, glove material selection must be dictated by the solvent, not just the solute.

  • Ocular Protection: To protect against micro-particulate dust and solvent splashes, eye protection must meet.

Quantitative Data: Solvent Compatibility

When preparing stock solutions of this compound, solvent choice dictates your PPE.

Table 1: Glove Breakthrough Times & Solvent Compatibility

SolventNitrile (0.11mm)Neoprene (0.15mm)Butyl Rubber (0.3mm)Operational Directive
DMSO >240 min>240 min>480 minPreferred. Standard double-nitrile is sufficient for stock preparation.
DMF <5 min<15 min>480 minHigh Risk. Avoid Nitrile. Mandate Butyl Rubber if DMF is required.
Methanol <10 min<30 min>480 minModerate Risk. Double-glove Nitrile; doff outer glove immediately upon splash.

(Data synthesized from standard chemical resistance guides for laboratory solvents as outlined in ).

Section 2: Logical Relationships in Risk Mitigation

To visualize how we map physical and chemical hazards to specific PPE controls, refer to the logical relationship diagram below.

PPELogic Hazard Hazard: Unclassified Research Chemical (CAS 885273-47-2) Inhalation Inhalation Risk (Aerosolized Powder) Hazard->Inhalation Dermal Dermal Exposure (Lipophilic Solute + DMSO) Hazard->Dermal Ocular Ocular Irritation (Micro-particulates) Hazard->Ocular Hood Chemical Fume Hood (Face velocity 80-120 fpm) Inhalation->Hood Gloves Double Nitrile Gloves (≥0.11 mm thickness) Dermal->Gloves Goggles ANSI Z87.1 Goggles (Splash/Dust rated) Ocular->Goggles

Fig 1: Logical relationship mapping chemical hazards to required PPE mitigations.

Section 3: Self-Validating Operational Workflow

A protocol is only as trustworthy as its built-in verifications. The following step-by-step methodology ensures that each phase of handling 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL validates the success of the previous step.

Step 1: Pre-Operation Validation (The Airflow & Integrity Check)

  • Action: Verify the fume hood monitor reads between 80-120 fpm. Don a lab coat, ANSI Z87.1 safety goggles, and two pairs of nitrile gloves.

  • Self-Validation: Before donning, trap air in the gloves, twist the cuff, and squeeze (the "inflation test"). A lack of deflation validates zero micro-punctures. Tape a small piece of tissue to the bottom of the hood sash; a gentle inward pull validates active negative pressure.

Step 2: Static Mitigation & Weighing

  • Action: Place a grounded anti-static mat inside the hood. Use an anti-static ionizer gun on the weigh boat and metal spatula for 5 seconds before contacting the chemical.

  • Causality: Indole derivatives are highly prone to static cling. Mitigating static prevents sudden powder repulsion, ensuring both user safety (no aerosolization) and analytical accuracy.

  • Self-Validation: Tare the analytical balance with the empty boat, remove it, and place it back. If it does not read exactly 0.000 mg, static is still present and the ionizer must be reapplied.

Step 3: In-Situ Solubilization

  • Action: Do not transport the dry powder across the lab. Add the carrier solvent (e.g., DMSO) directly to the vial while it remains inside the fume hood.

  • Causality: Once solubilized, the inhalation risk drops to zero. The hazard profile shifts entirely to dermal exposure, which is managed by the double-nitrile gloves.

  • Self-Validation: Visually inspect the solution against a light/dark background. Complete absence of floating particulates validates successful solubilization, confirming the inhalation hazard is neutralized.

Step 4: Decontamination and Doffing

  • Action: Wipe down the balance, spatula, and hood surface with a 70% Isopropanol (IPA) or Ethanol solution.

  • Action: Doff the outer pair of gloves inside the fume hood and dispose of them in a solid hazardous waste container. Exit the hood wearing the clean inner gloves.

Workflow Start 1. Pre-Operation: Fume Hood & Glove Validation Static 2. Static Mitigation: Ionizer on Spatula/Boat Start->Static Weigh 3. Weighing: 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL Static->Weigh Solvent 4. In-Situ Solubilization: Add DMSO in Hood Weigh->Solvent Spill Spill Detected During Transfer? Solvent->Spill Decon Execute Decontamination (70% IPA Wipe-down) Spill->Decon Yes Store Seal, Aliquot & Store (-20°C) Spill->Store No Dispose 5. Doff Outer Gloves & Dispose in Solid Waste Decon->Dispose Store->Dispose

Fig 2: Operational handling, in-situ solubilization, and contingency workflow.

Section 4: Disposal & Decontamination Plan

Improper disposal of biologically active intermediates can lead to environmental contamination or downstream exposure to facility staff.

  • Solid Waste: All weigh boats, pipette tips, and outer gloves that contacted the raw powder must be placed in a sealed, puncture-resistant biohazard/chemical waste bin labeled "Toxic Organic Solid Waste - Indole Derivatives."

  • Liquid Waste: Any excess DMSO/compound solution must be collected in a compatible high-density polyethylene (HDPE) liquid waste carboy. Never mix with acidic waste streams, as DMSO can react exothermically with strong acids.

  • Surface Decontamination: 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL is insoluble in water but soluble in organic solvents. Use a 70% IPA solution or a mild surfactant to wipe down the fume hood deck. Water alone will only spread the lipophilic compound.

References

  • Title: BIARYL DERIVATIVE AS GPR120 AGONIST - European Patent Office - EP 3239143 A2 Source: Google Patents / European Patent Office URL
  • Title: US20140309427A1 - Substituted Pyran Derivatives Source: Google Patents URL
  • Title: 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL | C13H15NO2 | CID 40425152 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NRC) URL: [Link]

  • Title: Eye Safety - NIOSH Workplace Safety and Health Topic Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL
Reactant of Route 2
Reactant of Route 2
4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL

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